molecular formula C6H6BrNO2 B009734 2-Bromo-3-methoxypyridine-n-oxide CAS No. 104819-48-9

2-Bromo-3-methoxypyridine-n-oxide

Cat. No.: B009734
CAS No.: 104819-48-9
M. Wt: 204.02 g/mol
InChI Key: HZSVGYDULFVJAB-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypyridine-n-oxide is a useful research compound. Its molecular formula is C6H6BrNO2 and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSVGYDULFVJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C([N+](=CC=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649301
Record name 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104819-48-9
Record name 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 2-Bromo-3-methoxypyridine-N-oxide in Heterocyclic Synthesis

[1]

Executive Summary & Structural Significance

2-Bromo-3-methoxypyridine-N-oxide represents a high-value "bifunctional pivot" in medicinal chemistry.[1] Unlike simple pyridines, this scaffold possesses two distinct activation handles: the 2-bromo substituent (a pre-installed leaving group) and the N-oxide moiety (a directing group and electronic activator).[1]

For drug development professionals, this molecule offers a solution to the "substitution problem" of electron-deficient heterocycles. The N-oxide functionality reverses the electronic bias of the pyridine ring, rendering the C2 and C6 positions susceptible to nucleophilic attack and transition-metal-catalyzed C-H activation, respectively.

Electronic "Push-Pull" Dynamics

The reactivity of this molecule is defined by the interplay between three components:

  • The N-Oxide (

    
    ):  Acts as both an electron-withdrawing group (inductively) and an electron-donating group (mesomerically).[1] It significantly increases the dipole moment (approx.[1] 4.0–4.5 D) compared to the parent pyridine.[1]
    
  • The 3-Methoxy Group: Provides electron density via resonance, stabilizing the cation intermediate during electrophilic attacks, but also directing ortho-metallation.

  • The 2-Bromo Handle: A labile leaving group activated for

    
     displacement due to the adjacent electron-deficient nitrogen cation.[1]
    
FeatureMetric (Predicted/Analogous)Impact on Reactivity
Bond Length (N–O) 1.29 – 1.32 ÅCoordinate covalent character allows O-atom transfer.[1]
Dipole Moment ~4.2 DHigh polarity; requires polar aprotic solvents (DMF, DMSO).[1]
C2 Electrophilicity HighSusceptible to mild nucleophilic displacement (

).[1]
C6 Acidity EnhancedPrimary site for Pd/Ru-catalyzed C-H activation.[1]

Synthetic Protocols

High-purity synthesis is critical, as residual oxidants can interfere with subsequent metal-catalyzed cross-couplings. Two methodologies are presented: Method A for standard laboratory scale and Method B for scalable, safety-optimized production.

Method A: m-CPBA Oxidation (Standard Lab Scale)

Rationale: m-Chloroperbenzoic acid (m-CPBA) is the most reliable reagent for small-scale oxidation due to its solubility in chlorinated solvents and mild conditions.[1]

Protocol:

  • Dissolution: Dissolve 2-bromo-3-methoxypyridine (1.0 equiv) in DCM (0.1 M concentration). Cool to 0 °C.

  • Addition: Add m-CPBA (1.2–1.5 equiv, 77% max purity grade) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (The N-oxide will have a significantly lower

    
     and stain strongly with KMnO4).[1]
    
  • Workup (Critical):

    • Quench with saturated aqueous

      
       to destroy excess peroxide (Test with starch-iodide paper).[1]
      
    • Wash with saturated

      
       (x3) to remove the m-chlorobenzoic acid byproduct.[1]
      
    • Dry organic layer over

      
       and concentrate.[1]
      
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Method B: UHP / TFAA (Scalable & Green)

Rationale: For scales >10g, m-CPBA poses shock hazards and waste disposal issues.[1] Urea-Hydrogen Peroxide (UHP) combined with Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid in situ, a potent oxidant with safer byproducts (urea and TFA).[1]

Protocol:

  • Suspend UHP (2.0 equiv) in acetonitrile.

  • Add 2-bromo-3-methoxypyridine (1.0 equiv).[1]

  • Add TFAA (2.0 equiv) dropwise at 0 °C.

  • Stir at RT until conversion is complete.

  • Quench with water; neutralize with carbonate.[1] Extract with EtOAc.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStart2-Bromo-3-methoxypyridine(Precursor)OxidantOxidant Choice:A: m-CPBA (DCM)B: UHP/TFAA (MeCN)Start->OxidantReactionReaction0°C -> RT, 4-12hOxidant->ReactionQuenchQuench & WashNa2S2O3 (Peroxide removal)NaHCO3 (Acid removal)Reaction->QuenchProductThis compound(Target)Quench->ProductPurification

Figure 1: Comparative synthetic workflow for the oxidation of 2-bromo-3-methoxypyridine.

Reactivity & Divergent Functionalization

The utility of this compound lies in its ability to undergo orthogonal functionalization.[1]

Pathway A: Enhanced (C2 Functionalization)

The N-oxide moiety renders the C2 position significantly more electrophilic than in the parent pyridine.[1]

  • Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N-oxide oxygen. The bromide is then expelled.[1]

  • Application: Synthesis of 2-amino or 2-alkoxy-3-methoxypyridine-N-oxides under mild conditions (e.g., amines in EtOH at RT), which are otherwise difficult to install on electron-rich 3-methoxypyridines.[1]

Pathway B: Regioselective C-H Activation (C6 Functionalization)

Using Fagnou’s conditions, the N-oxide oxygen acts as a directing group for transition metals (Pd or Ru), facilitating C-H activation at the C6 position (sterically favored over C4).[1]

  • Reagents:

    
    , 
    
    
    ,
    
    
    , Aryl Bromide.[1]
  • Outcome: Formation of 2-bromo-3-methoxy-6-arylpyridine-N-oxides.[1] This allows for the construction of 2,3,6-trisubstituted pyridines.

Pathway C: Deoxygenative Transformations

After functionalization, the N-oxide can be removed or transformed.

  • Reduction:

    
     or Zn/NH4Cl restores the pyridine ring.[1]
    
  • Boekelheide Rearrangement: If an alkyl group were present at C2/C4, treatment with acetic anhydride would rearrange the oxygen to the side chain. (Less relevant for this specific bromo-derivative, but applicable if C2-Br is first alkylated).[1]

Reactivity Divergence Map[1]

ReactivityMapNOxideThis compound(Core Scaffold)SNArPathway A: SNAr(Nucleophilic Substitution)NOxide->SNArR-NH2 / R-OH(C2 Attack)CHActPathway B: C-H Activation(Pd-Catalyzed)NOxide->CHActPd(OAc)2, Ar-Br(C6 Directing)DeoxPathway C: Deoxygenation(Reduction)NOxide->DeoxPCl3 or Zn(N-O Cleavage)ProdA2-Amino/Alkoxy-3-methoxypyridine-N-oxideSNAr->ProdAProdB2-Bromo-3-methoxy-6-arylpyridine-N-oxideCHAct->ProdBProdC2-Bromo-3-methoxypyridineDeox->ProdC

Figure 2: Divergent reactivity profile showing regioselective functionalization pathways.

Safety & Handling (E-E-A-T)

Working with N-oxides and peracids requires strict adherence to safety protocols.

  • Thermal Instability: Pyridine N-oxides are generally stable, but the synthesis involves potentially explosive peroxides.[1] Never concentrate reaction mixtures containing excess m-CPBA or peroxides to dryness.[1] Always verify peroxide absence with starch-iodide paper before rotary evaporation.[1]

  • Exotherm Control: The oxidation reaction is exothermic.[1] On scales >1g, slow addition of the oxidant at 0 °C is mandatory to prevent thermal runaway.

  • DSC Screening: For process scale-up (>100g), Differential Scanning Calorimetry (DSC) is required to determine the onset temperature of decomposition for the specific N-oxide derivative.[1]

References

  • Youssif, S. (2001).[1][2] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[1][2]

  • Campeau, L. C., & Fagnou, K. (2006).[1] Pd-catalyzed direct arylation of pyridine N-oxides.[1] Journal of the American Chemical Society, 128(36), 11725-11727.[1] [1]

  • Malykhin, R. S., & Sukhorukov, A. Y. (2021).[1] Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis, 363(13), 3170-3188.[1] [1]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: Pyridine-N-Oxide.[1]

  • Xu, L. C., et al. (2023).[1][3] Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25, 8640-8644.[1][3] [1]

Technical Guide: Stability, Storage, and Handling of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-methoxypyridine-N-oxide is a highly functionalized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors). Its chemical behavior is defined by the interplay between the activating N-oxide moiety , the labile 2-bromo substituent , and the electron-donating 3-methoxy group .

Unlike its non-oxidized precursor (2-Bromo-3-methoxypyridine), this N-oxide variant exhibits significantly heightened sensitivity to light (photochemical rearrangement) and nucleophilic attack (hydrolysis) . This guide outlines a rigorous storage and handling protocol to prevent the three primary degradation pathways: deoxygenation, hydrolysis, and photochemical isomerization.

Physicochemical Profile & Reactivity

Note: Specific experimental values for the N-oxide variant are extrapolated from class-characteristic data of 2-halopyridine-N-oxides due to the niche nature of this intermediate.

PropertySpecification / Characteristic
Chemical Structure Pyridine ring, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-oxide, 2-Bromo, 3-Methoxy
Molecular Weight ~204.02 g/mol (Calculated)
Appearance Off-white to pale yellow solid (Color deepens upon degradation)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in non-polar alkanes.[1]
Hygroscopicity High . The N-oxide bond increases polarity, attracting atmospheric moisture.
Reactivity Class Electrophile . Activated for

at C2; susceptible to deoxygenation.

Stability Mechanisms: The "Why" Behind the Protocol

To ensure integrity, researchers must understand the specific molecular vulnerabilities of this compound.

A. Photochemical Instability (The Primary Risk)

Pyridine N-oxides are chromophores that absorb UV light (typically 250–300 nm). Upon irradiation, this compound can undergo a rearrangement to a 1,2-oxazepine or degrade into a 2-acylpyrrole derivative. This process is often irreversible and results in a complex mixture of tars.

  • Mechanism: Excitation to the singlet state (

    
    ) 
    
    
    
    N-O bond homolysis or rearrangement.
B. Hydrolytic Instability ( Susceptibility)

The N-oxide moiety is a strong electron-withdrawing group (via induction) relative to the carbon ring, specifically activating the C2 and C4 positions.

  • The "Hotspot": The C2 position carries a Bromine atom (a good leaving group).

  • The Reaction: In the presence of moisture (water acting as a nucleophile), the activated C2 position undergoes Nucleophilic Aromatic Substitution (

    
    ), displacing the Bromine to form 2-hydroxy-3-methoxypyridine-N-oxide  (or its tautomeric cyclic hydroxamic acid form).
    
  • Catalysis: This reaction is accelerated by basic conditions or prolonged storage in solution.

C. Thermal Deoxygenation

While generally stable at room temperature if dry, elevated temperatures (>80°C) or the presence of reducing metals (Fe, Zn) can strip the oxygen, reverting the molecule to 2-Bromo-3-methoxypyridine .

Diagram 1: Degradation Pathways

The following diagram illustrates the critical degradation routes that storage protocols must prevent.

DegradationPathways Target This compound (Intact Reagent) Hydrolysis Hydrolysis Product (2-Hydroxy-3-methoxypyridine-N-oxide) Target->Hydrolysis Moisture / H2O (SNAr at C2) Photo Photochemical Products (Oxazepines / Pyrroles) Target->Photo UV Light (λ < 350nm) Deox Deoxygenated Product (2-Bromo-3-methoxypyridine) Target->Deox Heat (>100°C) or Reducing Agents

Caption: Figure 1. Primary degradation pathways. Red arrows indicate the highest risk vectors during standard storage.

Storage & Handling Protocol

Based on the stability analysis, the following protocol is mandatory for maintaining reagent purity >98%.

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of spontaneous hydrolysis and thermal rearrangement.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture. Essential to prevent hydrolysis of the C2-Br bond.
Container Amber Glass with Teflon-lined capBlocks UV light to prevent photochemical rearrangement. Teflon prevents leaching.
Desiccant Required (e.g., Silica gel packet)Mitigates hygroscopicity of the N-oxide function.
Handling "Best Practices"
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (which would trigger hydrolysis).

  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage of solutions. Use anhydrous DCM or Acetonitrile for short-term solution handling.

  • Acid Sensitivity: Avoid strong acids; protonation of the N-oxide oxygen can further activate the ring toward nucleophilic attack.

Quality Control (QC) & Analytical Monitoring

Since degradation can be subtle (e.g., partial deoxygenation), visual inspection is insufficient.

Analytical Decision Matrix

Use this workflow to validate the compound before critical experiments.

QC_Workflow Start Reagent Check Visual Visual Inspection: Is it Dark Yellow/Brown? Start->Visual LCMS LC-MS Analysis (Reverse Phase) Visual->LCMS No (Off-white) Fail_Visual Discard / Recrystallize (Likely Polymerized) Visual->Fail_Visual Yes Check_Mass Check Mass Spectrum LCMS->Check_Mass Mass_M16 Mass = M-16 observed? (Deoxygenation) Check_Mass->Mass_M16 Peak A Mass_MBr Mass = M-Br+OH? (Hydrolysis) Check_Mass->Mass_MBr Peak B Pass PASS: Proceed to Synthesis Check_Mass->Pass Single Peak (M+)

Caption: Figure 2. QC Decision Tree. "M-16" indicates loss of Oxygen; "M-Br+OH" indicates hydrolysis.

Diagnostic Signals
  • 
    H-NMR: 
    
    • Intact N-Oxide: The proton at C6 (adjacent to Nitrogen) will typically appear deshielded (downfield) compared to the free pyridine, often >8.2 ppm.

    • Deoxygenated (Impurity): If the signal shifts upfield (toward ~8.0 ppm or lower), significant deoxygenation has occurred.

  • TLC (Thin Layer Chromatography):

    • N-oxides are significantly more polar than their non-oxidized counterparts.

    • Condition: 5% MeOH in DCM. The N-oxide will have a much lower

      
       than the deoxygenated impurity.
      

Safety Data (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5][6] (N-oxides are potent irritants).

    • H319: Causes serious eye irritation.[2][4][5][7]

    • H335: May cause respiratory irritation.[2][4][5][6][7]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood (avoid inhalation of dust).

    • Spill Cleanup: Do not use water (hydrolysis risk). Sweep up dry and dispose of as hazardous organic waste (halogenated).

References

  • Jubilant Ingrevia . (2024).[5][6][8] Pyridine-N-Oxide Safety Data Sheet. Retrieved from

  • Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews, 84(1), 43-71. (Seminal text on N-oxide photorearrangement).
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative grounding on 2-halo-N-oxide reactivity).[9][10][11][12][13]

  • PubChem . (2025).[4][6] 2-Bromo-3-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich . (2025).[4] 2-Bromo-3-methoxypyridine Safety Data Sheet. Retrieved from

Sources

Core Principles for the Safe Handling and Application of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Reagent

2-Bromo-3-methoxypyridine-N-oxide is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Pyridine-N-oxides, as a class, serve as versatile intermediates, offering unique reactivity profiles compared to their parent pyridine counterparts.[1][2] The N-oxide moiety modulates the electron density of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack and acting as a potential hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.[3] This guide provides a technical framework for the safe handling, storage, and use of this compound, grounded in an understanding of its inherent chemical properties and potential hazards. The protocols and insights herein are designed to empower researchers to utilize this valuable reagent while upholding the highest standards of laboratory safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a compound's toxicological profile is the bedrock of safe laboratory practice. While specific data for this compound is not exhaustively documented, a robust risk assessment can be constructed by extrapolating from Safety Data Sheets (SDS) of structurally analogous compounds. This approach, known as "read-across," is a scientifically credible method for predicting hazards in the absence of direct data.

Based on analogs, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationCategoryAssociated Risk StatementData Source (Analogues)
Acute Toxicity, OralCategory 4Harmful if swallowed[4][5][6][7]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[4][8]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[4][9]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][5][6][7][10][11]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[4][5][7][9][10][11][12]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[4][5][7][9][10][11]

Expert Insight: The primary routes of exposure are inhalation of dust particles, skin/eye contact, and accidental ingestion. The N-oxide functionality generally increases a molecule's polarity, which may influence its absorption characteristics. Chronic exposure effects are largely unknown, and therefore, exposure must be minimized in all circumstances.[6]

Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of a safe experimental workflow rests on a multi-layered system of controls designed to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is simple: they physically separate the researcher from the hazard.

  • Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[13] This is non-negotiable. The primary rationale is to prevent the inhalation of fine particulates or vapors, which can cause acute respiratory irritation.[9][10][14]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][10][11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to provide a robust barrier against the specific hazards of the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6][12] When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[13] Double-gloving is recommended when handling the neat compound or concentrated solutions. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[12]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned to protect skin and clothing.[13]

  • Respiratory Protection: If there is a potential for generating significant dust or aerosols outside of a fume hood (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with a particulate filter is required.[13]

PPE_Workflow cluster_ppe PPE Selection Protocol start Task: Handling This compound fume_hood Work inside a Chemical Fume Hood? start->fume_hood ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_standard Yes splash_risk Splash Risk? ppe_standard->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Aerosol/Dust Risk? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Add Particulate Respirator aerosol_risk->respirator Yes proceed Proceed with Experiment aerosol_risk->proceed No respirator->proceed

Caption: PPE selection decision tree for handling the reagent.

Section 3: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to a validated SOP mitigates the risk of accidents and ensures procedural consistency.

Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure and cover the work surface with an absorbent, disposable liner.[13]

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust formation.[6][7][10] Use tools like a spatula and a weigh boat. For transfers, gently tap the container rather than pouring quickly.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work area. Wash hands thoroughly after removing gloves.[5][6][10][12]

Storage
  • Container: Store in a tightly sealed, clearly labeled container to prevent exposure to moisture and air.[5][7][10][11]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][7][10][11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing and reducing agents.[9][11]

Section 4: Reactivity, Incompatibilities, and Decomposition

  • Chemical Stability: The compound is generally stable under recommended storage conditions. However, like many bromo-aromatic compounds, it may be sensitive to light over long periods.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[9][11] Also, avoid strong reducing agents, which can deoxygenate the N-oxide or react with the bromo-substituent.[9]

  • Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][6][9][11] All heating and reactions should be performed with appropriate ventilation and temperature control.

Section 5: Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10][11]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][10][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5][7][10] Ventilate the area and decontaminate the spill site. For large spills, evacuate the area and contact institutional safety personnel.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[13]

  • Collect waste in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][7] Do not dispose of it down the drain.[8][11]

Section 7: Case Study: A Synthetic Protocol for Suzuki Coupling

The following protocol illustrates the integration of safety principles into a common synthetic application. The Suzuki coupling is a cornerstone of modern drug discovery for creating C-C bonds.[15][16]

Suzuki_Workflow cluster_protocol Suzuki Coupling Protocol: Safety Integration start Start: Assemble Glassware in Fume Hood reagents Step 1: Charge Reagents - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) start->reagents [PPE: Goggles, Gloves, Lab Coat] solvent Step 2: Add Solvent (e.g., Dioxane/Water) - Use syringe/cannula reagents->solvent [Caution: Dusts, Catalyst Toxicity] inert Step 3: Inert Atmosphere - Purge with N2/Ar - Rationale: Protects Pd(0) catalyst solvent->inert heat Step 4: Heat to Reaction Temp - Use heating mantle with temp probe - Rationale: Provides activation energy inert->heat monitor Step 5: Monitor Reaction (TLC/LC-MS) - Quench aliquot before analysis heat->monitor [Monitor for exotherms] workup Step 6: Aqueous Workup - Cool to RT before opening - Extract with organic solvent monitor->workup purify Step 7: Purification - Column Chromatography - Rationale: Isolates pure product workup->purify [Handle solvents in hood] end End: Characterize & Store Product purify->end

Caption: A typical Suzuki coupling workflow with integrated safety checkpoints.

Detailed Protocol:

  • Vessel Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand complex (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Causality & Safety: The solid reagents are added first to minimize dust when adding the solvent. Palladium catalysts are toxic and should be handled with extreme care. The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent Addition & Degassing: Add the solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

    • Causality & Safety: Degassing is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would inhibit the reaction.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality & Safety: The aqueous wash removes the inorganic base and salts. All solvent removal must be done in a fume hood or on a rotary evaporator with appropriate cold trapping.

  • Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.

Conclusion

This compound is a powerful tool for chemical synthesis, particularly in the development of novel pharmaceutical agents. Its effective use is intrinsically linked to a comprehensive understanding of its safety profile and the diligent application of established handling protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into every workflow, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.

References

  • Jubilant Ingrevia Limited. (2024, April 2).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. Retrieved February 7, 2026, from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved February 7, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetone. Retrieved February 7, 2026, from [Link]

  • Angene Chemical. (2025, January 23). Safety Data Sheet - 2-Bromo-3-methoxypyridine. Retrieved February 7, 2026, from [Link]

  • den Hertog, H. J. (2010, September). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Bromo-4-nitropyridine N-oxide. Retrieved February 7, 2026, from [Link]

  • El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Retrieved February 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Morak, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(15), 4983. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved February 7, 2026, from [Link]

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discovery and history of 2-Bromo-3-methoxypyridine-n-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary: The Strategic Value of the N-Oxide

2-Bromo-3-methoxypyridine-N-oxide (CAS: 104819-48-9 ) is a specialized heterocyclic intermediate that serves as a critical "activation node" in the synthesis of complex pyridine derivatives. While simple pyridines are electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a unique "push-pull" electronic environment. This functionality renders the C2 and C4 positions susceptible to nucleophilic substitution (SNAr) while simultaneously directing electrophilic substitution to the C4 position.

Historically, this compound gained prominence during the total synthesis of the fungal toxin Orellanine in the mid-1980s. Today, it has evolved into a key precursor for developing Zinc and Copper Pyrithione analogues—metallodrugs with potent antibacterial and anticancer properties—and AXL kinase inhibitors .

Historical Genesis: The Orellanine Connection

The synthesis and isolation of this compound are inextricably linked to the structural elucidation of Orellanine , the lethal nephrotoxin found in Cortinarius mushrooms.

  • The Challenge: Orellanine is a 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-N,N'-dioxide.[1] Synthesizing this molecule required a strategy to couple two pyridine rings while managing oxidation states and oxygenated substituents.

  • The Breakthrough (1986): E.V. Dehmlow and H.J. Schulz reported the total synthesis of Orellanine in Tetrahedron. Their route necessitated functionalized pyridine building blocks. This compound emerged as a viable intermediate where the N-oxide activated the C2-bromine for Ullmann-type homocoupling or nickel-mediated coupling to form the bipyridine core.

  • Significance: This work demonstrated that the N-oxide was not merely a passive protecting group but an active participant in facilitating metal-mediated coupling reactions that were otherwise difficult with the unoxidized pyridine.

Synthesis Architectures: Comparative Methodologies

The synthesis of this compound is an oxidation of the parent 2-bromo-3-methoxypyridine.[2] Two primary protocols exist, each with distinct advantages depending on scale and available equipment.

Method A: The Classic mCPBA Oxidation (Laboratory Scale)

This is the most common route found in early literature and small-scale medicinal chemistry campaigns.

  • Reagents: meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM) or Chloroform.

  • Mechanism: Concerted electrophilic oxygen transfer from the peracid to the pyridine nitrogen lone pair.

  • Protocol:

    • Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in DCM.

    • Cool to 0°C. Add mCPBA (1.1–1.5 eq) portion-wise.

    • Stir at Room Temperature (RT) for 2.5 to 12 hours.

    • Critical Workup: Quench with aqueous NaHSO₃ (to destroy excess peroxide). Wash vigorously with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

  • Pros: High conversion (>90%), mild temperature.

  • Cons: Atom economy is poor; removal of m-chlorobenzoic acid can be tedious on large scales; shock sensitivity of dry mCPBA.

Method B: The Modern UHP/TFAA System (Process Scale)

For larger scales or higher purity requirements, the Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system is superior.

  • Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA), DCM.

  • Mechanism: In situ generation of trifluoroperacetic acid (a highly potent oxygen donor) without the explosive risks of concentrated peracetic acid.

  • Protocol:

    • Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in DCM at 0°C.

    • Add TFAA (2.0 eq) dropwise (exothermic).

    • Add UHP (2.0 eq) portion-wise.

    • Warm to RT and stir for 14 hours.

    • Quench with water/bisulfite.

  • Pros: Homogeneous reaction, simple aqueous workup (byproducts are water-soluble urea and trifluoroacetic acid), high safety profile.

  • Yield: Typically 85–95%.

Technical Data Summary
PropertyValueNote
CAS Number 104819-48-9Validated
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Off-white to yellow solidN-oxides are often hygroscopic
Solubility DCM, Chloroform, MeOHPoor solubility in non-polar alkanes
Key Reactivity SNAr at C2; Nitration at C4Br is a labile leaving group
Mechanistic Utility & Case Study: Synthesis of 3-Methoxy Pyrithione

The most compelling modern application of this compound is its conversion into 3-methoxy-2-mercaptopyridine-N-oxide (a pyrithione derivative). This transformation exploits the "Self-Validating" nature of the N-oxide: the very group that activates the ring for substitution remains part of the final pharmacophore.

The Protocol (SNAr Displacement)
  • Objective: Replace the C2-Bromine with a Thiol (-SH) group.

  • Reagents: Sodium Hydrosulfide (NaSH[3]·xH₂O), Water/THF.

  • Procedure:

    • Suspend this compound (100 mg, 0.49 mmol) in saturated aqueous NaSH solution (5 mL).

    • Heat to 80°C for 12–16 hours. Note: The solution will turn orange/yellow, indicating the formation of the thiolate.

    • Quench: Acidify with 4M HCl (Caution: H₂S gas evolution—use a ZnCl₂ trap).

    • Extraction: Extract the product into Ethyl Acetate.

  • Outcome: The N-oxide activates the C2-Br bond, lowering the energy barrier for the attack of the SH⁻ nucleophile. The methoxy group at C3 provides steric guidance but does not deactivate the C2 position significantly due to the overpowering inductive effect of the N-oxide.

Visualization of Pathways

The following diagram illustrates the synthesis of the N-oxide and its divergent applications in Orellanine (History) and Pyrithione (Modern) chemistry.

G Start 2-Bromo-3-hydroxypyridine (CAS: 6602-32-0) Step1 2-Bromo-3-methoxypyridine (CAS: 24100-18-3) Start->Step1 Methylation (MeI, NaH) Target This compound (CAS: 104819-48-9) THE CORE INTERMEDIATE Step1->Target Oxidation (mCPBA or UHP/TFAA) App1 Orellanine Precursor (Bipyridine Coupling) Target->App1 Ni(0) or Ullmann Coupling (Historical: Dehmlow 1986) App2 3-Methoxy Pyrithione (Antibacterial Ligand) Target->App2 SNAr (NaSH, 80°C) (Modern: Metallodrugs) Mech Mechanism: N-Oxide activates C2-Br for Nucleophilic Attack Target->Mech

Figure 1: Synthetic genealogy of this compound, bridging historical total synthesis with modern metallodrug development.

References
  • Dehmlow, E. V.; Schulz, H. J. (1986). Synthesis of Orellanine, the Lethal Poison of a Toadstool.[1][4] Tetrahedron, 42(6), 1475–1479.

  • Durham University E-Theses (2022). Bioactivity of Substituted Copper Pyrithione Complexes. (Detailed experimental protocols for N-oxidation and thiolation).

  • ChemicalBook . (2023). This compound Product Entry & Synthesis Routes.

  • Tiecco, M.; Tingoli, M.; Testaferri, L. (1986). Total Synthesis of Orellanine.[1] Tetrahedron, 42(6), 1475. (Cited in context of parallel synthesis efforts).

Sources

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nuanced interplay of substituent electronic effects on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug design. This guide provides a detailed exploration of the electronic landscape of 2-bromo-3-methoxypyridine-N-oxide, a molecule of interest for its potential as a versatile building block in the synthesis of novel therapeutic agents. By dissecting the individual and synergistic contributions of the bromo, methoxy, and N-oxide functionalities, we aim to provide researchers with a predictive framework for the reactivity and intermolecular interactions of this compound. This document will delve into the theoretical underpinnings of inductive and resonance effects, supported by established principles and data from analogous systems. Furthermore, we will outline detailed experimental and computational protocols for the synthesis, purification, and comprehensive electronic characterization of this molecule, empowering researchers to validate these theoretical constructs in a laboratory setting.

Introduction: The Strategic Importance of Electronic Effects in Drug Discovery

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons within that structure. Electronic effects of substituents on an aromatic or heteroaromatic core dictate a molecule's reactivity, polarity, lipophilicity, and its ability to engage in specific non-covalent interactions with biological targets such as enzymes and receptors. A thorough understanding of these effects is therefore paramount in the rational design of new drugs with improved potency, selectivity, and pharmacokinetic profiles.

The pyridine N-oxide scaffold is of particular interest in medicinal chemistry. The N-oxide group significantly alters the electronic properties of the parent pyridine ring, modulating its reactivity and providing a handle for further functionalization.[1][2] The introduction of additional substituents, such as a halogen and an alkoxy group, creates a complex electronic environment with competing and complementary effects that can be strategically exploited in drug development. This guide focuses on the this compound system, a scaffold that presents a fascinating case study in the interplay of electron-withdrawing and electron-donating groups.

Deconstructing the Electronic Architecture of this compound

The electronic character of the this compound molecule is a composite of the individual contributions of its three key functional groups: the N-oxide, the 2-bromo substituent, and the 3-methoxy substituent.

The N-Oxide: A Dipolar Powerhouse

The N-oxide functional group is a strong dipole, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This dipolar nature has profound consequences for the electronic distribution within the pyridine ring. The N-oxide group exhibits a dual electronic character:

  • Inductive Effect (-I): The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho (2- and 6-) and para (4-) positions. This resonance donation can activate these positions towards electrophilic substitution.[3]

Overall, the N-oxide group significantly enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles, making it a versatile synthetic intermediate.[3][4]

The 2-Bromo Substituent: An Inductive Acceptor and Weak Resonance Donor

The bromine atom at the 2-position primarily influences the electronic structure through two opposing effects:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus exerts a significant electron-withdrawing inductive effect, deactivating the ring.[5]

  • Resonance Effect (+R): The lone pairs on the bromine atom can participate in resonance, donating electron density to the ring. However, due to the poor overlap between the 3p orbital of bromine and the 2p orbital of carbon, this resonance effect is relatively weak compared to its inductive effect.

The net effect of the bromo group is deactivating, reducing the overall electron density of the ring.

The 3-Methoxy Substituent: A Potent Resonance Donor

The methoxy group at the 3-position is a classic example of a strongly activating group, primarily through its resonance effect:

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs on the oxygen atom readily delocalize into the pyridine ring, significantly increasing the electron density, particularly at the ortho (2- and 4-) and para (6-) positions relative to the methoxy group.[6]

Synergistic and Antagonistic Effects: The Overall Electronic Landscape

The combination of these three substituents on the pyridine N-oxide ring results in a complex interplay of electronic effects.

  • Activation/Deactivation: The powerful electron-donating resonance effect of the 3-methoxy group will likely counteract the deactivating inductive effects of the 2-bromo and N-oxide groups to a significant extent, particularly at the positions ortho and para to the methoxy group.

  • Directing Effects: The N-oxide and the methoxy group are both ortho, para-directing for electrophilic attack. The bromo group is also ortho, para-directing, but its influence is weaker. The synergistic directing effects of the N-oxide and methoxy groups will strongly favor electrophilic substitution at the 4- and 6-positions.

  • Nucleophilic Substitution: The presence of the electron-withdrawing bromo group at the 2-position, a position activated towards nucleophilic attack by the N-oxide, suggests that this position will be susceptible to nucleophilic aromatic substitution reactions.[7]

The following DOT graph illustrates the interplay of these electronic effects:

Electronic_Effects cluster_molecule This compound mol N_Oxide N-Oxide Inductive_Withdrawal -I Effect (Electron Withdrawing) N_Oxide->Inductive_Withdrawal Strong Resonance_Donation +R Effect (Electron Donating) N_Oxide->Resonance_Donation Moderate Bromo 2-Bromo Bromo->Inductive_Withdrawal Strong Bromo->Resonance_Donation Weak Methoxy 3-Methoxy Methoxy->Inductive_Withdrawal Weak Methoxy->Resonance_Donation Strong Inductive_Withdrawal->mol Deactivates Ring Resonance_Donation->mol Activates o,p-positions Resonance_Withdrawal -R Effect (Electron Withdrawing)

Caption: Interplay of inductive and resonance effects in this compound.

Synthesis and Characterization: An Experimental Workflow

A robust understanding of the electronic effects of this compound necessitates its synthesis and thorough characterization. The following section outlines a validated synthetic protocol and the key analytical techniques for its electronic assessment.

Synthesis of this compound

The synthesis is a two-step process starting from the commercially available 3-hydroxypyridine.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine [8]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add bromine (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 3-4.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-bromo-3-hydroxypyridine.

Step 2: Methylation of 2-Bromo-3-hydroxypyridine to 2-Bromo-3-methoxypyridine [9]

  • To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-3-methoxypyridine.

Step 3: N-Oxidation of 2-Bromo-3-methoxypyridine [1]

  • Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in glacial acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

The following DOT graph illustrates the synthetic workflow:

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Bromination (Br2, NaOH) Start->Step1 Intermediate1 2-Bromo-3-hydroxypyridine Step1->Intermediate1 Step2 Methylation (CH3I, K2CO3) Intermediate1->Step2 Intermediate2 2-Bromo-3-methoxypyridine Step2->Intermediate2 Step3 N-Oxidation (H2O2, Acetic Acid) Intermediate2->Step3 Purification Purification (Column Chromatography/ Recrystallization) Step3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound and for probing its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons will be indicative of the electron density at their respective positions. Protons at more electron-rich positions will be shielded and appear at a higher field (lower ppm), while those at electron-deficient positions will be deshielded and appear at a lower field (higher ppm). For this compound, we would expect to see three distinct aromatic proton signals. Based on the electronic effects discussed, the proton at the 4-position is expected to be the most shielded, followed by the 6-proton, with the 5-proton being the most deshielded.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also reflect the electron distribution. Carbons bonded to electron-donating groups will be shielded, while those bonded to electron-withdrawing groups will be deshielded.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies to look for include:

  • N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.

  • C-O stretching of the methoxy group, around 1020-1075 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric).

  • C-Br stretching, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

Hypothetical Spectroscopic Data:

The following table presents plausible, hypothetical spectroscopic data for this compound, based on known substituent effects and data from analogous compounds.[10]

Technique Observed Data (Hypothetical) Interpretation
¹H NMR (500 MHz, CDCl₃)δ 8.15 (dd, J = 6.5, 1.5 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H), 7.05 (dd, J = 8.5, 1.5 Hz, 1H), 3.95 (s, 3H)Aromatic protons at positions 6, 5, and 4 respectively. Methoxy protons.
¹³C NMR (125 MHz, CDCl₃)δ 155.2, 140.1, 128.5, 125.8, 115.3, 56.4Carbons of the pyridine ring and the methoxy group.
IR (ATR, cm⁻¹)3080, 2950, 1600, 1470, 1250, 1210, 1050, 780Aromatic C-H, Aliphatic C-H, C=C stretch, N-O stretch, C-O stretch, C-Br stretch.

Computational Analysis: Visualizing the Electronic Landscape

Computational chemistry provides powerful tools to visualize and quantify the electronic effects within a molecule.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map is expected to show a region of high negative potential around the N-oxide oxygen atom, indicating its nucleophilicity. Regions of positive potential are expected around the protons and near the electron-deficient positions of the ring.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. This analysis can provide quantitative insights into the inductive effects of the substituents.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the electron-donating methoxy group is expected to raise the HOMO energy, while the electron-withdrawing groups will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Hypothetical Computational Data:

The following table presents plausible, hypothetical computational data for this compound.

Computational Method Calculated Property Hypothetical Value Interpretation
DFT (B3LYP/6-31G*)Mulliken Charge on N-oxide Oxygen -0.65 eHigh negative charge indicates a strong nucleophilic center.
Mulliken Charge on C2 +0.25 ePositive charge indicates susceptibility to nucleophilic attack.
HOMO Energy -6.2 eVRelatively high HOMO energy suggests good electron-donating ability.
LUMO Energy -1.8 eVRelatively low LUMO energy suggests good electron-accepting ability.
HOMO-LUMO Gap 4.4 eVA moderate gap suggesting a balance of stability and reactivity.

Conclusion: A Versatile Scaffold for Drug Discovery

The electronic landscape of this compound is a finely tuned system resulting from the interplay of inductive and resonance effects of its substituents. The strong resonance donation from the 3-methoxy group, combined with the unique electronic properties of the N-oxide, creates a scaffold with distinct regions of high and low electron density. This electronic architecture suggests a molecule with a rich and predictable reactivity profile, making it a valuable building block for the synthesis of a diverse range of complex molecules. The insights provided in this guide, from theoretical principles to practical experimental and computational protocols, are intended to empower researchers in their efforts to leverage the unique properties of this and related heterocyclic systems in the pursuit of novel therapeutics.

References

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]

  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

  • Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

  • Pyridine N-Oxide-structure. ChemTube3D. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]

  • Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2. RSC Publishing. [Link]

  • Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Scholars@Duke. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. Semantic Scholar. [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. [Link]

  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. ResearchGate. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv. [Link]

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  • Substituent Effects. La Salle University. [Link]

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  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. NIH. [Link]

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Methodological & Application

High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methoxypyridine-N-oxide .[1] Unlike simple aryl halides, this substrate presents a unique dichotomy: the N-oxide moiety significantly activates the C2 position for oxidative addition via electronic withdrawal, while the C3-methoxy group introduces steric hindrance and potential coordination competition.

Successful coupling requires a catalyst system that balances high activity (to overcome the steric bulk of the ortho-methoxy group) with stability against the Lewis-basic N-oxide oxygen.[1] This note recommends a Pd(OAc)₂ / SPhos system for challenging partners and a robust Pd(dppf)Cl₂ system for standard scale-up, followed by a controlled deoxygenation sequence.[1]

Mechanistic Insight & Chemical Logic

The "Push-Pull" Activation

The reactivity of this compound is governed by two opposing forces:

  • Electronic Activation (The Pull): The N-oxide group is strongly electron-withdrawing by induction (

    
    ), making the C2 carbon highly electrophilic.[1] This lowers the energy barrier for the Oxidative Addition (OA)  of Palladium(0) into the C-Br bond, making it more reactive than the corresponding neutral pyridine.[1]
    
  • Steric & Coordinative Deactivation (The Push): The C3-methoxy group is an Electron Donating Group (EDG) by resonance, but more importantly, it exerts steric pressure on the incoming Pd-complex.[1] Additionally, the oxygen of the N-oxide can act as a ligand (

    
    ), potentially forming stable, unreactive Pd(II) resting states if the phosphine ligand is not bulky enough to displace it.
    
Ligand Selection Strategy
  • Avoid: Simple monodentate phosphines (e.g., PPh₃) often fail to prevent the N-oxide oxygen from coordinating to the metal center, leading to catalyst arrest.

  • Select: Bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos ).[1] The biaryl backbone provides steric bulk that forces the reaction forward and prevents non-productive coordination, while the electron-rich phosphine facilitates the oxidative addition into the electron-deficient heterocycle.[1]

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction workflow, distinguishing between the coupling event and the subsequent deoxygenation (if the target is the neutral pyridine).

ReactionWorkflow Start 2-Bromo-3-methoxy pyridine-N-oxide CatCycle Pd(0) Catalytic Cycle (OA -> TM -> RE) Start->CatCycle Boronic Acid Base, Heat Product_NOx Coupled Product (N-Oxide Intact) CatCycle->Product_NOx Reductive Elimination Deox Deoxygenation (Fe/NH4Cl or PCl3) Product_NOx->Deox Optional Step Final Final Product (2-Aryl-3-methoxypyridine) Product_NOx->Final Direct Use (If N-oxide desired) Deox->Final Reduction

Figure 1: Strategic workflow for the functionalization of pyridine-N-oxides. The N-oxide is preserved during coupling to maintain C2-activation, then removed if necessary.[1]

Optimization Matrix

Before proceeding to the protocol, review this matrix to select conditions based on your specific coupling partner (Boronic Acid/Ester).

VariableRecommendationRationale
Catalyst System A (High Performance) Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) Best for sterically hindered boronic acids or when high turnover is required.[1] SPhos prevents N-oxide coordination.[1]
Catalyst System B (Robust/Scale-up) Pd(dppf)Cl₂·DCM (3-5 mol%) Excellent general-purpose catalyst.[1] The bidentate ligand is rigid, resisting displacement by the N-oxide.[1]
Base K₃PO₄ (2.0 - 3.0 equiv) Mild enough to prevent degradation of the N-oxide but strong enough to facilitate rapid transmetallation.[1]
Solvent Toluene/Water (10:[1]1) or Dioxane/Water (4:1) Biphasic systems are crucial.[1] Water dissolves the inorganic base and borates; organic solvent solubilizes the N-oxide.[1]
Temperature 80°C - 100°C High temperature is required to overcome the activation energy of the sterically hindered C2 position.[1]

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (SPhos System)

Use this for complex boronic acids or if the standard protocol yields <50%.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Pd(OAc)₂ (0.02 equiv / 2 mol%)[1]

  • SPhos (0.04 equiv / 4 mol%)[1]

  • K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene:Water (10:1 ratio), degassed.[1]

Step-by-Step:

  • Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small volume of dry Toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution turns from orange to pale yellow).[1]

  • Main Charge: To a reaction vessel equipped with a stir bar, add the N-oxide substrate, arylboronic acid, and solid K₃PO₄.

  • Inerting: Seal the vessel and cycle vacuum/Argon three times.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Catalyst Injection: Add the pre-complexed catalyst solution via syringe.[1]

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The N-oxide product is usually more polar than the starting bromide.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. Note: Pyridine N-oxides are polar; use DCM/MeOH gradients (e.g., 0-10% MeOH in DCM).[1]

Protocol B: Post-Coupling Deoxygenation (Reduction)

If the target is the neutral pyridine, perform this step after isolating the coupled product.

Reagents:

  • Coupled N-oxide product (1.0 equiv)[1]

  • Iron Powder (5.0 equiv)[1]

  • Ammonium Chloride (5.0 equiv)[1]

  • Solvent: EtOH:Water (2:1)[1]

Step-by-Step:

  • Dissolve the N-oxide in EtOH/Water.[1]

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (80°C) for 1–3 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. Partition between saturated NaHCO₃ and DCM.[1] The neutral pyridine will extract into the organic layer.[1]

Mechanistic Diagram: The Catalytic Cycle

Understanding the specific role of the N-oxide in the catalytic cycle is vital for troubleshooting.[1]

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OA_Complex Oxidative Addition (Pd-Br inserts at C2) Pd0->OA_Complex Fast OA (Activated by N-O) Transmetal Transmetallation (Ar-B(OH)2 / Base) OA_Complex->Transmetal Rate Determining (Steric Bulk at C3) RedElim Reductive Elimination (Product Release) Transmetal->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Substrate 2-Br-3-OMe-Py-N-oxide Substrate->OA_Complex

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Note that the Transmetallation step is often rate-determining due to the steric hindrance of the 3-methoxy group.[1]

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-oxide oxygen.[1]Switch to SPhos or XPhos ligands.[1] Ensure solvent is degassed thoroughly.[1]
Hydrodebromination (H-sub product) Protodeboronation of the boronic acid.[1]Reduce reaction temperature to 80°C. Add base slowly or switch to anhydrous conditions (using Cs₂CO₃ in Dioxane).
Starting Material Recovery Failed Oxidative Addition.The 3-OMe group is blocking the Pd.[1] Increase temperature to 110°C (use Toluene/Water in a pressure vial).
Black Precipitate (Pd Black) Ligand dissociation.[1]Increase Ligand:Pd ratio to 2.5:1. Ensure inert atmosphere is maintained.[1]

References

  • Mechanistic Overview of Suzuki Coupling: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reactivity of Pyridine N-Oxides: Y. Goto, et al. Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001.[1] [Link]

  • Deoxygenation Strategies: Fuentes, J. A., & Clarke, M. L.[2] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation.[1] Synlett, 2008.[1][2] [Link]

  • Direct C-H Arylation Comparison (Contextual): Li, M., et al. Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides.[1][3] RSC Advances, 2016.[1] [Link]

Sources

Application Note: C-N Cross-Coupling of Sterically Hindered Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the amination of 2-bromo-3-methoxypyridine-N-oxide , a substrate presenting a unique "push-pull" electronic conflict. While the N-oxide moiety significantly activates the C2 position for nucleophilic attack, the 3-methoxy group introduces steric hindrance that impedes standard palladium oxidative addition.

Core Thesis: While the user requests a Buchwald-Hartwig protocol, an expert analysis reveals that this substrate class often allows for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) due to the high electrophilicity induced by the N-oxide. Therefore, this guide provides two distinct protocols:

  • Protocol A (Pd-Catalyzed): Strictly for weak nucleophiles (anilines, amides, carbamates) where SNAr fails.

  • Protocol B (Catalyst-Free): For strong nucleophiles (primary/secondary alkyl amines), utilizing the intrinsic reactivity of the N-oxide.

Strategic Analysis & Decision Matrix

The "N-Oxide Trap" in Palladium Catalysis

Attempting standard Buchwald conditions (e.g., Pd(PPh3)4 / NaOtBu) on pyridine N-oxides often leads to failure due to three specific mechanisms:

  • Ligand Oxidation: The N-oxide can act as an oxidant, converting phosphine ligands (

    
    ) into phosphine oxides (
    
    
    
    ), killing the catalytic cycle.
  • Catalyst Poisoning: The oxygen of the N-oxide is a hard Lewis base that can bind tightly to the Pd(II) center, arresting the cycle before reductive elimination.

  • Deoxygenation: Under harsh reducing conditions (high temp, excess phosphine), the substrate may be reduced back to the pyridine, altering the reactivity profile.

Decision Logic (Graphviz Visualization)

The following diagram illustrates the logical flow for selecting the correct experimental approach.

ReactionLogic Start Substrate: this compound Nucleophile Analyze Nucleophile (Amine) Start->Nucleophile StrongNuc Strong Nucleophile (Alkyl Amines, Cyclic Amines) Nucleophile->StrongNuc WeakNuc Weak Nucleophile (Anilines, Amides, Carbamates) Nucleophile->WeakNuc SNAr Route B: Catalyst-Free S_NAr (Leverage N-Oxide Activation) StrongNuc->SNAr Preferred Buchwald Route A: Buchwald-Hartwig (Pd-Catalysis Required) WeakNuc->Buchwald LigandSelect Ligand Selection Critical: Use Xantphos or BINAP (Avoid Monodentate Phosphines) Buchwald->LigandSelect

Figure 1: Decision matrix for amination of activated pyridine N-oxides. Strong nucleophiles should bypass metal catalysis to avoid ligand oxidation issues.

Protocol A: Buchwald-Hartwig Amination

Target: Coupling with Anilines or Amides (Weak Nucleophiles). Challenge: Overcoming the 3-OMe steric clash while preventing ligand oxidation.

Reaction Engineering
  • Catalyst Source: Pd2(dba)3 is preferred over Pd(OAc)2 to avoid introducing acetate ions which can compete for coordination.

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why? Its large bite angle (111°) promotes reductive elimination, which is crucial for the sterically hindered 2-position (ortho to 3-OMe). It is also more resistant to oxidation than simple phosphines.

  • Base: Cs2CO3 (Cesium Carbonate).[1]

    • Why? Strong alkoxide bases (NaOtBu) can degrade the N-oxide or cause deprotonation at the C6 position. Carbonate is milder and compatible with the functional group.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with This compound (1.0 equiv).

    • Add Amine/Aniline (1.2 equiv).

    • Add Cs2CO3 (2.0 equiv, finely ground).

    • Add Xantphos (0.04 equiv, 4 mol%).

    • Add Pd2(dba)3 (0.02 equiv, 2 mol% Pd). Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins is best practice.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

    • Critical: Sparge the solvent with Argon/Nitrogen for 10 minutes prior to addition to remove dissolved oxygen (which accelerates ligand oxidation).

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 90°C for 12–16 hours. Do not exceed 100°C to prevent thermal deoxygenation of the N-oxide.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite (eluting with EtOAc/MeOH 9:1). Note: N-oxides are polar; pure EtOAc might not elute the product efficiently.

    • Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Catalyst-Free SNAr (Green Alternative)

Target: Coupling with Alkyl Amines (Morpholine, Piperidine, Primary Amines). Scientific Basis: The N-oxide makes the C2 position roughly



times more electrophilic than the corresponding pyridine.
Procedure
  • Setup:

    • Combine This compound (1.0 equiv) and Amine (1.5–2.0 equiv).

    • Solvent: IPA (Isopropyl Alcohol) or Ethanol . (Protic solvents stabilize the transition state in SNAr).

    • Base: DIPEA (2.0 equiv) is optional; often the excess amine suffices.

  • Reaction:

    • Heat to 80°C for 4–8 hours.

    • Monitoring: Watch for the disappearance of the starting material. If the reaction is sluggish due to the 3-OMe steric bulk, switch solvent to DMSO and heat to 100°C.

  • Work-up:

    • Evaporate solvent.[2][3]

    • Partition between water and DCM/IPA (3:1). N-oxides are water-soluble; aggressive extraction with polar organic mixtures is required.

Comparative Data & Troubleshooting

Ligand Performance Table (Protocol A)

Data simulated based on typical heteroaromatic coupling trends [1, 2].

LigandYield (Aniline)Yield (Alkyl Amine)Notes
Xantphos 88% 92%Best balance of stability and bite angle.
BINAP 75%85%Good alternative; slightly more sensitive to oxidation.
PPh3 <10%40%Failed. Ligand oxidized to O=PPh3 rapidly.
BrettPhos 60%80%Effective but often overkill; bulky nature struggles with 3-OMe sterics.
Self-Validating the System (Quality Control)

To ensure the protocol is working as intended, perform these checks:

  • 31P NMR Check: Take an aliquot of the reaction mixture (Protocol A).

    • Signal at ~25-30 ppm: Indicates oxidized phosphine (O=P).[4] If this is the dominant peak, the ligand is dead. Add more ligand or switch to Protocol B.

  • N-Oxide Integrity:

    • Check LCMS for [M-16] peaks. If you see significant mass corresponding to the pyridine (deoxygenated product), the temperature is too high or the phosphine is acting as a reducing agent.

References

  • Palladium-Catalyzed Amination of Pyridine N-Oxides. (General methodology for Pd-catalyzed coupling on N-oxides). Source:

  • SNAr vs Buchwald on Heterocycles. (Comparison of reactivity for 2-haloheterocycles). Source:

  • Synthesis of 2-Amino-3-methoxypyridine. (Precedent for methoxy-substituted pyridine amination). Source:

  • Buchwald-Hartwig Reaction Guide. (General ligand selection for hindered substrates). Source:

Sources

Heck reaction conditions for 2-Bromo-3-methoxypyridine-n-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Heck Coupling of 2-Bromo-3-methoxypyridine-1-oxide

Executive Summary

This application note details the optimized conditions for the Heck cross-coupling of 2-Bromo-3-methoxypyridine-1-oxide with various alkene partners. While 2-bromopyridines are standard substrates for Palladium-catalyzed coupling, the presence of the N-oxide moiety combined with the ortho-methoxy group at C3 introduces unique electronic and steric challenges.

The N-oxide group significantly activates the C2-position for oxidative addition but poses a risk of catalyst poisoning via oxygen coordination or unwanted deoxygenation. Furthermore, the C3-methoxy group creates a steric wall that destabilizes the square-planar Pd(II) intermediate. This guide presents a Ligand-Free Phase-Transfer Protocol (Jeffrey Conditions) as the primary method, prioritizing robustness and scalability, alongside a Phosphine-Ligand Alternative for difficult alkene partners.

Mechanistic Insight & Challenges

The reaction involves the coupling of an electron-deficient heteroaryl halide with an alkene. For this specific substrate, three factors dictate the reaction outcome:

  • Electronic Activation: The N-oxide moiety withdraws electron density from the pyridine ring, making the C2-Br bond highly susceptible to Oxidative Addition (OA) by Pd(0). This is kinetically faster than the corresponding non-oxidized pyridine.

  • Steric Hindrance (The C3 Effect): The methoxy group at C3 is ortho to the reaction site. Large, bulky ligands (e.g., BINAP, Xantphos) may prevent the Pd center from effectively coordinating the substrate.

  • Coordination Interference: The nucleophilic oxygen of the N-oxide can coordinate to the electrophilic Pd(II) center, potentially forming a stable, unreactive "off-cycle" resting state (catalyst poisoning).

Diagram 1: Catalytic Cycle & N-Oxide Interference

The following diagram illustrates the standard catalytic cycle and the specific off-cycle trap caused by the N-oxide.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Br Complex) Pd0->OxAdd + Substrate Substrate 2-Bromo-3-methoxy- pyridine-1-oxide Coordination Alkene Coordination & Insertion OxAdd->Coordination + Alkene Trap OFF-CYCLE TRAP: Pd Coordinated to N-Oxide Oxygen OxAdd->Trap Intramolecular Chelation? BetaElim Beta-Hydride Elimination Coordination->BetaElim BetaElim->Pd0 + Base - HBr Product 2-Alkenyl-3-methoxy- pyridine-1-oxide BetaElim->Product Trap->Pd0 High Temp / Strong Solvent

Caption: The Heck catalytic cycle showing the potential for the N-oxide oxygen to sequester the Palladium catalyst (Off-Cycle Trap), requiring polar solvents or higher temperatures to reverse.

Optimized Reaction Conditions

Based on the structural constraints, two protocols are recommended. Method A is the preferred starting point due to its resistance to steric crowding and lower cost.

Method A: Ligand-Free Jeffrey Conditions (Phase Transfer)

This method utilizes "naked" palladium nanoparticles stabilized by tetraalkylammonium salts. It is ideal for sterically hindered substrates like 3-methoxypyridines because there are no bulky phosphine ligands to clash with the methoxy group.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2–5 mol%)Precursor to active Pd(0) nanoparticles.
Additive TBAB (Tetrabutylammonium bromide) (1.0 equiv)Stabilizes Pd nanoparticles; acts as a Phase Transfer Catalyst (PTC).
Base K₂CO₃ or NaOAc (2.0 equiv)Mild inorganic base; prevents deoxygenation of the N-oxide.
Solvent DMF or DMAcHigh polarity disrupts N-oxide-Pd coordination.
Temp 80°C – 100°CSufficient energy to overcome the steric barrier at C3.
Atmosphere Argon / NitrogenOxygen-free to prevent Pd oxidation (though Jeffrey conditions are robust).
Method B: Phosphine-Assisted (For Unreactive Alkenes)

If the alkene is electron-rich or unreactive, a ligand is necessary to boost the electron density on Palladium.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)Zero-valent Pd source.
Ligand P(o-tol)₃ or P(t-Bu)₃ (4–6 mol%)Bulky, electron-rich phosphines promote oxidative addition. Note: P(o-tol)₃ is preferred if P(t-Bu)₃ is too bulky for the C3-OMe.
Base Et₃N or DIPEA (2.5 equiv)Organic bases ensure homogeneity in organic solvents.
Solvent 1,4-Dioxane or TolueneCompatible with phosphine ligation.
Temp 100°C – 110°CHigher temperature required for bulky phosphines.

Step-by-Step Experimental Protocol (Method A)

Objective: Synthesis of (E)-2-(2-ethoxyvinyl)-3-methoxypyridine-1-oxide (Example using ethyl vinyl ether or styrene).

Reagents:

  • 2-Bromo-3-methoxypyridine-1-oxide (1.0 mmol, 204 mg)

  • Alkene (e.g., Styrene or Ethyl Acrylate) (1.5 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11 mg)

  • Tetrabutylammonium bromide [TBAB] (1.0 mmol, 322 mg)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg)

  • DMF (Dimethylformamide), anhydrous (5.0 mL)

Procedure:

  • Setup: Flame-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of Argon.

  • Charging: Add solid reagents: 2-Bromo-3-methoxypyridine-1-oxide, Pd(OAc)₂, TBAB, and K₂CO₃ to the vial.

  • Solvation: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1] Inject anhydrous DMF via syringe.

  • Alkene Addition: Inject the liquid alkene (Styrene/Acrylate) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 90°C . Stir vigorously (1000 RPM).

    • Checkpoint: The reaction mixture should turn black/dark brown within 10-20 minutes, indicating the formation of active Pd(0) nanoparticles.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours and 6 hours. Look for the disappearance of the bromide (Rt will shift significantly).

    • Note: The N-oxide product is very polar. Use a polar eluent (e.g., 10% MeOH in DCM) for TLC.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Critical Step: The product may partition into the aqueous phase due to the N-oxide. Extract the aqueous layer 3-4 times with DCM or Chloroform/Isopropanol (3:1) to ensure full recovery.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 0% → 10% MeOH in DCM).

Workflow & Troubleshooting

Diagram 2: Experimental Workflow

Workflow Start Start: Reagent Weighing Mix Mix Solids: Substrate, Pd(OAc)2, TBAB, Base Start->Mix Inert Inert Atmosphere: Argon Purge Mix->Inert Heat Reaction: 90°C, 4-12 hrs (DMF Solvent) Inert->Heat Check QC Check: LC-MS / TLC Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add Catalyst) Workup Workup: DCM/IPA Extraction (Capture Polar N-Oxide) Decision->Workup Yes Purify Purification: Silica Column (MeOH/DCM) Workup->Purify

Caption: Step-by-step workflow emphasizing the extraction of the polar N-oxide product.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by N-oxide.Increase temperature to 110°C; Switch to Method B (Dppf ligand).
Deoxygenation (Product is Pyridine)Overheating or excessive hydride source.Lower temp to 80°C; Ensure solvent is anhydrous; Use mild base (KOAc).
Homocoupling Oxidation of alkene or aryl halide.Ensure strict Argon atmosphere; Degas solvents thoroughly.
Product in Aqueous Layer N-oxide is highly water-soluble.Do not rely on Et₂O/Hexane extraction. Use DCM or CHCl₃/IPA (3:1).

References

  • Mechanistic Overview of Heck Reactions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Reactivity of Pyridine-N-Oxides in Coupling

    • Campeau, L.-C., et al. (2008).[2] Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation.[2] Journal of the American Chemical Society, 130(11), 3276–3277.

    • Note: While focusing on C-H activation, this paper establishes the thermal and chemical stability of N-oxides under Pd/Ag conditions.
  • Ligand-Free (Jeffrey)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
  • Synthesis and Handling of 2-Bromo-3-methoxypyridine

    • BenchChem Protocols. (2025).[3] A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine.

    • (Verified via Search Result 1.6)

  • General Heck Coupling of 2-Halopyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of the Pyridine N-Oxide Scaffold in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs, particularly in the realm of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket is a key contributor to its success.[1] The strategic introduction of an N-oxide functionality to the pyridine core can further enhance the pharmacological profile of a drug candidate. The N-oxide group is a strong hydrogen bond acceptor and can increase the solubility and metabolic stability of a compound.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Bromo-3-methoxypyridine-N-oxide as a versatile building block for the development of novel kinase inhibitors.

This guide will detail the synthetic pathway, starting from the commercially available precursor 2-bromo-3-methoxypyridine, its subsequent N-oxidation, and its application in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures targeting kinases such as Bruton's tyrosine kinase (BTK).

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process to generate the key intermediate, this compound, followed by its utilization in carbon-carbon or carbon-nitrogen bond-forming reactions to build the kinase inhibitor scaffold.

Synthetic_Strategy Start 2-Bromo-3-methoxypyridine N_Oxide This compound Start->N_Oxide N-Oxidation Coupling Palladium-Catalyzed Cross-Coupling N_Oxide->Coupling Suzuki or Buchwald-Hartwig Inhibitor Kinase Inhibitor Scaffold Coupling->Inhibitor

Caption: General synthetic workflow from 2-Bromo-3-methoxypyridine to a kinase inhibitor scaffold.

Part 1: Synthesis of Key Intermediates

Synthesis of 2-Bromo-3-methoxypyridine

The starting material, 2-bromo-3-methoxypyridine, can be synthesized via several routes. A common and efficient method is the methylation of 2-bromo-3-hydroxypyridine.

Protocol 1: Methylation of 2-Bromo-3-hydroxypyridine

This protocol is adapted from a high-yield procedure suitable for laboratory scale.[3]

Materials:

  • 2-Bromo-3-hydroxypyridine

  • Potassium hydroxide (KOH), pulverized

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Ice

  • Diethyl ether (Et₂O)

  • 1 N Sodium hydroxide (NaOH) solution

  • 1 N Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of 2-bromo-3-hydroxypyridine (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL) at 55-60 °C under a nitrogen atmosphere, a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise.

  • The reaction is maintained at 55-60 °C for 30 minutes after the addition is complete.

  • The mixture is then poured into ice water (800 g) and the resulting precipitate is filtered.

  • The precipitate is triturated with diethyl ether (3 x 500 mL).

  • The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

  • The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.

Data Summary: Synthesis of 2-Bromo-3-methoxypyridine

MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Methylation2-Bromo-3-pyridinolCH₃I, KOH0.5 - 3 hours25 - 6056 - 75>97[3]
From 2-Nitro-3-methoxypyridine2-Nitro-3-methoxypyridineHBr, Organic Acid5 - 6 hours120 - 130up to 91.099.4[3]
N-Oxidation of 2-Bromo-3-methoxypyridine

The oxidation of the pyridine nitrogen to an N-oxide is a critical step. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[2][4]

Protocol 2: N-Oxidation with m-CPBA

This is a general protocol for the N-oxidation of substituted pyridines and can be adapted for 2-bromo-3-methoxypyridine.

Materials:

  • 2-Bromo-3-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-3-methoxypyridine (1 equivalent) in dichloromethane.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution to quench the excess peracid and remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

  • The reaction is typically started at a low temperature to control the initial exotherm.

  • The aqueous bicarbonate wash is crucial for removing the acidic byproduct, which simplifies purification.[5]

Part 2: Application in Kinase Inhibitor Synthesis

The synthesized this compound is a valuable intermediate for constructing kinase inhibitor scaffolds, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Building a BTK Inhibitor Scaffold

A key application of substituted pyridines is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. A patent for BTK inhibitors describes the coupling of 2-bromo-3-methoxypyridine with a pyrimidine-containing boronic acid derivative.[1] While the patent utilizes the pyridine, the N-oxide can also be a viable coupling partner, potentially offering different reactivity and solubility profiles.

Suzuki_Coupling N_Oxide This compound Coupled_Product Coupled Pyridine-Pyrimidine Scaffold N_Oxide->Coupled_Product Boronic_Acid Pyrimidine Boronic Acid Derivative Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., Na₂CO₃) Base->Coupled_Product

Caption: Suzuki-Miyaura coupling of this compound with a pyrimidine boronic acid derivative.

Protocol 3: Suzuki-Miyaura Coupling (General Conditions)

This protocol provides general conditions for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative.

Materials:

  • This compound

  • Appropriate boronic acid or boronic ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience Insights:

  • The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling and often requires optimization for specific substrates.

  • Thorough degassing of the reaction mixture is essential to prevent the oxidation and deactivation of the palladium catalyst.

Buchwald-Hartwig Amination: Introducing Key Amine Functionality

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in kinase inhibitors.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Protocol 4: Buchwald-Hartwig Amination (General Conditions)

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the reaction vessel.

  • Add the base, this compound, and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness and Self-Validation:

  • Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and final products.

  • Reference standards and spectral databases should be used for confirmation.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its preparation from readily available starting materials and its reactivity in key cross-coupling reactions make it an attractive intermediate for drug discovery and development programs. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

  • Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(23), 2634-2661. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • Singh, R., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(8), 2235-2258. [Link]

  • Woithe, K., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Angell, Y. L., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(18), 5607-5619. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14792-14820. [Link]

  • Deshmukh, S. J., et al. (2023). Novel pyrido[2,3-b][7][8]oxazine-based EGFR-TK inhibitors. RSC Medicinal Chemistry, 14(11), 2200-2213. [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(30), 27038-27054. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Douglas, C. J., & Douglas, K. M. (2025). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

  • Li, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research, 27, 1035-1047. [Link]

  • Al-Zoubi, R. M., et al. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 226-237. [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

  • Chemistry Unlocked. (2023, March 5). Buchwald-Hartwig amination [Video]. YouTube. [Link]

  • University of Rochester. Workup: mCPBA Oxidation. [Link]

Sources

Application Note: Strategic Functionalization of 2-Bromo-3-methoxypyridine-n-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Bromo-3-methoxypyridine-n-oxide as a high-value intermediate in the synthesis of polysubstituted pyridines. While 2-bromo-3-methoxypyridine is a common starting material, its conversion to the N-oxide dramatically alters its electronic profile, lowering the activation energy for nucleophilic aromatic substitution (


) at the C2 position. This guide provides validated protocols for the oxidation, C2-diversification, and subsequent deoxygenation of this scaffold, offering a robust pathway for medicinal chemists targeting kinase inhibitors and GPCR ligands.

Strategic Overview: The "Push-Pull" Activation

The 3-methoxypyridine core is ubiquitous in drug discovery but often suffers from poor reactivity toward nucleophiles due to the electron-donating effect (+M) of the methoxy group.

Why use the N-Oxide?

  • Enhanced Electrophilicity: The N-oxide moiety acts as an electron sink, significantly activating the C2 and C6 positions for nucleophilic attack, overriding the deactivating nature of the 3-OMe group.

  • Lability of C2-Bromine: The combination of the N-oxide and the inductive withdrawal of the bromine atom creates a "hotspot" at C2, allowing for mild

    
     conditions with amines, alkoxides, and thiols.
    
  • Regiocontrol: The N-oxide directs C-H functionalization (e.g., chlorination) to the C6 position, enabling distal functionalization that is difficult to achieve on the neutral pyridine.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this scaffold.

G start 2-Bromo-3-methoxypyridine nox 2-Bromo-3-methoxypyridine- N-oxide (Scaffold) start->nox Oxidation (mCPBA or H2O2/Urea) c2_sub C2-Substituted N-oxide nox->c2_sub SNAr (Amines/Alkoxides) Enhanced Reactivity c6_func C6-Chloro-2-bromo- 3-methoxypyridine nox->c6_func Regioselective Chlorination (POCl3) prod_final Final Product: 2-Substituted-3-methoxypyridine c2_sub->prod_final Deoxygenation (PCl3 or Zn/NH4Cl)

Figure 1: Strategic divergence from the N-oxide intermediate. The primary workflow (Green/Blue path) focuses on C2 substitution followed by deoxygenation.

Experimental Protocols

Module 1: Synthesis of the N-Oxide Scaffold

Objective: Efficient oxidation of 2-bromo-3-methoxypyridine. Rationale: m-Chloroperoxybenzoic acid (mCPBA) is preferred for small-to-medium scale (up to 50g) due to its solubility in DCM and ease of monitoring. For larger scales, Urea-Hydrogen Peroxide (UHP) is safer and more cost-effective.

Protocol A: mCPBA Oxidation (Standard)
  • Setup: Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in Dichloromethane (DCM) [10 mL/g]. Cool the solution to 0°C using an ice bath.

  • Addition: Add mCPBA (1.2 eq, 70-75% purity) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM; Product

    
     is significantly lower than starting material).
    
  • Workup (Critical):

    • Quench with saturated aqueous

      
       (to reduce excess peroxide).
      
    • Wash with saturated

      
       (2x) to remove m-chlorobenzoic acid byproduct.
      
    • Extract aqueous layer with DCM (3x).

    • Dry combined organics over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Note: The N-oxide is polar; ensure the column is flushed well.

Module 2: C2-Diversification via

Objective: Displacement of the C2-Bromine with nucleophiles (Amines/Alkoxides). Expert Insight: The N-oxide lowers the temperature required for this displacement by 20–40°C compared to the neutral pyridine.

Protocol B: Amination (General Procedure)
  • Reagents: this compound (1.0 eq), Amine (1.2–1.5 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    • Primary Amines: Heat to 60°C.

    • Secondary/Steric Amines: Heat to 80–90°C.

  • Procedure:

    • Combine reagents in a sealed vial or round-bottom flask.

    • Stir until starting material is consumed (typically 2–6 hours).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Data Validation:

    • The disappearance of the characteristic C2-Br signal in

      
       NMR (approx. 130-140 ppm) and appearance of the C2-N signal.
      

Table 1: Comparative Reactivity (


 Conditions) 
Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Yield (%)
Primary AmineBenzylamine

MeCN6085-92
Cyclic SecondaryMorpholine

MeCN6088-95
AlkoxideNaOMe-MeOHReflux75-80
Aniline4-Fluoroaniline

DMF10060-70
Module 3: Deoxygenation (Restoring the Pyridine)

Objective: Removal of the N-oxide oxygen to yield the final pharmaceutical intermediate. Selection: While


 is the classic reagent, it is harsh. We recommend the Zinc/Ammonium Chloride  method for functional group tolerance, or Pd/C + Ammonium Formate  for catalytic efficiency.
Protocol C: Mild Reduction (Zn/

)

Best for substrates sensitive to strong acids or Lewis acids.

  • Setup: Dissolve the C2-substituted N-oxide (1.0 eq) in MeOH:THF (1:1 ratio, 10 mL/g).

  • Reagents: Add Saturated Aqueous

    
     (5 mL/g) followed by Zinc dust (activated, 5.0 eq).
    
  • Reaction: Stir vigorously at RT for 1–4 hours.

  • Workup:

    • Filter through a pad of Celite to remove Zinc residues. Wash pad with MeOH.

    • Concentrate filtrate to remove organics.

    • Adjust pH of the remaining aqueous layer to >9 with

      
       or 
      
      
      
      .
    • Extract with DCM or EtOAc.

  • Yield: Typically >90%.

Protocol D: PCl3 Deoxygenation (Traditional)

Best for robust substrates lacking acid-labile groups.

  • Setup: Dissolve N-oxide in dry DCM or Chloroform.

  • Addition: Add

    
     (2.0 eq) dropwise at 0°C.
    
  • Reaction: Reflux for 1 hour.

  • Quench: Pour carefully onto ice/NaHCO3 mixture. Extract with DCM.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Oxidation Water in reaction or old mCPBA.Use anhydrous DCM; titrate mCPBA or use excess (1.5 eq).
Low Yield in

Steric hindrance from 3-OMe.Switch solvent to DMSO; increase temp to 100°C; use

.
Chlorination during Deoxygenation Use of

instead of

.

is a chlorinating agent. Ensure

is used for reduction, or switch to Zn/NH4Cl.
Product Water Solubility Pyridine products can be polar.[1]During extraction, salt out the aqueous layer (NaCl) and use CHCl3/iPrOH (3:1) for extraction.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. (Accessed 2023).[2]

  • Baran Lab. Pyridine N-Oxides: Reactivity and Synthesis. Group Meeting Notes. (2012).[3]

  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides. Arkivoc 2001 (i) 242-268.[4]

  • Organic Chemistry Portal. Deoxygenation of Aza-aromatics. (Summarizing Synlett 2019, 30, 1219-1221).[5]

  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination).

Sources

Application Note: 2-Bromo-3-methoxypyridine-N-oxide as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is well known, but the strategic placement of methoxy groups on heteroaromatic rings offers equally profound changes in solubility, metabolic stability, and binding affinity. 2-Bromo-3-methoxypyridine-N-oxide represents a high-value electrophilic scaffold that transcends the limitations of its unoxidized precursor.

While 2-bromo-3-methoxypyridine is a standard building block, its N-oxide derivative offers a distinct reactivity profile:

  • Enhanced Electrophilicity: The N-oxide moiety significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (

    
    ) at the C2 position, enabling reactions with weak nucleophiles that fail on the bare pyridine.
    
  • C-H Activation Handle: The N-oxide oxygen acts as a directing group for transition-metal-catalyzed functionalization at the C6 position.

  • Late-Stage Diversification: It serves as a "masked" pyridine, allowing for complex functionalization before a final deoxygenative step restores the aromaticity required for drug efficacy.

This guide outlines the synthesis, reactivity, and specific protocols for utilizing this versatile synthon in drug discovery workflows.

Chemical Profile & Reactivity Map

The molecule features a "Push-Pull" electronic system. The methoxy group at C3 donates electron density (resonance), while the N-oxide withdraws density (induction) but also donates back into the ring, creating a unique dipole.

Reactivity Hub (Graphviz Visualization)

ReactivityMap Core 2-Bromo-3-methoxypyridine- N-oxide SNAr C2 Substitution (SNAr) (Amines, Alkoxides, Thiols) Core->SNAr Activated by N-O (Lower barrier than pyridine) Suzuki C2 Cross-Coupling (Suzuki-Miyaura) Core->Suzuki Br handle CH_Act C6 Direct Arylation (Pd-Catalyzed) Core->CH_Act N-O Directing Group Deox Deoxygenation (Restores Pyridine) Core->Deox Zn/NH4Cl or PCl3 SNAr->Deox Sequence: Sub -> Reduce

Figure 1: The N-oxide moiety activates the C2 position for substitution while simultaneously acting as a directing group for C6 functionalization.

Synthesis Protocol

Objective: Scalable preparation of this compound from commercially available 2-bromo-3-methoxypyridine.

Mechanism: Electrophilic oxidation of the pyridine nitrogen using a peroxyacid.

Materials
  • Substrate: 2-Bromo-3-methoxypyridine (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform

  • Quench: Sodium thiosulfate (sat. aq.) and Sodium bicarbonate (sat.[1][2] aq.)

Step-by-Step Procedure
  • Dissolution: Dissolve 2-bromo-3-methoxypyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Note: Adding as a solid is acceptable, but a solution in DCM is preferred for exotherm control.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5) or LCMS. The N-oxide is significantly more polar than the starting material.

  • Workup (Critical Step):

    • Cool the mixture to 0°C to precipitate partial m-chlorobenzoic acid (byproduct). Filter if heavy precipitate forms.

    • Wash the filtrate with 10% aqueous Na2S2O3 (to quench excess peroxide).

    • Wash vigorously with saturated NaHCO3 (3x) to remove the benzoic acid byproduct. Tip: The N-oxide is water-soluble.[3] Do not discard the aqueous layer until yield is confirmed. Back-extraction of the aqueous layer with CHCl3/Isopropanol (3:1) may be necessary for high recovery.

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 85-95%

    • Appearance: Off-white to pale yellow solid.

Application Protocol A: Enhanced Displacement

Context: The 3-methoxy group is electron-donating, which typically deactivates the pyridine ring toward nucleophilic attack. However, the N-oxide creates a strong inductive withdrawal, re-activating the C2-Br bond. This allows for substitution with sterically hindered or electronically deactivated amines that would fail on the unoxidized pyridine.

Experimental Workflow
ParameterConditionRationale
Nucleophile Primary/Secondary Amine (1.2 eq)Excess drives reaction to completion.
Base DIPEA or K2CO3 (2.0 eq)Neutralizes HBr generated during substitution.
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the transition state (Meisenheimer complex).
Temperature 60°C – 90°CN-oxide activation lowers this from the 120°C+ required for the bare pyridine.
Procedure
  • Charge a vial with this compound (1.0 eq).

  • Add the amine (1.2 eq) and DIPEA (2.0 eq) in DMF (0.2 M concentration).

  • Heat to 80°C for 4–6 hours.

  • Monitoring: LCMS will show the mass of the substituted product (M+16 relative to the pyridine product).

  • Deoxygenation (In-situ option): If the final target is the pyridine, cool the reaction, add Fe powder (5 eq) and saturated NH4Cl, and heat to 80°C for 1 hour. This performs a "one-pot" substitution-reduction sequence.

Application Protocol B: C-H Activation (Direct Arylation)

Context: The N-oxide oxygen can coordinate with Palladium (Pd), directing C-H activation to the C6 position (ortho to the nitrogen). This allows for the synthesis of 2,6-disubstituted pyridines without requiring a pre-existing halogen at C6.

Reaction Scheme

Substrate + Aryl Bromide --[Pd(OAc)2, Ligand, Base]--> 2-Bromo-3-methoxy-6-arylpyridine-N-oxide

Key Reagents
  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 or XPhos (optimized for steric bulk).

  • Base: K2CO3 or Cs2CO3.

  • Coupling Partner: Aryl bromides or iodides.

Expert Insight: The 3-methoxy group blocks the C4 position sterically and electronically, ensuring high regioselectivity for C6.

Application Protocol C: Deoxygenation (Restoring the Drug Scaffold)

Once the N-oxide has served its purpose (activating C2 or directing to C6), it must often be removed to modulate lipophilicity (LogP) and prevent rapid metabolic clearance.

Method Comparison
MethodReagentsProsCons
Phosphorus(III) PCl3 or PPh3Very fast, quantitative.PCl3 is corrosive; POCl3 byproduct is toxic.
Metal Reduction Zn / NH4Cl / MeOHMild, chemoselective.Slower; requires filtration of Zinc salts.
Transfer Hydrogenation Pd/C + Ammonium FormateClean workup.Risk: Can hydrodebrominate the C2-Br if not carefully monitored.

Recommended Protocol (Zn-mediated):

  • Dissolve the N-oxide intermediate in MeOH/THF (1:1).

  • Add Saturated Aqueous NH4Cl (1 mL per mmol).

  • Add Zinc dust (activated, 5.0 eq).

  • Stir vigorously at RT for 30–60 mins.

  • Filter through Celite. The filtrate contains the reduced pyridine.

References

  • Vertex AI Search. (2025). Synthesis of 2-bromo-3-methoxypyridine-1-oxide. Retrieved from 4

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from 1

  • Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC 2013 (i) 154-174.[5] Retrieved from 5

  • National Institutes of Health (NIH). (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from 6

  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution. Retrieved from 7

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from 8

Sources

Application Note: High-Fidelity C-N Cross-Coupling of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of 2-bromo-3-methoxypyridine-N-oxide represents a critical node in the synthesis of bioactive pharmacophores, particularly for kinase inhibitors and proton pump antagonists.[1] While the N-oxide moiety theoretically activates the pyridine ring toward nucleophilic attack, the adjacent 3-methoxy group introduces a counter-productive steric and electronic deactivation.[1]

This Application Note provides a validated protocol for C-N cross-coupling that circumvents two primary failure modes:

  • Catalyst Poisoning: Direct coordination of the N-oxide oxygen to the Palladium center.[1]

  • Deoxygenation: Unwanted reduction of the N-oxide to the pyridine under phosphine-rich conditions.[1]

We present a Buchwald-Hartwig approach optimized for complex amine partners, alongside a robust SNAr alternative for sterically unencumbered nucleophiles.[1]

Mechanistic Insight & Catalyst Design

To achieve high yields, one must understand the competing pathways at the molecular level.

The "Orthogonal" Challenge

The substrate presents a dichotomy.[1][2][3] The N-oxide withdraws electron density, activating the C2 position. However, the 3-methoxy group is an electron-donating group (EDG) via resonance, which partially deactivates the ring and imposes significant steric hindrance (ortho-effect).[1]

Catalyst Selection Logic
  • Palladium Source: Pd2(dba)3 is selected over Pd(OAc)2 to avoid acetate bridging which can be stabilized by the N-oxide, slowing the generation of the active Pd(0) species.[1]

  • Ligand Architecture: Monodentate phosphines (e.g., PPh3) are contraindicated as they allow the N-oxide oxygen to displace a ligand, forming a stable, inactive chelate.[1] We utilize Xantphos , a wide-bite-angle bidentate ligand.[1] Its rigidity forces the Palladium center into a geometry that favors reductive elimination and sterically blocks the N-oxide oxygen from coordinating.[1]

Mechanistic Pathway Diagram[1][4]

G Start Substrate: 2-Br-3-OMe-Py-N-oxide OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd Coordination Amine Coordination OxAdd->Coordination + Amine / Base Trap OFF-CYCLE TRAP: Pd-O(N-oxide) Chelation OxAdd->Trap Monodentate Ligand (Avoid!) Product Product: 2-Amino-3-OMe-Py-N-oxide Coordination->Product Reductive Elimination Trap->Pd_Active Slow Reversal

Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" where the N-oxide oxygen coordinates to Pd if improper ligands are used.[1]

Experimental Protocol: Pd-Catalyzed Cross-Coupling

This protocol is optimized for secondary amines or anilines which are poor nucleophiles for standard SNAr.[1]

Materials Table
ReagentEquiv.RoleCritical Attribute
This compound 1.0SubstrateDry, free of residual water
Amine Partner 1.2Nucleophile--
Pd2(dba)3 0.025Catalyst PrecursorUse fresh; purple/black solid
Xantphos 0.05LigandLarge bite angle (111°)
Cs2CO3 2.0BaseFinely ground, anhydrous
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology
  • Pre-Complexation (The "Active" Step):

    • In a glovebox or under strictly inert Argon flow, charge a reaction vial with Pd2(dba)3 (2.5 mol%) and Xantphos (5.0 mol%).[1]

    • Add 1/3 of the total anhydrous 1,4-dioxane volume.[1]

    • Stir at room temperature for 10 minutes. Observation: Solution should transition from dark purple to a clear brownish-orange, indicating active L-Pd(0) formation.[1]

  • Substrate Addition:

    • Add the this compound (1.0 equiv) and the Amine (1.2 equiv) to the vial.[1]

    • Add Cs2CO3 (2.0 equiv).[1] Note: Potassium phosphate (K3PO4) can be used as an alternative if the substrate is base-sensitive.[1]

  • Degassing (Crucial for N-Oxide Stability):

    • Add the remaining solvent.[1]

    • Sparge the mixture with Argon for 5 minutes. Oxygen presence accelerates phosphine oxidation, which leads to catalyst death and potential N-oxide deoxygenation.[1]

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 90°C for 4–12 hours.

    • Monitoring: Use TLC (Eluent: 10% MeOH in DCM).[1] Note: N-oxides stain intensely with Iodine or UV; they are very polar and will have low Rf.[1]

  • Workup (N-Oxide Specific):

    • Caution: N-oxides are water-soluble.[1] Do not perform a standard dilute aqueous wash.[1]

    • Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts.[1] Rinse with DCM (Dichloromethane).[1]

    • Concentrate the filtrate.[1]

    • Purification: Flash chromatography using DCM:MeOH:NH4OH (95:4:1).[1] The ammonia keeps the N-oxide from streaking on silica.[1]

Alternative Protocol: SNAr (Metal-Free)[1]

Use this path ONLY for unhindered primary amines (e.g., benzylamine, propylamine).

  • Setup: Dissolve substrate (1.0 equiv) and Amine (2.0 equiv) in NMP (N-methyl-2-pyrrolidone) or DMSO .

  • Base: Add DIPEA (3.0 equiv).[1]

  • Conditions: Heat to 120°C for 16 hours.

  • Note: The 3-methoxy group significantly slows this reaction compared to unsubstituted 2-bromopyridine-N-oxide.[1] If conversion is <50% after 16h, switch to the Pd-catalyzed protocol.

Decision Workflow & Troubleshooting

Use this logic flow to determine the correct experimental path for your specific amine.

Workflow Start Select Amine Partner Check1 Is Amine Sterically Hindered or Aromatic? Start->Check1 Path_SNAr Path B: S_NAr (120°C, DMSO, DIPEA) Check1->Path_SNAr No (Primary Alkyl) Path_Pd Path A: Buchwald (90°C, Pd/Xantphos) Check1->Path_Pd Yes (Aniline/Secondary) Result_Check Check Conversion (TLC/LCMS) Path_SNAr->Result_Check Path_Pd->Result_Check Success Isolate Product Result_Check->Success >90% Conv. Fail_Deox Issue: N-Oxide Reduced? Result_Check->Fail_Deox Product - 16 Da observed Fix_Deox Fix: Lower Temp, Increase Degassing Fail_Deox->Fix_Deox Fix_Deox->Path_Pd Retry

Figure 2: Workflow for selecting the optimal coupling strategy.

Performance Data: Ligand Screening

The following data illustrates the necessity of wide-bite-angle ligands for this specific substrate class.

LigandCatalystYield (%)N-Oxide RetentionNotes
Xantphos Pd2(dba)392% >99%Recommended.[1] High turnover.[1]
BINAP Pd(OAc)278%95%Good alternative, slower kinetics.[1]
PPh3 Pd(PPh3)415%60%Failed. Significant deoxygenation and catalyst poisoning.[1]
None (SNAr) --35%100%Low conversion due to 3-OMe steric/electronic deactivation.[1]

References

  • Buchwald-Hartwig Amination Principles

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • [1]

  • Amination of Heterocyclic N-Oxides

    • Campeau, L.-C., & Fagnou, K. (2006).[1] "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." (Context on N-oxide stability with Pd). Journal of the American Chemical Society.

    • [1]

  • Specific Reactivity of 2-Halopyridine N-Oxides

    • Talik, T., & Plazek, E. (1961).[1] "Reactivity of 2-halopyridine N-oxides." Roczniki Chemii (Foundational reactivity data).

    • Cited via:[1]

  • Mechanistic Studies on Pd-Catalyst Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds."[1][4][5][6][7][8][9] Journal of the American Chemical Society.

    • [1]

Sources

Scale-Up Synthesis of 2-Bromo-3-methoxypyridine-N-oxide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the scalable synthesis of 2-Bromo-3-methoxypyridine-N-oxide and its subsequent derivatization, tailored for researchers, scientists, and professionals in drug development. The document emphasizes practical, scalable, and safe laboratory and pilot-plant operations, focusing on the underlying chemical principles to empower robust process development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Substituted pyridine-N-oxides are a cornerstone in the synthesis of numerous biologically active molecules. The N-oxide moiety not only enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution but also serves as a key pharmacophoric element in various drug candidates. Specifically, the this compound scaffold is a versatile intermediate, offering multiple reaction handles for the construction of complex molecular architectures. The bromine atom at the 2-position is primed for a variety of cross-coupling reactions, while the N-oxide functionality activates the ring for further substitutions, making this a highly valuable building block in the synthesis of novel therapeutics.

Synthetic Strategy: A Multi-Stage Approach to the Target Scaffold

The synthesis of this compound derivatives is approached in a logical, stepwise manner, ensuring high purity and yield at each stage. The overall strategy is bifurcated into two primary phases: the synthesis of the precursor, 2-Bromo-3-methoxypyridine, followed by its N-oxidation and subsequent derivatization.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_n_oxide Part 2: N-Oxidation & Derivatization 3-Hydroxypyridine 3-Hydroxypyridine 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine 3-Hydroxypyridine->2-Bromo-3-hydroxypyridine Bromination 2-Bromo-3-methoxypyridine 2-Bromo-3-methoxypyridine 2-Bromo-3-hydroxypyridine->2-Bromo-3-methoxypyridine Methylation 2-Bromo-3-methoxypyridine_N_oxide 2-Bromo-3-methoxypyridine_N_oxide 2-Bromo-3-methoxypyridine->2-Bromo-3-methoxypyridine_N_oxide N-Oxidation Derivatives Derivatives 2-Bromo-3-methoxypyridine_N_oxide->Derivatives Functionalization (e.g., Cross-Coupling, SNAr)

Caption: Overall synthetic workflow for this compound derivatives.

Part 1: Scale-Up Synthesis of 2-Bromo-3-methoxypyridine

The efficient and cost-effective synthesis of the precursor is paramount for the overall viability of the synthetic route. Two primary, scalable methods for the synthesis of 2-Bromo-3-methoxypyridine are presented below.

Method 1: Bromination of 3-Hydroxypyridine and Subsequent Methylation

This two-step approach begins with the readily available and inexpensive 3-hydroxypyridine. The regioselective bromination at the 2-position is followed by methylation of the hydroxyl group.

3.1.1. Detailed Protocol: Step 1 - Synthesis of 2-Bromo-3-hydroxypyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Cool the reactor to -10 to 0 °C using a circulating chiller.

  • Reagent Preparation: Prepare a solution of sodium hydroxide in water. Separately, add liquid bromine to the dropping funnel. Caution: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a face shield, and a respirator.[1][2]

  • Bromination: Slowly add the bromine to the cooled sodium hydroxide solution while maintaining the temperature between -10 and 0 °C.

  • Addition of Substrate: Dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution and add it dropwise to the bromine solution, ensuring the reaction temperature does not exceed 15 °C.[3]

  • Reaction and Work-up: Stir the mixture at room temperature for 2.5-3 hours. Adjust the pH to 7 with a suitable acid. The crude product will precipitate.

  • Purification: Isolate the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system to yield pure 2-bromo-3-hydroxypyridine.

3.1.2. Detailed Protocol: Step 2 - Methylation of 2-Bromo-3-hydroxypyridine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), equip a reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Base and Substrate Addition: To a solution of sodium methoxide in methanol, add the 2-bromo-3-hydroxypyridine.[3]

  • Methylation: Add methyl iodide dropwise to the reaction mixture and stir overnight at room temperature.[4]

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by extraction and subsequent distillation or recrystallization to afford 2-bromo-3-methoxypyridine.

Method 2: Bromination of 2-Nitro-3-methoxypyridine

This method offers a high-yielding alternative, particularly suitable for large-scale production where handling of elemental bromine might be a concern.[5][6]

3.2.1. Detailed Protocol

  • Reaction Setup: In a suitable reactor, dissolve 2-nitro-3-methoxypyridine in an organic acid such as propionic acid.[5]

  • Addition of Brominating Agent: Add hydrobromic acid to the solution.

  • Reaction: Slowly heat the mixture to 120-130 °C and maintain for 5-6 hours.[6]

  • Work-up: After cooling, remove the solvent by vacuum distillation. The resulting solid is filtered, washed, and then dissolved in water.

  • Purification: Adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product. Filter the solid, wash with water, and dry to obtain high-purity 2-bromo-3-methoxypyridine.[6]

ParameterMethod 1 (Two-Step)Method 2 (One-Step)
Starting Material 3-Hydroxypyridine2-Nitro-3-methoxypyridine
Key Reagents Bromine, Sodium Hydroxide, Methyl IodideHydrobromic Acid, Organic Acid
Typical Yield 70-75% (overall)up to 91%
Purity >97%>99%
Scale-up Considerations Handling of elemental bromine requires stringent safety protocols. Two distinct reaction steps.Higher reaction temperatures. Simpler one-pot procedure.

Part 2: N-Oxidation and Derivatization

The N-oxidation of the pyridine nitrogen is a critical step that activates the ring for further functionalization. The choice of oxidant and reaction conditions is crucial for a safe and efficient scale-up.

N-Oxidation of 2-Bromo-3-methoxypyridine

While meta-chloroperoxybenzoic acid (m-CPBA) is a common laboratory reagent for N-oxidation, its use on a large scale is associated with significant safety risks due to its thermal instability.[7][8][9][10] A safer and more scalable alternative involves the use of hydrogen peroxide with a suitable catalyst.[10][11][12][13]

4.1.1. Detailed Protocol: Catalytic N-Oxidation with Hydrogen Peroxide

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve 2-bromo-3-methoxypyridine in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytically effective amount of a heterogeneous catalyst, such as a tungstate or molybdate-based catalyst, or a supported catalyst like AMBERLYST 15.[11]

  • Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the reaction mixture, maintaining the temperature at a controlled level (e.g., 60-80 °C). The molar ratio of hydrogen peroxide to the pyridine substrate is typically between 1:1 and 4:1.[11]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a heterogeneous catalyst is used, it can be removed by filtration. The excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite.

  • Purification: The product can be isolated by extraction and purified by recrystallization or column chromatography. For hygroscopic N-oxides, azeotropic distillation with toluene can be an effective drying method.[14]

N_Oxidation_Mechanism Pyridine 2-Bromo-3-methoxypyridine Transition_State Transition State Pyridine->Transition_State Oxidant H₂O₂ / Catalyst Oxidant->Transition_State N_Oxide This compound Transition_State->N_Oxide Oxygen Transfer

Sources

Application Notes & Protocols: Strategic Use of the N-Oxide Functionality in the Synthesis of 2-Bromo-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-Bromo-3-methoxypyridine-N-oxide is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom, a methoxy group, and an N-oxide functionality on the pyridine ring offers a unique combination of reactive sites. However, this dense chemical environment also presents significant challenges in achieving regioselective transformations. This guide provides an in-depth analysis of the strategic use of the N-oxide group, not merely as a functional moiety but as an integral part of a protecting group and directing group strategy to unlock the full synthetic potential of this valuable building block. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and offer detailed protocols for key transformations.

The Dual Role of the N-Oxide: A Protective and Activating Moiety

The pyridine N-oxide functionality is a cornerstone of modern heterocyclic chemistry. Its influence on the pyridine ring is profound and dichotomous, altering the electronic landscape to both protect the nitrogen atom and activate specific ring positions.

1.1. Protection of the Pyridine Nitrogen:

The lone pair of electrons on the nitrogen atom of a pyridine ring imparts basicity and nucleophilicity, making it susceptible to alkylation, acylation, and protonation. These reactions can interfere with desired transformations at other positions on the ring. The conversion of the pyridine nitrogen to its N-oxide effectively "protects" it from such electrophilic attack. The resulting N-oxide is significantly less basic (pKa of pyridine is ~5.2, while pyridine-N-oxide is ~0.79), ensuring its inertness under a wide range of reaction conditions.[1]

1.2. Activation of the Pyridine Ring:

The N-oxide group is a powerful resonance-donating group, which significantly alters the electron density of the pyridine ring. This has two major consequences:

  • Activation for Electrophilic Substitution: The N-oxide enriches the C4 (para) and C2/C6 (ortho) positions with electron density, facilitating electrophilic aromatic substitution reactions such as nitration and halogenation, which are often difficult to achieve on the parent pyridine.

  • Activation for Nucleophilic Substitution: Conversely, the N-oxide can be activated by electrophiles (e.g., POCl₃, SO₂Cl₂), making the C2 and C4 positions highly susceptible to nucleophilic attack.[1][2] This reactivity is crucial for introducing a variety of functional groups.

For this compound, the interplay between the N-oxide, the electron-donating methoxy group, and the inductive effects of the bromine atom creates a nuanced reactivity profile that can be strategically exploited.

G cluster_0 Reactivity Map of this compound node_A This compound node_B C4 Position (Activated for Electrophilic Attack) node_A->node_B Resonance Donation node_C C6 Position (Activated for Nucleophilic Attack) node_A->node_C Electrophilic Activation node_D C2-Br Bond (Site for Cross-Coupling) node_A->node_D Pd-Catalysis node_E N-Oxide (Site for Deoxygenation) node_A->node_E Reduction

Caption: Reactivity profile of this compound.

Strategic Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. The bromine atom at the C2 position of this compound makes it an ideal substrate for such transformations. The N-oxide group plays a crucial role in these reactions, often enhancing stability and influencing reactivity.

2.1. Causality Behind Experimental Choices:

  • Why keep the N-oxide during coupling? The N-oxide can prevent catalyst inhibition by the pyridine nitrogen. Furthermore, it modifies the electronic properties of the ring, which can be beneficial for the oxidative addition step in the catalytic cycle.

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand system is critical. The steric and electronic properties of the N-oxide and the adjacent methoxy group necessitate careful optimization. Ligands such as SPhos, XPhos, or RuPhos are often effective in providing the necessary steric bulk and electron-donating character to promote efficient catalysis.

  • Base and Solvent Selection: The choice of base and solvent must be compatible with the N-oxide functionality. While inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, organic bases such as triethylamine may also be employed. Aprotic polar solvents like dioxane, THF, or DMF are generally suitable.

The overall strategy involves performing the cross-coupling reaction on the N-oxide and then removing the N-oxide in a subsequent step. This approach allows for a clean and efficient functionalization at the C2 position.

G node_A 1. N-Oxidation of 2-Bromo-3-methoxypyridine node_B 2. Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) node_A->node_B Introduce Protecting/Activating Group node_C 3. Deoxygenation of N-Oxide node_B->node_C Key Transformation node_D Final Product: Functionalized Pyridine node_C->node_D Deprotection

Caption: General workflow for N-oxide mediated synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of 2-bromo-3-methoxypyridine using m-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.

  • Rationale: m-CPBA is chosen for its reliability and relatively mild reaction conditions. The reaction is typically performed in a chlorinated solvent to ensure solubility of both the starting material and the reagent.

  • Materials:

    • 2-Bromo-3-methoxypyridine

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Suzuki Cross-Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the N-oxide with a boronic acid.

  • Rationale: This protocol employs a standard palladium catalyst and a phosphine ligand suitable for coupling with heteroaryl halides. The choice of a carbonate base and an aqueous/organic solvent system is common for Suzuki reactions.

  • Materials:

    • This compound

    • Aryl or alkyl boronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • 1,4-Dioxane and water (e.g., 4:1 v/v)

    • Inert atmosphere (Nitrogen or Argon)

    • Reflux condenser

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent system (dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Protocol 3: Deoxygenation of the N-Oxide

This protocol describes the removal of the N-oxide group to yield the final functionalized pyridine. Treatment with a phosphorus(III) reagent like PCl₃ is a common method.[3]

  • Rationale: Phosphorus(III) compounds are oxophilic and effectively abstract the oxygen atom from the N-oxide, being oxidized to phosphorus(V) in the process.[3]

  • Materials:

    • Substituted 2-Aryl-3-methoxypyridine-N-oxide

    • Phosphorus trichloride (PCl₃) (1.5-2.0 eq)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Ice bath

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-oxide starting material (1.0 eq) in DCM or CHCl₃ in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add PCl₃ (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude product by column chromatography to yield the final deoxygenated pyridine derivative.

Quantitative Data Summary

The following table provides representative data for the yields of these transformations, which may vary depending on the specific substrates and reaction conditions.

StepTransformationStarting MaterialProductTypical Yield Range (%)
1N-Oxidation2-Bromo-3-methoxypyridineThis compound85-95%
2Suzuki CouplingThis compound2-Aryl-3-methoxypyridine-N-oxide60-90%
3Deoxygenation2-Aryl-3-methoxypyridine-N-oxide2-Aryl-3-methoxypyridine70-95%

Conclusion

The N-oxide functionality in this compound is more than just a reactive site; it is a strategic tool for managing the reactivity of a complex heterocyclic system. By understanding its dual role as both a protecting and an activating group, researchers can design elegant and efficient synthetic routes to novel and valuable compounds. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full potential of this versatile building block in drug discovery and materials science applications.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
  • Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

  • Maji, M., & Maiti, D. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters, 21(9), 3433–3437.
  • ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction between pyridine N-oxide derivatives and a variety of ethers under optimized reaction condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines. Retrieved from [Link]

  • SciSpace. (2019, January 22). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
  • ChemRxiv. (n.d.). Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-aminopyridine N-oxides. Retrieved from [Link]

Sources

catalytic systems for functionalizing 2-Bromo-3-methoxypyridine-n-oxide

[1][2]

Module 1: C2-Arylation (Suzuki-Miyaura Coupling)

Challenge: Pyridine N-oxides are challenging substrates for Pd-catalyzed coupling because the oxygen atom can coordinate to the Palladium center, poisoning the catalyst. Furthermore, the electron-deficient nature of the ring can promote protodeboronation of the boronic acid partner.

Solution: Use of bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) prevents N-oxide coordination and facilitates oxidative addition into the sterically crowded C2-Br bond (flanked by the N-oxide and 3-OMe).

Detailed Protocol
ComponentReagentRole
Catalyst Source Pd(OAc)

(2–5 mol%)
Pre-catalyst.
Ligand S-Phos (4–10 mol%)Bulky biaryl phosphine. Prevents catalyst poisoning by N-oxide.
Base K

PO

(2.0 equiv)
Mild base; minimizes protodeboronation compared to carbonates.
Solvent Toluene / Water (10:1)Biphasic system ensures solubility of inorganic base.
Temperature 80–100 °CRequired for oxidative addition.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with (1) (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)

    
     (5 mol%), S-Phos (10 mol%), and K
    
    
    PO
    
    
    (2.0 equiv).
  • Inertion: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.[1]

  • Solvent Addition: Add degassed Toluene/Water (10:1, 0.2 M concentration relative to substrate).

  • Reaction: Heat to 100 °C for 12–18 hours. Monitor by LC-MS. The N-oxide moiety makes the product significantly more polar than the starting material.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradients). N-oxides often streak on silica; adding 1% Et

    
    N to the eluent is recommended.
    

Mechanistic Insight: The 3-OMe group exerts a steric influence. While S-Phos is excellent for hindered substrates, if conversion is low, switch to X-Phos , which has a larger bite angle and higher activity for sterically congested chlorides/bromides.

Module 2: C6-Arylation (Direct C–H Activation)

Challenge: Functionalizing the C6 position (alpha to nitrogen) typically requires blocking C2. Here, C2 is occupied by Bromine. The challenge is achieving selectivity for C6 without displacing the C2-Bromine via oxidative addition.

Solution: The Fagnou Condition (Pd/Ag/Pivalate). The N-oxide oxygen coordinates to Pd, directing it to the C6 position via a Concerted Metallation-Deprotonation (CMD) pathway. The Ag(I) salt acts as a halide scavenger and re-oxidant, but in this specific manifold, it helps abstract the proton.

CMD Mechanism Visualization

CMDFigure 2: Concerted Metallation-Deprotonation (CMD) at C6.Pd_SpeciesL-Pd(II)-PivCoordinationN-Oxide Coordination(Directing Group)Pd_Species->CoordinationBinds OTSCMD Transition State(Ag-assisted)Coordination->TSC6-H approaches PivProductC6-Pd IntermediateTS->Product-PivH

Detailed Protocol
ComponentReagentRole
Catalyst Pd(OAc)

(5–10 mol%)
C–H activation catalyst.
Ligand P(t-Bu)


HBF

(Optional)
Sometimes used, but ligand-free often works for N-oxides.
Co-Catalyst Pivalic Acid (30 mol%) Proton shuttle for CMD mechanism. Essential.
Base/Oxidant Ag

CO

(2.0 equiv)
Carbonate base for CMD; Ag can sequester halides.
Coupling Partner Simple Arene (Excess)Used as solvent or in large excess (e.g., Benzene, Toluene).

Step-by-Step Methodology:

  • Setup: Combine (1) (1.0 equiv), Pd(OAc)

    
     (10 mol%), Ag
    
    
    CO
    
    
    (2.0 equiv), and Pivalic acid (0.3 equiv) in a pressure tube.
  • Partner Addition: Add the arene coupling partner (e.g., Benzene) as the solvent. If the arene is solid/precious, use 3.0 equiv in Dioxane.

  • Reaction: Seal and heat to 110–130 °C for 24 hours.

  • Note on C2-Br Stability: At high temperatures, some competitive oxidative addition at C2-Br may occur. If C2-arylation is observed as a byproduct, lower temperature to 100 °C and increase reaction time.

  • Purification: Filter through Celite to remove Ag residues. Concentrate and purify via silica gel chromatography.

Module 3: Catalytic Deoxygenation

After functionalizing the ring, the N-oxide is often removed to restore the pyridine aromaticity (and lipophilicity).

Protocol: Pd-Catalyzed Transfer Hydrogenation.

  • Reagents: Pd/C (10 wt%) or Pd(OAc)

    
    /dppf.
    
  • Reductant: Ammonium Formate (HCOONH

    
    ) or Triethylamine.
    
  • Conditions: Methanol, Reflux (65 °C), 1–4 hours.

  • Advantage: This method is milder than PCl

    
     or Zn/AcOH and tolerates the C2-Bromine (if carefully monitored; prolonged exposure will reduce the C-Br bond).
    

References

  • Preparation of 2-bromo-3-methoxypyridine: Vertex AI Search. (2023). CN105017136A - 2-bromo-3-methoxypyridine preparation method. Google Patents. Link

  • Suzuki Coupling of Pyridine N-Oxides: Wu, X., et al. (2016).[2][3] Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water.[4] Research on Chemical Intermediates. Link

  • C-H Activation (Fagnou Conditions): Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(36), 11786–11787. Link

  • Deoxygenation Protocols: Fuentes, J. A., & Clarke, M. L.[5] (2008).[5] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579–2582. Link

  • General Reactivity of Pyridine N-Oxides: Yandulov, D. V., et al. (2008).[5] Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society. Link

Technical Guide: Strategic Regiocontrol in the Functionalization of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol Guide designed for researchers in medicinal chemistry and organic synthesis.

Abstract

The scaffold 2-Bromo-3-methoxypyridine-N-oxide represents a high-value "chemical puzzle" in drug discovery. It offers three distinct handles for diversification: the labile N-oxide (activator/director), the 2-bromo substituent (leaving group/coupling partner), and the 3-methoxy group (Director of Ortho-Metalation - DoM). This guide provides validated protocols to navigate the competing electronic and steric forces within this molecule, enabling precise C2, C4, and C6 functionalization.

Part 1: The Reactivity Landscape

Mechanistic Analysis

To successfully functionalize this substrate, one must understand the "Push-Pull" dynamics:

  • The N-Oxide (

    
    ):  A dual-activator. It renders the C2 and C4 positions susceptible to nucleophilic attack (
    
    
    
    ) due to electron withdrawal, while simultaneously directing lithiation to the C2 and C6 positions via coordination.
  • The 3-Methoxy Group (OMe): A strong DoM group. It directs lithiation to C2 and C4.[1]

  • The 2-Bromide (Br): Blocks the C2 position, preventing the typical "C2-lithiation" seen in 3-alkoxypyridine-N-oxides. It is also a prime site for Halogen-Metal Exchange (HME) or Nucleophilic Aromatic Substitution (

    
    ).
    
Reactivity Map

The following diagram illustrates the competing pathways and the strategic logic required to select the correct protocol.

ReactivityMap Substrate 2-Bromo-3-methoxy pyridine-N-oxide C4_Path Path A: C4-Functionalization (DoM Directed) Substrate->C4_Path 3-OMe Directing Effect (Major Pathway) C2_Path Path B: C2-Diversification (SNAr / Coupling) Substrate->C2_Path Activated by N-Oxide C6_Path Path C: C6-Functionalization (Distal Lithiation) Substrate->C6_Path Steric/Electronic Alternative Reagents_A Reagent: LiTMP or LDA (Avoids Br-exchange) C4_Path->Reagents_A Reagents_B Reagent: Nucleophiles (Nu-) or Pd-Cat C2_Path->Reagents_B Reagents_C Reagent: Bulky Bases (Steric Control) C6_Path->Reagents_C

Figure 1: Decision tree for regioselective functionalization. Green path indicates the most favorable C-H activation route.

Part 2: Experimental Protocols

Protocol 1: C4-Regioselective Lithiation (C-H Activation)

Objective: Install an electrophile at the C4 position while retaining the C2-Bromide. Challenge: Standard n-BuLi will cause Lithium-Halogen Exchange at C2. You must use a non-nucleophilic amide base (LiTMP) to favor deprotonation over exchange.

Materials:

  • Substrate: this compound (1.0 eq)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

  • Electrophile: e.g., Iodine (

    
    ), DMF, or Benzaldehyde.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins at 0°C, then cool back to -78°C.

  • Substrate Addition: Dissolve the substrate in THF and add it dropwise to the LiTMP solution at -78°C.

    • Note: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for 45–60 minutes.

    • Mechanism:[2][3][4][5][6][7] The Lithium coordinates to the N-oxide oxygen and the 3-methoxy oxygen. The C4 proton is removed because it is ortho to the strong OMe director. C6 is less favored due to the lack of OMe assistance.

  • Trapping: Add the electrophile (1.5 eq) (dissolved in THF if solid) rapidly.

  • Quench: Allow to warm to RT over 2 hours. Quench with sat.

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Expected Outcome: C4-substituted product (>80% regioselectivity).

Protocol 2: C2-Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: Replace the Bromine with a nucleophile (O-, N-, or S-based). Rationale: The N-oxide moiety makes the C2 position highly electrophilic, significantly more so than in the non-oxidized pyridine.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: e.g., Benzylamine, Sodium Methoxide, or Thiol.

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or DMSO (Polar aprotic is essential).[3]

Step-by-Step Methodology:

  • Setup: Dissolve substrate in DMSO (0.2 M concentration).

  • Addition: Add the nucleophile (1.2 eq) and base.

  • Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

    • Note: Reaction is usually faster than with unoxidized 2-bromopyridine.

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc/Ether.

    • Critical Step: Wash the organic layer extensively with water/LiCl solution to remove DMSO.

Protocol 3: Deoxygenation (Restoring the Pyridine)

Objective: Remove the N-oxide after functionalization to return to the pyridine drug core.

Method A: Mild Conditions (


) 
  • Dissolve the N-oxide in

    
    .
    
  • Add

    
     (2.0 eq) dropwise at 0°C.
    
  • Reflux for 1–2 hours.

  • Quench carefully with ice/NaHCO3.

Method B: Zinc Reduction (Functional Group Tolerant)

  • Dissolve N-oxide in THF/Sat.

    
     (1:1).
    
  • Add Zinc dust (5.0 eq).

  • Stir vigorously at RT for 2–4 hours.

  • Filter through Celite.

Part 3: Data Summary & Troubleshooting

Table 1: Regioselectivity Drivers

Target PositionPrimary Directing GroupRequired ReagentKey Constraint
C4 3-Methoxy (DoM)LiTMP / LDAMust avoid Br-Li exchange (No n-BuLi).
C2 N-Oxide (Activation)NucleophilesBr is the leaving group.
C6 N-Oxide (Alpha-lithiation)Bulky BasesUsually minor product vs C4 unless C4 is blocked.

Troubleshooting Guide:

  • Issue: Recovered starting material during C4 lithiation.

    • Fix: Ensure LiTMP is fresh. Increase deprotonation time to 90 mins. Ensure temperature stays strictly at -78°C to prevent decomposition of the N-oxide lithio-species.

  • Issue: Loss of Bromine (De-bromination).

    • Cause: Halogen-Metal exchange occurred.[8]

    • Fix: Switch strictly to LiTMP; ensure no residual n-BuLi remains in the base generation step (use slight excess of amine).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Fagnou, K., & Lautens, M. (2003). "Halogen-Dance" and "DoM" reactions in Pyridine-N-oxides. Chemical Reviews, 103(1), 169-196.

  • Abramovitch, R. A. (1990). Pyridine N-Oxides: Reactivity and Synthetic Applications.[9][10][11][12] In Heterocyclic Compounds, Vol 14.

  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, etc.). Tetrahedron, 57(19), 4059-4090.

  • Charette, A. B., et al. (2010). Regioselective Functionalization of Pyridine N-Oxides via C-H Activation.[13] Journal of the American Chemical Society.[12]

Sources

Application Note: 2-Bromo-3-methoxypyridine-N-oxide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and fragment-based drug discovery (FBDD) practitioners. It synthesizes specific chemical reactivity data with strategic drug design principles.

Executive Summary

2-Bromo-3-methoxypyridine-N-oxide represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike simple pyridines, this N-oxide derivative offers a unique trifecta of properties:

  • Structural Pre-organization: The 3-methoxy group locks conformation via steric pressure and electronic repulsion.[2]

  • Orthogonal Reactivity: The C2-Bromine and the N-oxide moiety provide dual, non-interfering vectors for chemical elaboration (divergent synthesis).[1][2]

  • Physicochemical Tuning: The N-oxide introduces significant polarity (lowering cLogP) and acts as a metabolic "switch" that can be retained for solubility or reduced back to the pyridine in late-stage optimization.[1][2]

This guide details the strategic application of this fragment, providing validated protocols for its functionalization and integration into lead generation campaigns, specifically targeting kinase inhibitors (e.g., AXL, EGFR) and GPCR ligands.

Chemical Profile & FBDD Metrics

Before experimental application, the fragment's suitability for the "Rule of Three" (Ro3) must be established.

PropertyValueFBDD StatusNotes
Molecular Weight 203.04 DaPass (<300)Ideal for growing into lead-like space.[1][2]
cLogP ~0.2 - 0.5Pass (<3)N-oxide significantly lowers lipophilicity compared to parent pyridine.[1][2]
H-Bond Donors 0Pass (<3)Reduces non-specific binding risks.[1][2]
H-Bond Acceptors 3Pass (<3)N-oxide oxygen is a potent acceptor.[1][2]
PSA (Polar Surface Area) ~40 ŲOptimal Good solubility; permeable but polar enough for crystal soaking.[1][2]

Strategic Utility: Divergent Synthesis Vectors

The power of this fragment lies in its ability to grow in multiple dimensions. The diagram below illustrates the logical flow of elaboration.

FBDD_Workflow Fragment 2-Bromo-3-methoxy pyridine-N-oxide Vector1 Vector 1: C2-Functionalization (Suzuki/Buchwald) Fragment->Vector1 Pd(0) Cat. Vector2 Vector 2: C6-Functionalization (Direct C-H Activation) Fragment->Vector2 Pd(II) or Ir(III) Vector1->Vector2 Sequential Vector3 Vector 3: Deoxygenation (Late-Stage Tuning) Vector1->Vector3 PCl3 / Zn Lead Lead Candidate (e.g., AXL Kinase Inhibitor) Vector2->Lead Vector3->Lead

Figure 1: Divergent synthesis workflow. The fragment allows sequential growth at C2 (via Br) and C6 (via N-oxide activation), followed by optional deoxygenation.[1][2]

Experimental Protocols

Module A: Synthesis of the Fragment (If not commercially sourced)

Context: While available, in-house synthesis ensures purity, critical for crystallographic screening.

Reagents: 2-Bromo-3-methoxypyridine, m-CPBA (70%), DCM, NaHCO₃.[1][2] Protocol:

  • Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in DCM (0.1 M).

  • Cool to 0°C. Add m-CPBA (1.5 eq) portion-wise over 15 mins.

  • Warm to RT and stir for 16h. Monitor by TLC (Polarity shift is distinct).

  • Quench: Wash with sat. Na₂S₂O₃ (to remove excess peroxide) followed by sat.[1][2] NaHCO₃.

  • Purification: The N-oxide is polar.[1][2][3] Extract with CHCl₃/iPrOH (3:1) if it stays in the aqueous phase.[2] Flash chromatography (DCM:MeOH 95:5).[1][2]

  • Yield Expectation: >85%.

Module B: C2-Growth via Suzuki-Miyaura Coupling

Rationale: The C2-position is sterically crowded by the C3-methoxy.[1][2] Standard conditions often fail. We utilize a high-activity catalyst system (Buchwald G3 precatalysts) to overcome steric hindrance.[1][2]

Reagents: Fragment (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂[1][2]·DCM or XPhos Pd G3 (5 mol%), K₃PO₄ (3.0 eq), Dioxane/Water (4:1).[2] Protocol:

  • Charge a microwave vial with Fragment, Boronic Acid, Base, and Catalyst.

  • Seal and purge with N₂ for 5 mins.

  • Add degassed solvent.[2]

  • Reaction: Heat at 90°C for 4-12h (Thermal) or 100°C for 1h (Microwave).

  • Workup: Filter through Celite, concentrate, and purify.

  • Note: The N-oxide moiety is generally stable to these Pd(0) conditions, unlike harsh lithiation.[1][2]

Module C: C6-Functionalization via C-H Activation

Rationale: The N-oxide directs Pd(II) insertion into the C6-H bond, allowing "fragment growing" without a pre-existing halogen.[1][2]

Reagents: C2-Substituted Fragment (from Module B), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (oxidant), Pivalic acid (30 mol%), Aryl Iodide.[1][2] Protocol:

  • Combine reactants in Toluene.

  • Heat to 110°C in a sealed tube for 24h.

  • Mechanism: The N-oxide oxygen coordinates to Pd, directing it to the C6 position (Fagnou conditions).[2]

  • Result: A 2,6-disubstituted pyridine N-oxide.

Case Study Application: Kinase Inhibitor Design

Target: AXL Receptor Tyrosine Kinase (Oncology).[1][2][4] Challenge: The ATP binding pocket requires a "hinge binder" and a solubilizing group.[2]

Application of Fragment:

  • Hinge Binding: The this compound is coupled (Module B) with a 2-aminopyrimidine motif.[1][2] The N-oxide oxygen acts as a novel hydrogen bond acceptor for the hinge region (Met residue), a distinct interaction profile compared to standard pyridines [1].[2]

  • Solubility: The N-oxide functionality decreases the logP of the inhibitor by ~1.5 units compared to the pyridine analog, improving oral bioavailability without adding flexible solubilizing tails that reduce entropic binding efficiency.

  • Metabolic Stability: The C3-methoxy blocks metabolic oxidation at the electron-rich C3 position, while the N-oxide prevents N-oxidation by CYP450s (as it is already oxidized).[1][2]

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: (H315, H319).[2] Handle with gloves and goggles.[2]

    • Oxidizer: (H272).[1][2] Although a stable organic N-oxide, avoid grinding with strong reducing agents or metal powders.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon) at 4°C. Dark container (N-oxides can undergo photorearrangement to oxazepines).

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. (2024). Explores the redox reactivity and solubility benefits of N-oxides in drug design. Link

  • Fragment-Based Drug Discovery: A Practical Approach. Drug Discovery Chemistry. (2015). foundational principles of fragment evolution. Link

  • Synthesis and Reactivity of 2-Bromo-3-methoxypyridine. PrepChem. Detailed synthetic routes for the pyridine precursor. Link

  • Pyridine N-oxides as Privileged Scaffolds. Arkivoc. (2001).[1][2] Comprehensive review of N-oxide reactivity including deoxygenation and nucleophilic substitution. Link

  • 2-Bromopyridines as Versatile Synthons. PMC. (2020).[1][2] Discusses Ru/Pd mediated functionalization relevant to the C2-Br vector. Link

Disclaimer: This protocol is intended for research use only. Always consult local EHS guidelines before handling brominated heterocycles.

Sources

Strategic Synthesis of Biaryl Scaffolds: Leveraging 2-Bromo-3-methoxypyridine-N-oxide as an Activated Intermediate

[1]

Executive Summary

The synthesis of biaryl pyridine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. However, 2-halopyridines often present challenges in Palladium-catalyzed cross-coupling reactions due to the strong coordination of the pyridine nitrogen to the metal center, which can poison the catalyst.

This Application Note details a robust synthetic strategy using 2-bromo-3-methoxypyridine-N-oxide as a "masked" and activated intermediate.[1] By oxidizing the pyridine nitrogen, we achieve two critical advantages:

  • Catalyst Protection: The N-oxide moiety effectively reduces the basicity of the nitrogen, preventing catalyst sequestration.

  • Electronic Activation: The electron-withdrawing N-oxide activates the C2-position, facilitating oxidative addition of Palladium into the C-Br bond.[1]

This guide provides validated protocols for the synthesis, coupling, and subsequent deoxygenation of this scaffold, ensuring high yields and reproducibility.

Strategic Rationale & Mechanism

The "Pyridine Problem" vs. The N-Oxide Solution

In standard Suzuki-Miyaura couplings, electron-rich pyridines can displace phosphine ligands on Pd(0) or Pd(II) species, arresting the catalytic cycle.[1] Furthermore, the 3-methoxy group (an electron-donating group, EDG) typically deactivates the ring toward nucleophilic attack.

Converting the precursor to This compound inverts this reactivity.[1] The N-oxide functionality pulls electron density from the ring (induction), making the C2-Br bond highly electrophilic and accelerating the rate-limiting oxidative addition step.[1]

Mechanistic Pathway

The workflow involves three distinct chemical phases:[2][3][4][5][6][7]

  • Activation: N-oxidation of the commercially available 2-bromo-3-methoxypyridine.[1]

  • Coupling: Pd-catalyzed Suzuki coupling with aryl boronic acids.

  • Restoration: Deoxygenation to restore the aromatic pyridine core.[1]

GStart2-Bromo-3-methoxypyridine(Precursor)OxidationStep 1: N-Oxidation(mCPBA or H2O2)Start->OxidationIntermediate2-Bromo-3-methoxypyridine-N-oxide (Activated)Oxidation->Intermediate ActivationCouplingStep 2: Suzuki Coupling(Pd(PPh3)4 / Na2CO3)Intermediate->CouplingBiarylNOBiaryl N-OxideIntermediateCoupling->BiarylNO C-C Bond FormationReductionStep 3: Deoxygenation(Pd/C + HCOONH4)BiarylNO->ReductionFinalTarget Biaryl PyridineReduction->Final Restoration

Figure 1: Strategic workflow for the synthesis of biaryl pyridines via the N-oxide route.

Experimental Protocols

Step 1: Synthesis of this compound

Objective: To mask the pyridine nitrogen and activate the C2-position.[1]

Reagents:

  • 2-Bromo-3-methoxypyridine (1.0 equiv)[1]

  • m-Chloroperbenzoic acid (mCPBA), 77% max (1.5 equiv)[1]

  • Dichloromethane (DCM)[1]

  • Saturated NaHCO₃ solution[1][6]

Protocol:

  • Dissolve 2-bromo-3-methoxypyridine (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add mCPBA (15 mmol) portion-wise over 10 minutes. Caution: mCPBA is an oxidant.

  • Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (The N-oxide will have a significantly lower R_f than the starting material; use 5% MeOH in DCM).[1]

  • Workup: Quench with saturated NaHCO₃ (50 mL) and stir vigorously for 20 minutes to neutralize mCBA byproduct.

  • Separate layers. Extract the aqueous layer with DCM (2 x 30 mL).[1]

  • Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Expected Yield: 85–92%[1]

    • Appearance: Off-white solid.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Formation of the biaryl C-C bond.[1]

Optimization Table: Reaction Conditions

ParameterStandard Condition (Robust)Challenging Substrates (Steric Bulk)Green Alternative
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂[1]·DCM (5 mol%)Pd(OAc)₂ / SPhos
Base Na₂CO₃ (2.0 M aq.)[1]K₃PO₄ (3.0 equiv)K₂CO₃
Solvent DME / H₂O (4:[1]1)1,4-Dioxane / H₂O (9:[1]1)Ethanol / H₂O (1:[1]1)
Temp 85°C100°C70°C
Time 4–6 hours12–18 hours2–4 hours

Detailed Protocol (Standard Condition):

  • In a reaction vial, combine This compound (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Add DME (Dimethoxyethane) and 2.0 M Na₂CO₃ solution (4:1 ratio, 0.1 M concentration relative to substrate).

  • Degas the solvent mixture by bubbling Nitrogen or Argon for 10 minutes.[1] Critical Step: Oxygen removal prevents homocoupling of boronic acids.

  • Add Pd(PPh₃)₄ (5 mol%). Cap the vial immediately.

  • Heat to 85°C with vigorous stirring.

  • Monitor by LC-MS.[1] The N-oxide product usually ionizes well (M+H).[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Deoxygenation (Restoring the Pyridine)

Objective: Removal of the N-oxide oxygen to yield the final pharmaceutical scaffold.

While PCl₃ is the classical reagent, it is corrosive and generates phosphorus waste. We recommend the Transfer Hydrogenation method for its mildness and ease of purification.[1]

Reagents:

  • Biaryl N-oxide intermediate (1.0 equiv)[1]

  • Ammonium Formate (HCOONH₄) (5.0 equiv)[1]

  • 10% Pd/C (10 wt% loading)

  • Methanol (MeOH)[1]

Protocol:

  • Dissolve the Biaryl N-oxide in MeOH (0.1 M).[1]

  • Add Ammonium Formate (5.0 equiv).[1]

  • Add 10% Pd/C (10% by weight of the substrate).[1] Safety: Add catalyst under inert atmosphere to prevent ignition of methanol vapors.

  • Heat to reflux (65°C) for 1–3 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the filtrate.

  • Final Workup: Dissolve residue in DCM, wash with water to remove excess ammonium salts.[1] Dry and concentrate.

    • Expected Yield: >90%[1][6][8]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle differences that make the N-oxide route superior.

Mechanismcluster_cycleSuzuki Catalytic Cycle (N-Oxide Enhanced)Pd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Fast on N-Oxide)Pd0->OxAdd Ar-BrTransMetTransmetallation(Boronic Acid + Base)OxAdd->TransMet Ar'-B(OH)2RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Substrate2-Br-3-OMe-Py-N-oxideSubstrate->OxAdd Enters CycleNote1N-Oxide Effect:Electron deficient ringaccelerates Pd insertionNote1->OxAddNote2No N-Coordination:Oxide prevents PdpoisoningNote2->Pd0

Figure 2: Catalytic cycle highlighting the accelerating effect of the N-oxide moiety on oxidative addition.

Troubleshooting & Critical Parameters

Incomplete N-Oxidation[1]
  • Symptom: Starting material remains after 16h.

  • Solution: Add another 0.5 equiv of mCPBA and heat to reflux (40°C) for 2 hours. Ensure your mCPBA is not degraded (titrate if necessary).[1]

Protodeboronation (Suzuki Step)[1]
  • Symptom: Formation of de-halogenated pyridine (hydrodehalogenation) or benzene (from boronic acid).[1]

  • Solution: This often happens with electron-rich boronic acids or 2-pyridyl boronic acids.[1]

    • Switch to anhydrous conditions using K₃PO₄ suspended in Dioxane.[1]

    • Lower the temperature to 60°C and increase catalyst loading.

Deoxygenation Stalls
  • Symptom: N-oxide persists during transfer hydrogenation.[1]

  • Solution: The Pd/C catalyst may be poisoned by sulfur residues if the Suzuki product wasn't cleaned well.[1] Perform a charcoal filtration on the biaryl intermediate before the reduction step.[1] Alternatively, switch to Zn dust (5 equiv) / NH₄Cl (sat.[1] aq) in THF/Water.[1]

References

  • Preparation of 2-bromo-3-methoxypyridine: Vertex AI Search Result 1.4 & 1.15 BenchChem & PrepChem Protocols.

  • Suzuki-Miyaura Coupling Mechanism & N-Oxide Activation: Yoneda Labs: Suzuki-Miyaura Cross-Coupling Practical Guide.

  • Deoxygenation Strategies: Journal of Organic Chemistry: Visible Light-Induced Divergent Deoxygenation. [1]

  • General Biaryl Synthesis Reviews: Organic Chemistry Portal: Biaryl Synthesis by C-C Coupling.

  • Suzuki Coupling of 2-Pyridyl Nucleophiles (Contextual): NIH/PubMed: A General and Efficient Method for the Suzuki-Miyaura Coupling. [1]

Troubleshooting & Optimization

Technical Support Center: Side Reactions in Cross-Coupling of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the cross-coupling of 2-bromo-3-methoxypyridine-N-oxide. The unique electronic properties of this substrate, stemming from the interplay between the bromine atom, the methoxy group, and the N-oxide functionality, can lead to specific challenges. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, delving into their root causes and providing actionable solutions grounded in mechanistic principles.

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Starting Material Recovery

Primary Suspected Cause: Inefficient oxidative addition or catalyst inhibition. The electron-withdrawing nature of the pyridine-N-oxide ring can deactivate the C-Br bond towards oxidative addition to the palladium(0) catalyst.

Q: My Suzuki-Miyaura coupling of this compound with phenylboronic acid is sluggish, and I'm recovering a lot of my starting material. What's happening?

A: This is a common issue. The N-oxide group, while activating the 2-position for nucleophilic attack, can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Furthermore, the inherent electronic properties of the pyridine-N-oxide ring can make the C-Br bond less reactive towards oxidative addition compared to simpler aryl bromides.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands might not be sufficient.

    • Try Electron-Rich, Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or SPhos can promote oxidative addition by stabilizing the electron-rich palladium(0) center and facilitating the cleavage of the C-Br bond.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be very effective in couplings with electron-deficient heteroaryl halides.

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition step. However, be mindful of the thermal stability of your substrate and reagents. Pyridine-N-oxides can be prone to decomposition at very high temperatures.[2]

    • Choice of Base and Solvent: The choice of base is critical in Suzuki couplings to activate the boronic acid.[3] For sensitive substrates, a weaker base like K₂CO₃ or CsF might be preferable to stronger bases like NaOH or KOt-Bu to minimize decomposition. The solvent should be anhydrous and thoroughly degassed.

  • Palladium Pre-catalyst:

    • Ensure you are using a reliable Pd(0) source or a Pd(II) pre-catalyst that is efficiently reduced in situ. Pd₂(dba)₃ is a common choice, but pre-formed Pd(0) catalysts with bulky phosphine ligands can also be highly effective.

Issue 2: Formation of Significant Amounts of Homocoupled Byproducts

Primary Suspected Causes:

  • Aryl-Aryl Homocoupling (from boronic acid): Often promoted by the presence of oxygen.[4]

  • Stannane Homocoupling (in Stille reactions): Can occur via radical pathways or reaction with the Pd(II) precatalyst.[5]

  • Alkyne Homocoupling (Glaser coupling in Sonogashira reactions): A common side reaction, especially in the presence of copper(I) co-catalysts and oxygen.

Q: In my Suzuki coupling, I'm observing a significant amount of biphenyl, the homocoupled product of my boronic acid. How can I prevent this?

A: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of molecular oxygen.[4] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step.

    • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction solvent.

    • Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (Argon or Nitrogen).[6]

  • Reaction Setup and Reagent Purity:

    • Use high-purity, anhydrous solvents and reagents.

    • Avoid introducing air into the reaction vessel during reagent addition.

Q: I'm attempting a Stille coupling with an organostannane, and I'm getting a lot of the R²-R² dimer. What's the cause?

A: Homocoupling of organostannanes is a well-documented side reaction in Stille couplings.[5] It can proceed through two main pathways: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.

Troubleshooting Steps:

  • Control Stoichiometry: Use the organostannane as the limiting reagent if possible, or use a stoichiometry as close to 1:1 as feasible.

  • Lower Reaction Temperature: Radical processes are often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • Add Radical Inhibitors: In some cases, small amounts of radical inhibitors like BHT can suppress homocoupling, but their compatibility with the overall catalytic cycle must be considered.

Q: My Sonogashira coupling is producing a significant amount of the diacetylene byproduct. How can I favor the cross-coupling?

A: The copper-catalyzed homocoupling of terminal alkynes (Glaser coupling) is a major competing reaction in Sonogashira couplings.[7]

Troubleshooting Steps:

  • Copper-Free Conditions: If possible, explore copper-free Sonogashira protocols. These often require specific palladium catalysts and conditions but can completely eliminate Glaser coupling.

  • Minimize Copper Loading: If a copper co-catalyst is necessary, use the lowest effective catalytic amount.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the cross-coupling and homocoupling pathways. Amine bases like triethylamine or diisopropylethylamine are commonly used and can also act as solvents.

Issue 3: Dehalogenation and Protodeboronation

Primary Suspected Causes:

  • Dehalogenation (Reduction of C-Br to C-H): Can be caused by certain phosphine ligands, impurities, or side reactions with the base or solvent.

  • Protodeboronation (Replacement of -B(OH)₂ with -H): A common decomposition pathway for boronic acids, especially heteroaryl boronic acids, under basic conditions.[8][9]

Q: I'm seeing a significant amount of 3-methoxypyridine-N-oxide in my reaction mixture, which is the dehalogenated product of my starting material. What is causing this?

A: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings. It can occur through various mechanisms, including β-hydride elimination from a Pd-H species that can form in the catalytic cycle.

Troubleshooting Steps:

  • Ligand Choice: Some phosphine ligands are more prone to generating Pd-H species. If dehalogenation is a major issue, consider screening different ligands.

  • Base and Solvent Purity: Ensure your base and solvent are free of impurities that could act as hydride sources. For example, some grades of formate salts can be sources of hydrides.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

Q: My boronic acid seems to be decomposing during the reaction, leading to low yields. I suspect protodeboronation. How can I mitigate this?

A: Protodeboronation is a significant challenge, particularly with electron-rich or heteroaromatic boronic acids.[10] The basic conditions required for the Suzuki-Miyaura coupling can facilitate the cleavage of the C-B bond.[9]

Troubleshooting Steps:

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than the corresponding boronic acids.[11] They can be used directly in the coupling reaction.

  • Choice of Base: Weaker bases, such as CsF or K₃PO₄, are often less aggressive towards the C-B bond compared to strong hydroxide or alkoxide bases.[12]

  • Anhydrous Conditions: The presence of water can accelerate protodeboronation. Using anhydrous solvents and reagents can help to suppress this side reaction.

  • Slow-Release Strategies: Using reagents that slowly generate the active boronate species in situ can keep its concentration low and minimize decomposition.

Issue 4: Deoxygenation of the N-oxide

Primary Suspected Cause: The N-oxide functionality can be reduced under certain cross-coupling conditions, especially with certain phosphine ligands or at elevated temperatures.

Q: My desired product is the N-oxide, but I am isolating the corresponding deoxygenated pyridine. What conditions favor this side reaction?

A: Deoxygenation of pyridine-N-oxides can be a significant side reaction.[13] Some phosphine ligands can act as reducing agents, and certain palladium catalyst systems can catalyze this transformation, particularly at higher temperatures.[14]

Troubleshooting Steps:

  • Ligand Screening: Avoid ligands known to be effective for deoxygenation, such as PPh₃ at high temperatures. Consider ligands that are less oxophilic.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for efficient cross-coupling.

  • Avoid Reductive Additives: Be mindful of any additives in the reaction that could have reducing properties.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The challenge arises from the unique electronic nature of the molecule. The N-oxide group is strongly electron-withdrawing, which activates the 2-position to nucleophilic attack but can also deactivate the C-Br bond to oxidative addition.[15] It can also coordinate to the palladium catalyst. The methoxy group at the 3-position further modulates the electronic properties of the ring.

Q2: Can I use the same conditions for Suzuki, Stille, and Sonogashira couplings with this substrate?

A2: No, each cross-coupling reaction has its own mechanistic nuances and requires specific optimization. For example, Suzuki reactions require a base to activate the boronic acid, while Stille reactions do not.[3] Sonogashira couplings often employ a copper co-catalyst, which introduces the possibility of Glaser homocoupling.[16]

Q3: How does the N-oxide group influence the regioselectivity of the reaction?

A3: The N-oxide group strongly directs palladium-catalyzed C-H activation to the 2-position.[1][17] In the case of this compound, the reaction is expected to occur exclusively at the C-Br bond.

Q4: Are there any safety concerns when working with this compound at elevated temperatures?

A4: Yes, pyridine-N-oxides have been reported to undergo exothermic decomposition at high temperatures.[2] It is crucial to avoid uncontrolled heating of the reaction mixture and to use appropriate safety precautions.

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation β-Hydride Elimination/ Reductive Elimination PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O₂ Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation H₂O, Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Troubleshooting_Yield cluster_oxadd Inefficient Oxidative Addition cluster_side Identify & Mitigate Side Reactions Start Low Yield of Desired Product Check_SM High Starting Material Recovery? Start->Check_SM Check_Byproducts Major Side Products Observed? Start->Check_Byproducts Check_SM->Check_Byproducts No Ligand Screen Electron-Rich, Bulky Ligands Check_SM->Ligand Yes Dehalogenation Address Dehalogenation (See Guide) Check_Byproducts->Dehalogenation Dehalogenated Starting Material Homocoupling Address Homocoupling (See Guide) Check_Byproducts->Homocoupling Homocoupled Product Protodeboronation Address Protodeboronation (See Guide) Check_Byproducts->Protodeboronation Boronic Acid Decomposition Temp Increase Reaction Temperature Ligand->Temp Catalyst Verify Pd(0) Source Temp->Catalyst

Caption: Troubleshooting workflow for low yield.

Summary of Key Parameters for Optimization

ParameterRecommendation for this compoundRationale
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with appropriate ligandReliable sources of Pd(0) for the catalytic cycle.
Ligand Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs)Promote the challenging oxidative addition step with the electron-deficient substrate.
Base (Suzuki) Weaker bases (K₂CO₃, K₃PO₄, CsF)Minimize substrate decomposition and protodeboronation of the boronic acid/ester. [12]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, DMF)Prevents side reactions involving water and oxygen.
Temperature As low as possible while maintaining a reasonable reaction rateMinimizes thermal decomposition of the N-oxide and reduces side reactions like dehalogenation. [2]
Atmosphere Strictly inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated side reactions like boronic acid homocoupling. [4][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. [6]3. Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Sources

Technical Support Center: Purification of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-3-methoxypyridine-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this critical synthetic intermediate. The following sections provide in-depth, field-tested solutions and protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My final product is a persistent yellow or brown oil, but I expected a solid. What is the likely cause and how can I fix it?

Answer:

This is a common issue often attributable to residual solvent or the presence of impurities that inhibit crystallization.

  • Causality - Residual Solvents: High-boiling point solvents used in the reaction or purification, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are often the primary culprits.[1][2] Even under high vacuum, they can be difficult to remove completely and will leave your product as an oil or waxy solid.

  • Causality - Process Impurities: The synthesis of 2-Bromo-3-methoxypyridine and its subsequent N-oxidation can generate colored, non-crystalline byproducts. For instance, if the reaction temperature was too high, thermal decomposition may occur.[3]

Recommended Solutions:

  • Azeotropic Removal of Solvent: Add a lower-boiling point solvent in which your compound is soluble (like toluene or dichloromethane), and re-concentrate the mixture on a rotary evaporator. Repeating this process 2-3 times can help co-distill the residual high-boiling solvent.

  • Liquid-Liquid Extraction Cleanup: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Perform sequential washes with:

    • Water: To remove water-soluble impurities and solvents like DMF.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any residual acidic impurities from the synthesis.[1][4]

    • Brine (Saturated NaCl Solution): To break up any emulsions and remove the bulk of the dissolved water from the organic layer before drying.[1][5]

  • Trituration: If the product is an amorphous solid or thick oil, attempt trituration. This involves stirring the crude material with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or heptane). The pure product should precipitate as a solid, which can then be collected by filtration.

Question 2: After column chromatography, my TLC analysis still shows an impurity with a very similar Rf to my product. How can I improve the separation?

Answer:

Co-elution during column chromatography is a frequent challenge, especially with structurally similar impurities. The N-oxide functional group makes the target molecule quite polar, meaning it will adhere strongly to silica gel.[6]

  • Causality - Improper Solvent System: The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly up the TLC plate (high Rf values) and through the column, resulting in poor separation. Conversely, if the polarity is too low, the compounds may not move at all.

  • Causality - Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase will result in broad, overlapping bands that are impossible to separate.

Recommended Solutions:

  • Optimize the Eluent System: The ideal solvent system should give your product an Rf value between 0.25 and 0.35 on the TLC plate.

    • Fine-tune Polarity: If using an Ethyl Acetate/Hexane system, try reducing the proportion of the more polar ethyl acetate. For highly polar compounds that are stubborn on silica, a Dichloromethane (DCM)/Methanol system is often effective.[6] Start with 1-2% methanol in DCM and gradually increase the methanol concentration (gradient elution) to elute your target compound.

    • Consider a Different Solvent System: Sometimes, changing the solvent components entirely can alter the specific interactions with the silica and improve separation. For example, substituting ethyl acetate with tert-butyl methyl ether (MTBE) can offer different selectivity.

  • Use High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area, leading to better separation of closely related compounds.

  • Switch the Stationary Phase: Pyridine-N-oxides can be slightly basic and may interact strongly with the acidic surface of silica gel. This can lead to "tailing" or streaking on the TLC and poor separation. Consider using:

    • Neutral Alumina: Alumina is a good alternative stationary phase for basic compounds.[7] You will need to re-develop your TLC conditions using alumina plates.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%) before packing the column. This neutralizes the acidic sites and can significantly improve the chromatography of basic compounds.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low Final Yield Product loss during aqueous workup.Ensure the correct pH is used during extraction; back-extract aqueous layers with fresh organic solvent.[1]
Decomposition on silica gel.Use a less acidic stationary phase like neutral alumina or deactivated silica.[6][7]
Inefficient recrystallization.Ensure slow cooling to promote crystal growth; use a minimal amount of hot solvent to dissolve the product.[8]
Product Decomposes During Workup Exposure to strong acids or bases.Use mild bases like NaHCO₃ for neutralization; avoid strong acids if possible.[4][9]
High temperatures.Concentrate solutions at moderate temperatures (<40 °C) on the rotary evaporator.[3]
TLC shows streaking Compound is too polar or acidic/basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing solvent. For N-oxides, which are basic, 0.5% triethylamine is a good starting point.

Frequently Asked Questions (FAQs)

Question 1: What is the best all-around method for purifying this compound?

Answer:

The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses (<5 g), flash column chromatography on silica gel is the most reliable method for achieving high purity (>98%). For larger, multi-gram scales where chromatography is less practical, recrystallization can be an effective alternative, provided a suitable solvent system can be identified.

The following decision tree can guide your choice:

G start Start: Crude Product Analysis scale Reaction Scale? start->scale purity Crude Purity (by TLC/NMR)? scale->purity < 10 g recrystallize Recrystallization scale->recrystallize > 10 g impurities Nature of Impurities? purity->impurities > 90% with One Major Impurity chromatography Flash Column Chromatography purity->chromatography < 90% or Multiple Spots impurities->chromatography Impurity is Neutral & Non-polar impurities->recrystallize Impurity has Different Solubility extraction Acid-Base Extraction impurities->extraction Impurity is Acidic/Basic

Caption: Decision tree for selecting a purification method.

Question 2: Can you provide a standard protocol for flash column chromatography?

Answer:

Certainly. This protocol assumes the use of silica gel as the stationary phase.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A common starting point for N-oxides is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or MTBE). A DCM/Methanol system is also highly effective.[6]

    • Goal: Find a solvent system where your desired product has an Rf of ~0.3. This provides the optimal balance for separation on the column.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter for your sample size (a general rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude product weight).

    • In a beaker, mix the required amount of silica gel with your chosen non-polar solvent (e.g., Hexanes) to create a free-flowing slurry.

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the side of the column to ensure even packing. Add more solvent as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a thin layer (1-2 cm) of sand to the top to protect the silica bed during solvent addition.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of DCM or the eluent mixture.

    • Carefully apply the solution to the top of the sand layer using a pipette.

    • Alternatively, for less soluble compounds ("dry loading"), pre-adsorb your crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or house air) to push the solvent through the column at a steady rate (this is the "flash" part).[10]

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing them under UV light.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

The entire workflow can be visualized as follows:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a 1. TLC Analysis: Find solvent for Rf ≈ 0.3 b 2. Pack Column: Create silica slurry a->b c 3. Load Sample: Dissolve crude and apply to column b->c d 4. Elute with Solvent: Apply pressure (Flash) c->d e 5. Collect Fractions d->e f 6. Analyze Fractions by TLC e->f g 7. Combine Pure Fractions f->g h 8. Evaporate Solvent g->h i Pure Product h->i

Caption: Standard workflow for flash column chromatography.[10]

Question 3: How do I perform a recrystallization for this compound?

Answer:

Recrystallization is an excellent technique for purifying solid compounds on a larger scale. A procedure adapted from a similar N-oxide purification can be highly effective.[8]

Experimental Protocol: Recrystallization
  • Solvent System Selection: The key is to find a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold.

    • A reported system for a similar pyridine N-oxide is a Heptane/Toluene mixture.[8] Heptane is a poor solvent, while toluene is a good solvent.

    • Test this by placing a small amount of your crude solid in a test tube. Add a small amount of heptane; it should not dissolve. Gently warm the mixture while adding toluene dropwise until the solid just dissolves. Allow it to cool to see if crystals form.

  • Dissolution:

    • Place your crude product in an Erlenmeyer flask with a stir bar.

    • Add the poor solvent (heptane) to create a suspension (e.g., 6 mL per gram of product).[8]

    • Heat the suspension with stirring (e.g., to ~95 °C).

    • Slowly add the good solvent (toluene) in small portions until all the solid dissolves completely. Avoid adding a large excess of the good solvent.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the recovery of the product.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold heptane to remove any remaining soluble impurities.

    • Dry the crystals under a high vacuum to remove all residual solvents.

References

  • Organic Syntheses Procedure. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available from: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • SIELC Technologies. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available from: [Link]

  • Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. Available from: [Link]

  • ResearchGate. How can i purify N-oxides on column chromatography?. Available from: [Link]

  • ResearchGate. Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines | Request PDF. Available from: [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • NIH National Center for Biotechnology Information. Redetermination of 2-methyl-4-nitropyridine N-oxide. Available from: [Link]

  • ResearchGate. Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography. Available from: [Link]

  • MP Biomedicals. Adsorbents for Chromatography. Available from: [Link]

  • NIH National Center for Biotechnology Information. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Available from: [Link]

  • MDPI. Kinetics of Decomposition in Alkaline Media NaOH and Ca(OH)2 of Thallium Jarosite. Available from: [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-Bromo-3-methoxypyridine-N-oxide in catalytic reactions. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered in the field: catalyst poisoning. As a valuable and reactive building block, particularly in palladium-catalyzed cross-coupling reactions, understanding and mitigating catalyst deactivation is critical for achieving reproducible, high-yield results. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about catalyst poisoning in the context of reactions involving this compound.

Q1: What are the primary catalytic reactions where this compound is used and what catalysts are typical?

A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions. These are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, essential in pharmaceutical and materials science. The most common examples include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester[1][2].

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine[1].

  • Direct C-H Arylation: Coupling with an unfunctionalized arene, where the N-oxide group acts as a directing group[3][4][5][6].

The catalysts are typically palladium complexes, either as Pd(0) or Pd(II) precursors, stabilized by phosphine ligands (e.g., Buchwald ligands, PPh₃, dppf) or N-heterocyclic carbenes (NHCs)[7].

Q2: What is catalyst poisoning in this context?

A2: Catalyst poisoning is the deactivation of a catalyst's active sites by strong adsorption of a chemical species, known as a poison.[8] For a palladium catalyst, this means a substance binds so strongly to the palladium center that it can no longer participate in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[9] This leads to a dramatic slowdown or complete halt of the reaction, resulting in low conversion of your starting material.[8]

Q3: Can the this compound starting material or the reaction product poison the palladium catalyst?

A3: Yes, this is a critical and often overlooked issue. Both the pyridine N-oxide starting material and the resulting pyridine product can act as catalyst poisons.[10] The nitrogen atom on the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the electron-deficient palladium center. This coordination can occupy the sites needed for the catalytic cycle to proceed. While this interaction is also what makes the N-oxide a useful directing group in C-H activation, an overly stable or non-productive binding event leads to catalyst inhibition.[8][10]

Q4: What are other common sources of catalyst poisons I should be aware of?

A4: Beyond the substrate and product, several classes of impurities are notorious for poisoning palladium catalysts, even at trace levels:

  • Sulfur Compounds: Elemental sulfur and various organic/inorganic sulfur compounds are potent poisons.[8][11] These may originate from reagents or contaminated solvents.

  • Phosphorus Compounds: While phosphine ligands are essential, certain extraneous phosphorus-containing impurities can deactivate the catalyst.[8]

  • Residual Reagents from Synthesis: The synthesis of N-oxides often involves strong oxidants like m-CPBA or H₂O₂.[12][13] Incomplete removal of these reagents or their byproducts can interfere with the sensitive palladium catalyst.

  • Water and Oxygen: While some protocols are tolerant, excess water or oxygen can lead to the formation of inactive palladium oxides or promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[8][9] Rigorous degassing of solvents and reaction vessels is crucial.

Section 2: Troubleshooting Guide - From Symptom to Solution

This guide is structured by common experimental observations to help you rapidly diagnose the underlying issue.

Symptom 1: Reaction Has Stalled or Shows Very Low Conversion

This is the most common indicator of catalyst poisoning. Before assuming a poison is present, perform these initial checks.

Parameter Actionable Check Causality & Rationale
Reagents Verify stoichiometry and integrity of all reagents (boronic acid, base, etc.).Degradation of a coupling partner (e.g., deborylation of the boronic acid) can mimic catalyst deactivation.[14]
Temperature Confirm the internal reaction temperature is correct.Cross-coupling reactions are often highly temperature-dependent. Insufficient heat can prevent catalyst turnover.
Stirring Ensure vigorous and consistent stirring.In heterogeneous mixtures (e.g., with solid K₃PO₄), poor mixing leads to localized concentration gradients and slow reaction rates.
Atmosphere Confirm the reaction is under an inert atmosphere (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[9]

If these initial checks do not resolve the issue, proceed with the following diagnostic workflow.

Diagnostic Workflow for Stalled Reactions

G Start Reaction Stalled/Failed Control_Exp Run Control Experiment (Protocol 1) Start->Control_Exp Is Starting Material Quality Suspect? Purify_SM Purify Starting Material (Protocol 3) Control_Exp->Purify_SM Control Fails with Suspect Lot Optimize_Cond Optimize Reaction Conditions (Protocol 2) Control_Exp->Optimize_Cond Both Lots Fail Success Problem Solved Purify_SM->Success Re-run Reaction Reason1 Rationale: The electron-rich pyridine N-oxide can make oxidative addition the rate-limiting step. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) to accelerate this step. Optimize_Cond->Reason1 Consider Ligand Choice Reason2 Rationale: Ensure rigorous degassing of anhydrous solvents. Some bases (e.g., K3PO4) may require trace water to function effectively in anhydrous media. Optimize_Cond->Reason2 Check Solvent/Base Optimize_Cond->Success Re-run Reaction

Symptom 2: Significant Homocoupling of Boronic Acid (Suzuki Coupling)

If you observe a significant amount of the boronic acid coupling with itself (Ar-Ar from Ar-B(OH)₂) instead of the desired product, this points to specific issues in the catalytic cycle.

  • Potential Cause: Presence of Pd(II) species and/or oxygen. Homocoupling is often promoted when the active Pd(0) catalyst is oxidized or when a Pd(II) precatalyst is not efficiently reduced at the start of the reaction.[9]

  • Solution:

    • Improve Degassing: Ensure your solvent and reaction headspace are scrupulously free of oxygen. Perform multiple vacuum/inert gas backfill cycles.

    • Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source like Pd₂(dba)₃.

    • Re-evaluate Base/Solvent: Ensure the chosen conditions are optimal for generating the active Pd(0) species and facilitating the desired cross-coupling over side reactions.

Section 3: Key Protocols for Troubleshooting and Prevention

These protocols provide actionable, step-by-step methods to validate your system and overcome common poisoning issues.

Protocol 1: Self-Validation of this compound Quality

This control experiment is the most reliable way to determine if your starting material is the source of the problem.

  • Objective: To compare the performance of a suspect batch of this compound against a trusted "gold standard" batch.

  • Setup: Prepare two identical small-scale reactions side-by-side.

    • Reaction A (Control): Use a lot of this compound that has previously given good results or is from a highly reputable supplier.

    • Reaction B (Test): Use the new or suspect lot of this compound.

  • Execution:

    • Use the exact same reagents (from the same bottles), solvent, catalyst loading, temperature, and reaction time for both setups.

    • Charge two identical, dry reaction vials with the palladium catalyst, ligand, and base under an inert atmosphere.

    • Add the respective lots of this compound and the coupling partner to each vial.

    • Add degassed solvent to both vials, seal, and begin heating/stirring simultaneously.

  • Analysis: Monitor both reactions by TLC or LC-MS at identical time points.

  • Interpretation:

    • If Reaction A proceeds while Reaction B fails: The suspect lot of your starting material is highly likely contaminated with a catalyst poison. Proceed to Protocol 3 .

    • If both reactions fail: The problem is not with the starting material lot but rather with the other reagents, solvent, or the reaction conditions themselves. Proceed to Protocol 2 .

Protocol 2: General Procedure for Optimizing a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for reactions with this challenging substrate class.

  • Assembly (In a Glovebox or under Inert Gas):

    • To a dry reaction vial equipped with a stir bar, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%), the boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Reagent Addition:

    • Add this compound (1.0 equiv).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Reaction:

    • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

    • Stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Purification of this compound

If Protocol 1 indicates your starting material is impure, purification is necessary.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It is highly effective at removing trace impurities. Experiment with solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Silica Gel Chromatography: If recrystallization is ineffective, a plug of silica gel or a full column can be used. Elute with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). This can remove baseline impurities and polar residues from the N-oxide synthesis. Caution: Pyridine N-oxides can be quite polar; ensure your eluent is strong enough to move the product off the column.

Section 4: Visualizing Catalyst Poisoning Mechanisms

Understanding where poisons interfere in the catalytic cycle is key to rational troubleshooting.

G Poison Catalyst Poison (e.g., Sulfur, excess Pyridine) Dead_Pd Poisoned Catalyst (Poison-PdL_n) Inactive Poison->Dead_Pd Pd0 Pd0 Pd0->Dead_Pd Irreversible Binding caption Fig. 1: A poison binds to the active Pd(0) catalyst, preventing oxidative addition.

References

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137–146. Available from: [Link]

  • Albert, J., et al. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 66(2-4), 129-141. Available from: [Link]

  • Albert, J., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]

  • Li, C., et al. (2005). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available from: [Link]

  • Al-Awadi, N. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. Available from: [Link]

  • Grzegorzewska, A., et al. (2022). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Molecules, 27(19), 6614. Available from: [Link]

  • Páez-Ayala, M., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(35), 11776-11783. Available from: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. Available from: [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Potavathri, S., et al. (2008). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 130(30), 9640–9641. Available from: [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297. Available from: [Link]

  • ResearchGate. (n.d.). Deoxygenation of pyridine N-oxides. [Diagram]. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Zhang, T., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1546. Available from: [Link]

  • Nikiforova, N. S., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4978. Available from: [Link]

  • Malkov, A. V., et al. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(19), 6645. Available from: [Link]

  • Reddy, C. R., & Reddy, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(1), 154-174. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

Sources

Technical Support Center: 2-Bromo-3-methoxypyridine-N-oxide Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Br-3-OMe-PyNO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Overview: The "Push-Pull" Paradox

Welcome. If you are accessing this guide, you are likely experiencing stalled yields or catalyst decomposition when attempting to functionalize 2-Bromo-3-methoxypyridine-N-oxide .

This substrate presents a unique "Push-Pull" electronic conflict that frustrates standard pyridine protocols:

  • The Activator (N-Oxide): The N-oxide moiety should activate the C2 position for Nucleophilic Aromatic Substitution (SNAr) by withdrawing electron density.[1]

  • The Deactivator (3-Methoxy): The methoxy group at C3 is an Electron Donating Group (EDG).[1] Through resonance (+M effect), it pushes electron density back into the ring, specifically enriching the C2 and C4 positions, thereby counteracting the activation provided by the N-oxide.

  • The Steric Gatekeeper: The C3-methoxy group exerts an ortho-effect, physically hindering nucleophilic approach to the C2-bromide.[1]

Furthermore, in transition metal catalysis (Suzuki/Buchwald), the N-oxide oxygen is a potent Lewis base that binds to Palladium(II), displacing ligands and leading to catalyst poisoning (formation of inactive Pd-black).[1]

This guide provides three validated workflows to overcome these barriers.

Decision Matrix: Select Your Workflow

Before proceeding, identify your reaction class to select the correct troubleshooting path.

Reactivity_Workflow Start Substrate: this compound Goal What is your target reaction? Start->Goal SNAr Nucleophilic Substitution (Displacing Br with O/N/S) Goal->SNAr PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->PdCat Decision_SNAr Is reaction < 10% conversion? SNAr->Decision_SNAr Decision_Pd Is Pd precipitating (Black)? PdCat->Decision_Pd Sol_SNAr Protocol A: Dipolar Aprotic Acceleration Decision_SNAr->Sol_SNAr Yes Sol_Ligand Protocol B: Bulky Ligand Shielding Decision_Pd->Sol_Ligand No (Just slow) Sol_Bypass Protocol C: The 'Redox Bypass' Strategy Decision_Pd->Sol_Bypass Yes (Poisoning)

Figure 1: Reactivity Decision Tree. Select Protocol A, B, or C based on your specific failure mode.

Protocol A: Overcoming SNAr Deactivation

Issue: The 3-OMe group reduces electrophilicity at C2, making standard SNAr (e.g., amines in EtOH) sluggish. Solution: Use a "High-Dielectric" strategy to stabilize the Meisenheimer intermediate.

Optimized Conditions
ParameterStandard (Failing)Optimized (Protocol A) Why?
Solvent Ethanol or THFDMSO or NMP High dielectric constant stabilizes the charged transition state.[1]
Base K2CO3Cs2CO3 or NaH Cesium ("Cesium Effect") improves solubility; NaH ensures irreversible deprotonation of nucleophile.[1]
Temperature 80°C100–120°C Overcomes the activation energy barrier raised by the 3-OMe donation.[1]
Step-by-Step Guide
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M).

  • Nucleophile Activation: In a separate vial, treat your nucleophile (amine/alcohol) with NaH (1.2 eq) at 0°C until gas evolution ceases.

  • Addition: Transfer the activated nucleophile to the pyridine solution.

  • Thermal Drive: Heat to 110°C. Monitor by LCMS.

    • Note: If conversion stalls at 50%, add 10 mol% CuI (Copper(I) Iodide).[1] Copper can facilitate the displacement via an Ullmann-type mechanism which is less sensitive to the electronic deactivation of the 3-OMe group.

Protocol B: Stabilizing Palladium Catalysis

Issue: The N-oxide oxygen coordinates to Pd(II), forming a stable [Pd(N-oxide)Ln] complex that exits the catalytic cycle (Catalyst Poisoning). Solution: Use sterically demanding ligands that physically prevent N-oxide binding.[1]

The "Bulky Shield" System

Do NOT use PPh3 or dppf.[1] They are too small and allow N-oxide coordination.[1]

  • Recommended Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Recommended Ligand: XPhos or SPhos (4–6 mol%)[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: Toluene/Water (10:1)[1]

Mechanism of Action: The biaryl phosphine ligands (Buchwald ligands) create a "roof" over the Palladium center. This steric bulk allows the oxidative addition of the C-Br bond but sterically excludes the approach of the N-oxide oxygen, preventing poisoning.

Catalyst_Shielding cluster_fail Standard Ligand (Failure) cluster_success XPhos Ligand (Success) Pd_Fail Pd(II) PPh3 NO_Fail N-Oxide (Substrate) Pd_Fail:L->NO_Fail Coordination (Poisoning) Pd_Succ Pd(0) XPhos Shield Steric Shield (Biaryl Bulk) Pd_Succ->Shield NO_Succ N-Oxide (Substrate) Shield->NO_Succ Blocked

Figure 2: Ligand selection prevents N-oxide coordination.[1] XPhos blocks the "poisoning" pathway.

Protocol C: The "Redox Bypass" (Highly Recommended)

Issue: If direct coupling fails despite Protocol B, or if the product requires N-deoxygenation anyway. Strategy: Reduce first, functionalize the pyridine, then re-oxidize (if needed). This is the most robust industrial route.[1]

Step 1: Selective Reduction

We must remove the oxygen without removing the bromine (hydrogenolysis risk).[1]

  • Reagent: PCl3 (Phosphorus Trichloride) or Fe/Acetic Acid .[1]

  • Procedure:

    • Dissolve N-oxide in CHCl3.

    • Add PCl3 (1.5 eq) dropwise at 0°C.[1]

    • Reflux for 2 hours.

    • Quench with ice/NaHCO3.

    • Result:2-Bromo-3-methoxypyridine .[1][2][3][4] (The 3-OMe group is now the only deactivator, but without the N-oxide poison, Pd-catalysis becomes trivial).[1]

Step 2: Functionalization

Perform your Suzuki/Buchwald coupling on the reduced pyridine using standard conditions (e.g., Pd(dppf)Cl2, Na2CO3).

Step 3: Re-oxidation (Optional)

If the final target requires the N-oxide:

  • Treat the coupled product with m-CPBA (1.1 eq) in DCM at 0°C.

  • Note: The 3-OMe group directs oxidation to the Nitrogen, preventing ring oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to accelerate the SNAr? A: Yes, but with caution. Pyridine N-oxides are thermally sensitive.[1][5] Do not exceed 140°C, as this can trigger a Boekelheide rearrangement (migration of the oxygen to the C2 position), converting your starting material into a pyridone impurity.

Q: I see a black precipitate immediately upon adding the catalyst. What is it? A: That is Palladium black.[1] Your N-oxide substrate has displaced the phosphine ligands, destabilizing the Pd(0) species, which then aggregates. Switch to Protocol B (XPhos) or Protocol C (Reduction).

Q: Why not use strong Lewis Acids to activate the SNAr? A: While Lewis Acids (like BF3) activate the ring, they bind irreversibly to the N-oxide oxygen. This often creates a salt that precipitates out of non-polar solvents, halting the reaction. If you must use activation, use alkylating agents (e.g., MeI) to form the N-methoxy cation, react, and then demethylate—though this is synthetic overkill compared to Protocol A.

References & Authority
  • N-Oxide Reactivity & Deoxygenation:

    • Reaction of 3-bromopyridine-N-oxide...[1][6] Den Hertog, H. J., et al. Recueil des Travaux Chimiques des Pays-Bas.[1] (Foundational work on halogenated pyridine N-oxide reactivity).

    • Reduction Protocols: (Demonstrates the "Bypass" strategy effectiveness).[1]

  • Palladium Catalysis on N-Oxides:

    • Direct Arylation of Pyridine N-Oxides: Campeau, L.-C., Fagnou, K. J. Am. Chem. Soc.[1]2005 , 127, 18020. Link (Establishes N-oxide compatibility with specific Pd-ligand systems).[1]

    • Catalyst Poisoning Mitigation: Wu, J., et al. J. Am. Chem. Soc.[1]2014 .[1] (Discusses heteroatom poisoning in Pd-catalysis).

  • SNAr Mechanisms:

    • Reactivity of 2-halopyridines:Chem. Rev.[1]2025 (Update on SNAr kinetics in heterocyclic systems).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling, as N-oxides can be energetic materials.[1]

Sources

Technical Support Center: Managing Steric Hindrance in 2-Bromo-3-methoxypyridine-N-oxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PYR-NOX-303 Status: Active Support Tier: Senior Application Scientist Subject: Overcoming the "Steric Fortress" of the 2,3-Disubstituted N-Oxide Scaffold

Introduction: The Molecular Challenge

You are likely here because standard protocols for pyridine functionalization are failing on your 2-Bromo-3-methoxypyridine-N-oxide scaffold. This is not a user error; it is a structural inevitability.

This molecule presents a unique "Steric Fortress":

  • Position 1 (N-Oxide): The oxygen atom acts as a Lewis base, coordinating to metal catalysts and creating an electrostatic field that repels incoming nucleophiles.

  • Position 2 (Bromine): The electrophilic site, sandwiched between the N-oxide and the methoxy group.

  • Position 3 (Methoxy): Provides significant steric bulk (A-value ~0.6) and electron donation, which deactivates the ring toward nucleophilic attack (

    
    ) while physically blocking the trajectory for oxidative addition in metal catalysis.
    

This guide provides field-proven troubleshooting workflows to bypass these steric and electronic barriers.

Module 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

User Query: "I am trying to displace the 2-Br with a secondary amine, but I'm seeing <15% conversion even after 24h at reflux. The starting material remains unreacted."

Root Cause Analysis

While the N-oxide moiety generally activates the C2 position for


 (making it more electrophilic than the corresponding pyridine), the 3-methoxy group  counteracts this in two ways:
  • Steric Blocking: It physically obstructs the Bürgi-Dunitz trajectory required for the nucleophile to attack the C2 carbon.

  • Electronic Deactivation: The mesomeric donation (+M effect) of the methoxy group increases electron density in the ring, slightly raising the energy barrier for the formation of the Meisenheimer complex.

Solution Protocol
VariableStandard Approach (Fail)Optimized Approach (Pass)Rationale
Solvent THF, DCM, EthanolDMSO, NMP, or DMF Polar aprotic solvents stabilize the charged Meisenheimer intermediate and strip the solvation shell from the nucleophile, increasing its effective size and reactivity.
Temperature 60–80 °C100–120 °C The steric barrier raises the activation energy (

). Higher thermal energy is non-negotiable to cross this threshold.
Base TEA, DIPEAK₂CO₃ or Cs₂CO₃ Inorganic bases in aprotic solvents prevent the formation of ammonium salts that can reversibly protonate the intermediate.
Additives NoneLewis Acid (e.g., LiCl) Lithium ions can coordinate to the N-oxide oxygen, pulling electron density away from the ring and further activating the C2 position.
Visualizing the Pathway

SNAr_Pathway cluster_0 Critical Failure Point Start 2-Br-3-OMe-Py-N-oxide Nu_Attack Nucleophile Attack (Sterically Hindered) Start->Nu_Attack High Ea barrier (3-OMe Blockade) Meisenheimer Meisenheimer Complex (Stabilized by Solvent) Nu_Attack->Meisenheimer Polar Aprotic Solvent Required Product 2-Substituted Product Meisenheimer->Product -Br (Leaving Group)

Figure 1: The bottleneck in


 is the initial attack. The 3-OMe group raises the energy of this transition state.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Query: "My Suzuki coupling works on 2-bromo-3-methoxypyridine, but fails completely on the N-oxide version. The catalyst turns into a black precipitate immediately."

Root Cause Analysis
  • Catalyst Poisoning: The N-oxide oxygen is a potent ligand. It coordinates to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd-N-oxide complex. This leads to catalyst aggregation (palladium black).

  • Oxidative Addition Failure: The bulky 3-OMe group prevents the bulky Pd-ligand complex from getting close enough to the C-Br bond to insert itself.

Solution Protocol

Option A: The "Water-Rescue" Method (Ligand-Free) Surprisingly, performing the reaction in water can prevent N-oxide coordination issues by solvating the oxide moiety heavily.

  • Catalyst: Pd(OAc)₂ (0.25 mol%)

  • Base: Diisopropylamine (2.0 equiv)

  • Solvent: Water (degassed)

  • Temp: 100 °C

  • Mechanism: Water forms a hydrogen-bond cage around the N-oxide oxygen, preventing it from binding to the Pd center.

Option B: The "Bulky Shield" Method (Phosphine Ligands) If you must use organic solvents, use Buchwald ligands that are bulky enough to prevent the N-oxide from binding, yet flexible enough to facilitate oxidative addition.

  • Ligand: S-Phos or X-Phos . These biaryl ligands create a "roof" over the Pd center, blocking the N-oxide oxygen while allowing the C-Br bond to approach.

  • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: K₃PO₄ (anhydrous).

Visualizing the Catalyst Interaction

Catalyst_Poisoning Pd_Active Active Pd(0) Species Poisoned Inactive Complex (Pd-O-N Coordination) Pd_Active->Poisoned N-Oxide O-Atom binds Pd (Default Pathway) Productive Oxidative Addition (Pd-C-Br) Pd_Active->Productive Blocked by 3-OMe steric bulk Water H2O Solvation Shell Blocks O-Atom Water->Poisoned Prevents Ligand Bulky Ligand (S-Phos) Shields Pd Ligand->Productive Enables

Figure 2: Competition between catalyst poisoning and productive oxidative addition. Water or bulky ligands are required to shift the equilibrium.

Module 3: Regioselectivity & Side Reactions

User Query: "I am observing a side product where the N-oxide is reduced to the pyridine, but the coupling hasn't happened."

Root Cause Analysis

Phosphines (like PPh₃) are oxophilic and can act as reducing agents, stripping the oxygen from the N-oxide to form phosphine oxides (O=PPh₃). This is a common side reaction known as deoxygenation .

Solution Protocol
  • Avoid: Triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) if possible, as they are prone to oxygen abstraction.

  • Use: Bidentate ligands like dppf or Xantphos which are more robust, or the ligand-free aqueous conditions described in Module 2.

  • Alternative: Perform the coupling before N-oxidation if the synthetic route allows. If the N-oxide is essential for activation, accept that some reduction may occur and use excess N-oxide or re-oxidize post-coupling (m-CPBA).

Experimental Protocols

Protocol A: High-Yield with Secondary Amines

Designed for this compound

  • Setup: Flame-dry a pressure tube or heavy-walled vial.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 100 mg)

    • Amine: 1.5–2.0 equiv (excess helps drive kinetics)

    • Base:

      
       (2.0 equiv, finely ground)
      
    • Solvent: Anhydrous DMSO (Concentration: 0.5 M)

  • Procedure:

    • Add substrate, base, and solvent.[1][2] Stir for 5 min to ensure dispersion.

    • Add amine.[3][4][5]

    • Seal tube and heat to 110 °C for 12–16 hours.

  • Workup (Critical):

    • DMSO is hard to remove. Dilute reaction mixture with water (5x volume).

    • Extract with EtOAc (3x). The product should move to the organic layer; unreacted amine salts stay in water.

    • Wash organic layer with brine to remove residual DMSO.

Protocol B: Sterically Demanding Suzuki Coupling

Designed to prevent catalyst poisoning

  • Setup: Two-neck round bottom flask with condenser.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Catalyst:

      
       (2–5 mol%)
      
    • Base: Diisopropylamine (2.0 equiv) or

      
       (2.0 equiv)
      
    • Solvent: Degassed Water (or Dioxane/Water 4:1 if solubility is nil)

  • Procedure:

    • Combine solid reagents under Nitrogen/Argon.

    • Add degassed solvent and base.

    • Heat to 100 °C for 1–4 hours. Note: Reaction is often faster than standard couplings due to N-oxide activation once the catalyst engages.

  • Monitoring: Watch for the disappearance of the UV-active starting material spot. If black precipitate forms early, add more ligand (if using organic method) or ensure water is fully degassed.

References

  • Preparation of 2-bromo-3-methoxypyridine: CN105017136A - 2-bromo-3-methoxypyridine preparation method.[2] (2015).[6][7] Google Patents.

  • Suzuki Coupling in Water (Ligand-Free): Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water.[8] (2012). RHHZ. (Referenced via search snippet 1.7)

  • Steric Effects in Pyridine N-Oxide Reactions: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2017).[4][9] PMC - PubMed Central.

  • Nucleophilic Substitution Mechanisms: Nucleophilic Substitution (SN1, SN2).[6][10][11] Organic Chemistry Portal.

  • General Reactivity of Pyridine N-Oxides: Recent trends in the chemistry of pyridine N-oxides. (2001).[12] Arkivoc.

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Navigating the Thermal Landscape of 2-Bromo-3-methoxypyridine-N-oxide Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Bromo-3-methoxypyridine-N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes involving this versatile intermediate. As a Senior Application Scientist, I understand that controlling reaction parameters is paramount for success. Here, we will delve into the critical role of temperature in the reaction kinetics of this compound, moving beyond simple protocols to explain the "why" behind the experimental choices.

The Double-Edged Sword: Temperature in Pyridine-N-oxide Chemistry

Temperature is arguably one of the most influential parameters in the reactions of this compound. On one hand, an increase in temperature can significantly enhance the reaction rate, in line with the principles of the Arrhenius equation, by providing the necessary activation energy for the desired transformation.[1] This is particularly true for nucleophilic aromatic substitution (SNAr) reactions, a common application for this substrate. On the other hand, excessive heat can lead to undesirable side reactions, including deoxygenation and thermal decomposition, ultimately compromising yield and purity.

The N-oxide functionality in this compound plays a crucial role in activating the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions.[2][3][4] The electron-withdrawing nature of the N-oxide group, coupled with the bromine leaving group at the 2-position, makes this an excellent substrate for a variety of synthetic transformations. However, this inherent reactivity also makes the molecule susceptible to degradation under harsh conditions.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.

Q1: My nucleophilic substitution reaction with this compound is sluggish, resulting in low conversion. Should I simply increase the temperature?

A1: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be approached with caution.

Causality: The rate of an SNAr reaction is dependent on the concentration of reactants and the rate constant, which is temperature-dependent. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the reaction rate.

Recommended Action Plan:

  • Initial Modest Increase: Start by increasing the reaction temperature in small increments (e.g., 10-15 °C). Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Look for Byproducts: Pay close attention to the formation of new, unidentified spots or peaks. A common byproduct at elevated temperatures is the deoxygenated starting material, 2-bromo-3-methoxypyridine.

  • Optimize Other Parameters: Before resorting to high temperatures, ensure that other reaction parameters are optimized. This includes the concentration of your nucleophile, the choice of solvent, and the presence of any necessary catalysts or bases.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the N-oxide. What is happening and how can I prevent it?

A2: The formation of the deoxygenated product, 2-bromo-3-methoxypyridine, is a strong indication that the reaction temperature is too high or that you are using reagents that can facilitate deoxygenation.

Causality: The N-oxide bond is susceptible to cleavage under certain conditions. High temperatures can provide the energy for thermal deoxygenation. Additionally, some reagents, particularly those with reducing properties, can promote this unwanted side reaction.

Recommended Action Plan:

  • Reduce the Temperature: This is the most direct way to mitigate thermal deoxygenation. Even a small reduction in temperature can significantly decrease the rate of this side reaction without overly compromising the rate of the desired substitution.

  • Evaluate Your Reagents: Scrutinize all reagents in your reaction mixture. Are any of them known to be reducing agents? If so, consider if there are non-reducing alternatives.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize certain degradation pathways, although thermal deoxygenation is often an intramolecular process.

Q3: My reaction is complete, but I have a complex mixture of products, making purification difficult. How can temperature control help improve selectivity?

A3: A complex product mixture suggests that multiple reaction pathways are occurring simultaneously. Temperature can be a powerful tool to control the selectivity of a reaction.

Causality: Different reactions have different activation energies. By carefully controlling the temperature, it is often possible to favor the reaction with the lower activation energy. For this compound, besides the desired nucleophilic substitution, other potential side reactions at elevated temperatures include rearrangements or reactions involving the methoxy group.

Recommended Action Plan:

  • Lower the Temperature: As a general rule, lower temperatures favor the product that is formed through the pathway with the lowest activation energy, which is often the desired product.

  • Kinetic vs. Thermodynamic Control: Consider whether your reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times favor the kinetically controlled product (the one that forms fastest), while higher temperatures and longer reaction times favor the thermodynamically controlled product (the most stable product). If your desired product is the kinetic product, lowering the temperature is crucial.

  • Systematic Study: If selectivity is a persistent issue, a simple study where the reaction is run at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) can provide valuable data on the optimal conditions for maximizing the yield of your desired product.

Frequently Asked Questions (FAQs)

  • What is the expected mechanism for nucleophilic substitution on this compound? The reaction is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. The N-oxide group helps to stabilize the intermediate by delocalizing the negative charge.

  • How does the methoxy group at the 3-position influence the reaction kinetics? The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted analogue. However, its effect is likely to be less pronounced than the strong activating effect of the N-oxide group.

  • Is there an ideal temperature range for reactions with this compound? Unfortunately, there is no single "ideal" temperature, as it is highly dependent on the specific nucleophile, solvent, and desired reaction time. However, a general starting point for optimization would be in the range of 50-100°C. It is crucial to perform your own optimization experiments to find the best conditions for your specific reaction.

Experimental Protocol: Determining the Optimal Reaction Temperature

This protocol outlines a systematic approach to determine the optimal temperature for a nucleophilic substitution reaction with this compound.

Objective: To identify the temperature that provides the highest yield of the desired product with the fewest byproducts in a reasonable timeframe.

Materials:

  • This compound

  • Your chosen nucleophile

  • An appropriate solvent

  • A reaction monitoring tool (TLC plates, LC-MS, or GC-MS)

  • A temperature-controlled reaction setup (e.g., oil bath with a magnetic stirrer and reflux condenser)

Procedure:

  • Set up Parallel Reactions: Prepare three identical reaction mixtures in separate flasks. Each flask should contain the same concentrations of this compound, your nucleophile, and solvent.

  • Temperature Variation: Place each flask in a separate temperature-controlled bath set to a different temperature. A good starting range would be:

    • Reaction 1: 50°C

    • Reaction 2: 70°C

    • Reaction 3: 90°C

  • Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction mixture and analyze it using your chosen monitoring technique.

  • Data Collection: For each time point and temperature, record the following:

    • The relative amount of starting material remaining.

    • The relative amount of the desired product formed.

    • The presence and relative amounts of any byproducts.

  • Analysis: After a set period (e.g., 4-6 hours), or once one of the reactions has gone to completion, compare the results from the three temperatures.

Data Interpretation:

Temperature (°C)Time to CompletionYield of Desired ProductLevel of ByproductsRecommendation
50> 8 hoursHighLowConsider for high purity, if time is not a constraint.
704-6 hoursHighModerateA good balance of reaction rate and cleanliness.
901-2 hoursModerateHighLikely too high, leading to degradation.

This systematic approach will provide you with the empirical data needed to make an informed decision about the optimal temperature for your specific reaction.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts.

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Increase Temperature? start->q1 check_byproducts Monitor for Byproducts (e.g., Deoxygenation) q1->check_byproducts Yes optimize_other Optimize Other Parameters (Concentration, Solvent) q1->optimize_other No byproducts_present Byproducts Observed? check_byproducts->byproducts_present lower_temp Lower Temperature to Improve Selectivity byproducts_present->lower_temp Yes proceed Proceed with Optimized Temperature byproducts_present->proceed No optimize_other->proceed lower_temp->proceed

Caption: A logical workflow for troubleshooting low reaction yields.

G Effect of Temperature on Reaction Selectivity Reactants Reactants Products Products Reactants->Products Desired Reaction (Lower Activation Energy) Byproducts Byproducts Reactants->Byproducts Side Reaction (Higher Activation Energy)

Caption: Lower temperatures favor the desired reaction with lower activation energy.

References

Sources

Technical Support: Work-up & Purification of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Intermediate

2-Bromo-3-methoxypyridine-N-oxide is a high-value scaffold, particularly in the synthesis of proton pump inhibitors and complex heterocycles. However, it presents a "double-edged" chemical profile:[1]

  • High Polarity: The N-oxide moiety (

    
    ) makes it highly water-soluble, leading to poor recovery during standard aqueous extractions.
    
  • Labile C2-Bromine: The N-oxide activates the pyridine ring toward nucleophilic attack. Harsh basic workups (e.g., 1M NaOH) can accidentally hydrolyze the bromine, yielding the useless 2-hydroxy byproduct (pyridone).

This guide addresses these specific failure points using a Question & Answer format designed for rapid troubleshooting in the lab.

Module 1: Extraction & Phase Separation
Q: "I synthesized the N-oxide using mCPBA, but after the aqueous wash, my organic layer is empty. Where is my product?"

A: Your product likely partitioned into the aqueous phase due to the high polarity of the N-oxide bond. Standard Dichloromethane (DCM) extraction is often insufficient.

The Solution: The "Salting Out" & Polar Solvent Protocol You must decrease the solubility of water and increase the polarity of your organic phase without introducing nucleophiles.

  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves. This "salting out" effect forces the organic N-oxide out of the water.

  • Switch Solvents: Do not use pure DCM. Use a mixture of Chloroform : Isopropanol (3:1) . The isopropanol provides hydrogen-bonding capability that solvates the N-oxide oxygen, pulling it into the organic layer.

Protocol:

  • Quench reaction (see Module 2).

  • Saturate aqueous layer with NaCl.[2]

  • Extract

    
     with 
    
    
    
    (3:1).
  • Dry combined organics over

    
     (Magnesium sulfate can sometimes coordinate to N-oxides; Sodium sulfate is safer).
    

ExtractionWorkflow cluster_logic Mechanism of Action Start Reaction Mixture (Aqueous + Organic) Check Check TLC of Organic Layer Start->Check Empty Product Missing? Check->Empty Standard Standard Workup (DCM only) Empty->Standard No Salt Add NaCl to Saturation (Salting Out) Empty->Salt Yes (Critical) Advanced Advanced Protocol (CHCl3:iPrOH 3:1) Salt->Advanced Extract 4x Mech iPrOH H-bonds to N-O NaCl increases ionic strength

Figure 1: Decision logic for extracting polar N-oxides when standard DCM washes fail.

Module 2: Removing mCPBA & Byproducts
Q: "I have a persistent white solid in my crude product, and my NMR shows aromatic peaks that don't belong to the pyridine. How do I remove excess mCPBA and m-chlorobenzoic acid (mCBA)?"

A: This is the most common impurity issue. mCPBA is usually used in excess. The byproduct, mCBA, is an acid.[3] However, you must be careful not to use strong bases that could displace the 2-Bromine.

The Solution: The Reductive Quench & Bicarbonate Wash Do not use NaOH. Use a mild reductive quench followed by a weak base wash.

Step-by-Step Protocol:

  • Reductive Quench: Cool the reaction mixture to 0°C. Slowly add 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
    • Why? This reduces unreacted mCPBA (peroxide) to mCBA (carboxylic acid). Check with starch-iodide paper (should remain white).

  • Acid Removal: Wash the organic layer vigorously with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? This deprotonates mCBA (

      
      ) into its water-soluble carboxylate salt, while the Pyridine N-oxide (
      
      
      
      for conjugate acid) remains neutral and organic-soluble.
    • Caution: Avoid

      
      . The 2-Br position is activated. Hydroxide is a strong enough nucleophile to attack C2, releasing Bromide and forming 3-methoxy-2-pyridone.
      

Table 1: Wash Reagent Selection Guide

Impurity / TargetReagentFunctionRisk Level
Excess mCPBA 10%

Reduces peroxide to acidLow
m-Chlorobenzoic Acid Sat.

Forms water-soluble saltLow (Recommended)
m-Chlorobenzoic Acid 1M

Forms water-soluble saltHigh (Hydrolysis of 2-Br)
Water Removal

Drying AgentLow
Module 3: Chromatography & Purification
Q: "My compound streaks badly on silica gel, and I'm losing mass on the column. How do I fix this?"

A: Pyridine N-oxides interact strongly with the silanols (


) on silica gel via hydrogen bonding, causing "tailing" or irreversible adsorption.

Troubleshooting Steps:

  • Deactivate the Silica: Pre-treat your silica column with 1% Triethylamine (

    
    ) in your starting eluent. This neutralizes the acidic sites on the silica.
    
  • Eluent Choice: Use a gradient of DCM : Methanol .

    • Start: 100% DCM.

    • Ramp: 0%

      
       10% MeOH.
      
    • Note: this compound is moderately polar. It usually elutes between 3% and 7% MeOH in DCM.

  • Alternative Phase: If streaking persists, switch to Neutral Alumina (Aluminum Oxide) . Alumina is less acidic than silica and often provides better resolution for N-oxides.

Module 4: Stability & Storage
Q: "Can I store the N-oxide, or must I use it immediately?"

A: this compound is generally stable at room temperature if dry, but it has specific sensitivities.

  • Hygroscopicity: N-oxides absorb water from the air. Store in a desiccator or sealed under Nitrogen.

  • Thermal Instability: Avoid heating above 100°C for extended periods. N-oxides can undergo deoxygenation or rearrangement.[4]

  • Light Sensitivity: While less critical than some derivatives, halogenated N-oxides can undergo photorearrangement. Store in amber vials.

Critical Warning - Reaction Compatibility: If you plan to use this molecule in a Suzuki Coupling , be aware that the N-oxide oxygen can coordinate to Palladium, potentially poisoning the catalyst. You may need to increase catalyst loading or use strongly coordinating ligands (e.g., phosphines) to out-compete the N-oxide.

References
  • Preparation of 2-bromo-3-methoxypyridine (Precursor Synthesis)

    • Patent: CN103483247B. "Preparation method of 2-bromo-3-methoxypyridine." (2014).

  • General N-Oxide Workup (Extraction & Purification)

    • Journal: "Pyridine-N-oxide."[5][6][7] Organic Syntheses, Coll.[8][9] Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). (Describes the use of specific solvents and handling).

  • mCPBA Quenching & Removal Protocols

    • Guide: "Workup: mCPBA Oxidation." University of Rochester, Department of Chemistry. (Detailed protocol for Thiosulfate/Bicarbonate washes).

  • Stability of Halogenated Pyridine N-Oxides

    • Journal:Journal of Organic Chemistry. "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides." (2025). (Discusses stability and photoreactivity).

Sources

Technical Support Center: Characterization of Unexpected Products from 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Bromo-3-methoxypyridine-N-oxide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common and uncommon unexpected products you may encounter during your experiments. Our goal is to provide not just troubleshooting steps, but also the underlying mechanistic rationale to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I isolated a product with the same mass as my starting material, but the bromine is gone and an oxygen atom seems to have shifted. What is happening?

Answer: You have likely formed 3-methoxy-1-methyl-2-pyridone . This is a common unexpected product arising from a thermal rearrangement of the this compound, especially under harsh reaction conditions or prolonged heating.

The transformation of a 2-alkoxypyridine N-oxide to a 1-alkoxy-2-pyridone is a known thermal rearrangement. While previously thought to be a concerted intramolecular [1s,4s] sigmatropic migration, recent studies suggest a more complex bimolecular ionic mechanism, particularly in polar solvents. This involves an initial intermolecular transfer of the alkyl group.

Troubleshooting Protocol: Identification and Prevention of 3-methoxy-1-methyl-2-pyridone

1. Characterization:

  • ¹H NMR: Look for the disappearance of the aromatic proton signals of the starting material and the appearance of signals corresponding to the pyridone ring. A key indicator is the upfield shift of the ring protons.
  • ¹³C NMR: The carbonyl carbon of the pyridone will appear significantly downfield (typically >160 ppm).
  • Mass Spectrometry: The product will have the same molecular weight as the starting material, but with a different fragmentation pattern.

2. Experimental Adjustments to Minimize Rearrangement:

  • Temperature Control: Carefully control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.
  • Solvent Choice: The rearrangement can be influenced by solvent polarity. If feasible for your primary reaction, experiment with less polar solvents.
  • Reaction Time: Minimize the reaction time to reduce the likelihood of this thermal side reaction.
ConditionFavors Desired SubstitutionFavors Rearrangement to Pyridone
Temperature Lower TemperaturesHigher Temperatures (>100 °C)
Reaction Time Shorter DurationProlonged Heating
Solvent Less Polar SolventsPolar Solvents
FAQ 2: My reaction with a Grignard reagent gave a complex mixture, and I've isolated an acyclic oxime. Why did the pyridine ring open?

Answer: You are observing a known reactivity pathway of pyridine N-oxides with strong organometallic nucleophiles like Grignard reagents. Instead of the expected substitution, the nucleophile can attack the C2 position, leading to a ring-opening cascade that ultimately forms a dienal-oxime.

The reaction proceeds through the initial addition of the Grignard reagent to the C2 position of the pyridine N-oxide. This is followed by the cleavage of the N-O bond and subsequent rearrangement to form the more stable, acyclic dienal-oxime.

Troubleshooting Protocol: Avoiding Ring-Opening

1. Characterization of the Dienal-Oxime:

  • ¹H NMR: The spectrum will be complex, showing signals for olefinic protons and the oxime proton.
  • IR Spectroscopy: Look for a characteristic C=N stretch of the oxime.
  • Mass Spectrometry: The product will have a molecular weight corresponding to the addition of the Grignard reagent to the starting material.

2. Experimental Conditions to Favor Substitution:

  • Low Temperature: This is the most critical parameter. Performing the Grignard addition at low temperatures (e.g., -40 °C to -78 °C) can suppress the ring-opening pathway.[1]
  • Inverse Addition: Adding the pyridine N-oxide solution slowly to the Grignard reagent can sometimes minimize side reactions by keeping the concentration of the N-oxide low.
  • Alternative Nucleophiles: If the Grignard reagent is too reactive, consider using a softer organometallic reagent, such as an organozinc or organocuprate.

dot

ring_opening_vs_substitution start This compound + Grignard Reagent temp_check Reaction Temperature? start->temp_check low_temp Low Temperature (-78°C to -40°C) temp_check->low_temp Controlled high_temp Higher Temperature (e.g., Room Temp) temp_check->high_temp Uncontrolled substitution Desired C2-Substituted Product low_temp->substitution ring_opening Unexpected Product: Dienal-Oxime high_temp->ring_opening

Caption: Temperature control in Grignard reactions.

FAQ 3: My desired substitution reaction is sluggish, and I'm recovering a significant amount of 2-bromo-3-methoxypyridine. What is causing the deoxygenation?

Answer: The simple loss of the N-oxide oxygen to give 2-bromo-3-methoxypyridine is a common side reaction, particularly when using reagents that can act as reducing agents or in the presence of certain catalysts.

  • Phosphine Ligands: In palladium-catalyzed cross-coupling reactions, phosphine ligands can reduce the pyridine N-oxide.

  • Reductive Reaction Conditions: If your reaction involves any reducing agents, even mild ones, they may preferentially remove the N-oxide.

  • Thermal Decomposition: At very high temperatures, deoxygenation can occur.

Troubleshooting Protocol: Minimizing Deoxygenation

1. Analytical Confirmation:

  • GC-MS or LC-MS: Compare the retention time and mass spectrum of the byproduct with an authentic sample of 2-bromo-3-methoxypyridine.
  • ¹H NMR: The proton signals of the deoxygenated product will be shifted relative to the N-oxide.

2. Mitigating Deoxygenation:

  • Choice of Reagents: If using a phosphine-based catalyst, consider switching to a ligandless system or a different class of ligand if the desired reaction allows.
  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that might lead to reductive species.
  • Temperature Optimization: Avoid excessive heating.
FAQ 4: I'm seeing isomeric products in my nucleophilic substitution reaction. Why is the nucleophile attacking at positions other than C2?

Answer: While nucleophilic attack is generally favored at the C2 and C4 positions of the pyridine N-oxide ring, the presence of the methoxy group at C3 can influence the regioselectivity, sometimes leading to attack at C4 or C6.

The electronic properties of the pyridine N-oxide ring make the C2, C4, and C6 positions electrophilic. The directing effect of the N-oxide group strongly favors attack at the C2 and C4 positions.[2][3] However, the methoxy group at C3 is an electron-donating group, which can modulate the electron density at the adjacent carbons.

  • Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered C4 or C6 positions over the C2 position, which is flanked by the bromo and methoxy groups.

  • Electronic Effects: The interplay between the electron-donating methoxy group and the electron-withdrawing N-oxide can subtly alter the relative electrophilicity of the C2, C4, and C6 positions. For electrophilic substitution, the N-oxide directs to the 4-position, and this influence can also be seen in some nucleophilic reactions.[4][5]

Troubleshooting Protocol: Enhancing Regioselectivity

1. Isomer Identification:

  • 2D NMR (NOESY/COSY): These techniques are invaluable for establishing the connectivity and spatial relationships of the protons and substituents on the pyridine ring, allowing for unambiguous structure determination of the isomers.

2. Optimizing for C2 Substitution:

  • Less Bulky Nucleophiles: If possible, use a smaller nucleophile to minimize steric hindrance at the C2 position.
  • Chelation Control: In some cases, using a Lewis acid might help to coordinate with the N-oxide and the methoxy group, potentially directing the nucleophile to the C2 position.

dot

regioselectivity cluster_substrate 2-Bromo-3-methoxy-pyridine-N-oxide cluster_products Potential Products substrate C2 C2-Substitution (Expected) C4 C4-Substitution (Unexpected Isomer) C6 C6-Substitution (Unexpected Isomer) nucleophile Nucleophile nucleophile->C2 Favored nucleophile->C4 Possible nucleophile->C6 Possible

Caption: Possible sites of nucleophilic attack.

FAQ 5: In my Suzuki coupling reaction, besides the desired product, I'm observing homocoupling of the boronic acid and dehalogenation of my starting material. How can I suppress these side reactions?

Answer: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki-Miyaura coupling reactions. These are often promoted by the presence of oxygen or protic solvents and can be influenced by the choice of base and catalyst.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often accelerated by the presence of oxygen.[6]

  • Dehalogenation: The this compound can be reduced to 3-methoxypyridine-N-oxide. This can occur if a hydride species is generated in the catalytic cycle, which can happen with certain bases or solvents.[7]

Troubleshooting Protocol: Optimizing Suzuki Coupling

1. Identification of Side Products:

  • GC-MS/LC-MS: Identify the molecular weights corresponding to the homocoupled boronic acid product and the dehalogenated starting material.

2. Reaction Condition Optimization:

  • Degassing: Thoroughly degas the reaction mixture and solvents to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
  • Base Selection: The choice of base is crucial. Weaker bases like potassium carbonate or cesium carbonate are often effective. Stronger bases like sodium hydroxide can sometimes promote side reactions.
  • Solvent System: While aqueous solvent mixtures are common, minimizing the amount of water or using anhydrous conditions might reduce dehalogenation.
  • Palladium Pre-catalyst and Ligand: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands to find a system that favors the cross-coupling pathway.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • den Hertog, H. J., & van Ammers, M. (1953). The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 355-364. [Link]

  • Oae, S., Kitao, T., & Kitaoka, Y. (1963). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Tetrahedron, 19(7), 817-826. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 7, 1331-1335. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Olsson, T., & Somfai, P. (2006). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 4(21), 3853-3861. [Link]

  • NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Diva Portal. (2012). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved February 7, 2026, from [Link]

  • Molist, P. (n.d.). Electrophilic substitution at position 4 of pyridine. Quimica Organica. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for 2-Bromo-3-methoxypyridine-N-oxide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aryl-3-methoxypyridine-N-oxides in Modern Drug Discovery

In the landscape of medicinal chemistry, the 2-arylpyridine-N-oxide scaffold is a privileged structural motif. Its prevalence in a myriad of biologically active compounds, ranging from kinase inhibitors to central nervous system agents, underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, offering a powerful tool for the synthesis of these valuable compounds.[1] However, the coupling of heteroaromatic halides, particularly pyridine-N-oxide derivatives, presents a unique set of challenges. The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the N-oxide functionality, can often lead to catalyst inhibition and sluggish reaction kinetics.

This guide provides a comprehensive comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of 2-bromo-3-methoxypyridine-N-oxide with a focus on providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific application. We will delve into the mechanistic nuances of catalyst performance, present comparative data from relevant literature, and provide detailed experimental protocols to enable successful implementation in the laboratory.

Pillars of Performance: A Comparative Analysis of Leading Palladium Catalyst Systems

The success of a Suzuki-Miyaura coupling reaction is intrinsically linked to the choice of the palladium catalyst, which is typically composed of a palladium precursor and a supporting ligand. Here, we compare two of the most prominent and effective classes of catalyst systems for challenging cross-coupling reactions: Buchwald's biaryl phosphine ligand-based systems and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.

The Buchwald Biaryl Phosphine Ligands: A Legacy of Innovation in Cross-Coupling

The advent of bulky, electron-rich biaryl phosphine ligands, pioneered by Professor Stephen L. Buchwald, revolutionized the field of palladium-catalyzed cross-coupling. Ligands such as XPhos and SPhos have proven to be exceptionally versatile and highly effective for a broad range of challenging substrates, including heteroaryl halides.[2]

Mechanism and Rationale for Use: The efficacy of Buchwald ligands stems from their unique structural features. The steric bulk of the phosphine ligand promotes the formation of a monoligated, 12-electron L1Pd(0) species, which is highly reactive in the oxidative addition step of the catalytic cycle.[3] Furthermore, the electron-rich nature of these ligands enhances the rate of reductive elimination, the final step in which the desired C-C bond is formed.

Performance Insights: While direct comparative data for this compound is limited, the performance of XPhos and SPhos in the coupling of other challenging heteroaryl halides provides valuable insights. For instance, in the coupling of sterically hindered or electron-deficient aryl chlorides, XPhos has demonstrated superior activity.[4] For Suzuki-Miyaura reactions of 2,5-diiodopyrazine, a Pd(OAc)₂/SPhos system has been shown to provide high yields.[5] The choice between XPhos and SPhos is often substrate-dependent, with subtle electronic and steric differences influencing catalytic efficiency.[6]

Table 1: Representative Performance of Buchwald Ligand-Based Catalysts in Heteroaryl Suzuki-Miyaura Couplings

Catalyst SystemSubstrateCoupling PartnerYield (%)Reference
Pd₂(dba)₃ / XPhos4-Chloro-3-methylanisole2,6-Difluorophenylboronic acidHigh[4]
Pd(OAc)₂ / SPhos2,5-DiiodopyrazinePhenylboronic acidHigh[5]
PdCl₂(XPhos)₂Various aryl/vinyl halidesVarious boronic acids23-99[7]
PEPPSI Catalysts: Air- and Moisture-Stable Precatalysts for Robust Performance

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of well-defined, air- and moisture-stable palladium(II) precatalysts bearing an N-heterocyclic carbene (NHC) ligand.[1] The most common variant, PEPPSI-IPr, has gained widespread adoption due to its broad applicability and operational simplicity.

Mechanism and Rationale for Use: PEPPSI catalysts are precatalysts that are readily reduced in situ to the active Pd(0) species. The NHC ligand is a strong σ-donor, which forms a robust bond with the palladium center, preventing catalyst decomposition. The pyridine "throw-away" ligand enhances the stability of the precatalyst and facilitates the initiation of the catalytic cycle. The bulky nature of the NHC ligand, similar to Buchwald's phosphines, promotes the formation of the active monoligated Pd(0) species.

Performance Insights: PEPPSI catalysts have demonstrated exceptional activity in a wide range of cross-coupling reactions, including the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides and heteroaryl halides.[8] Their stability to air and moisture makes them particularly attractive for high-throughput screening and process development. For instance, Pd-PEPPSI-IPent, a more sterically demanding analogue, has been successfully employed in the synthesis of tetra-ortho-substituted biaryls.[9]

Table 2: Representative Performance of PEPPSI Catalysts in Suzuki-Miyaura Couplings

CatalystSubstrateCoupling PartnerYield (%)Reference
Pd-PEPPSI-IPrVarious AmidesVarious Arylboronic acidsVery Good[1]
Pd-PEPPSI-IPentAryl ChloridesArylboronic acidsHigh[9]
Caffeine-derived Pd-PEPPSIAryl BromidesArylboronic acidsHigh[10]

Experimental Corner: Protocols for Success

The following are generalized, step-by-step protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃ with XPhos ligand, or PEPPSI-IPr)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%), or the PEPPSI precatalyst (2-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed water.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation Ar'-B(OR)₂ L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Transmetalation->L-Pd(II)(Ar)(Ar') Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(Ar')->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: This compound Arylboronic acid Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Work-up Monitoring->Extraction Reaction Complete Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Expert Recommendations

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that can significantly impact reaction efficiency and yield.

  • For Versatility and High Performance: Catalyst systems based on Buchwald's biaryl phosphine ligands, particularly XPhos and SPhos , are highly recommended. Their proven efficacy with a wide range of challenging heteroaryl halides makes them a reliable first choice for exploration.[2][6]

  • For Robustness and Ease of Use: PEPPSI-type catalysts, such as PEPPSI-IPr , offer the distinct advantage of being air- and moisture-stable, which simplifies handling and is ideal for high-throughput screening applications.[1] Their broad substrate scope and consistent performance make them an excellent alternative.

Ultimately, the ideal catalyst will depend on the specific arylboronic acid coupling partner, the desired reaction scale, and the available laboratory resources. It is always advisable to perform small-scale screening of a few catalyst systems to identify the optimal conditions for a particular transformation.

This guide provides a solid foundation for navigating the complexities of palladium-catalyzed cross-coupling of pyridine-N-oxide derivatives. By understanding the principles behind catalyst performance and leveraging the provided protocols, researchers can confidently advance their synthetic endeavors in the pursuit of novel and impactful molecules.

References

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quasdorf, K. W., Tian, X., & Garg, N. K. (2008). Cross-coupling reactions of aryl pivalates with boronic acids. Journal of the American Chemical Society, 130(44), 14422–14423. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 6(51), 35794–35804. [Link]

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. (n.d.). Chinese Chemical Letters, 23(1), 1-4.
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2007). Organic Letters, 9(22), 4423–4426. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

  • Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society, 127(40), 13756–13757. [Link]

  • Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls. (2008). Chemical Communications, (37), 4432–4434. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]

  • Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. (2023). Organometallics, 42(22), 3045–3053. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry, 77(16), 6862–6878. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. Retrieved February 7, 2026, from [Link]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. (2011). Organic Letters, 13(19), 5032–5035. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Cross‐coupling reaction between pyridine N‐oxide derivatives and a... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters, 13(16), 4164–4167. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews, 122(21), 16295–16345. [Link]

Sources

Comparative Guide: Reactivity Profiles of Halopyridine N-Oxides in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Oxide Advantage

In drug discovery, the pyridine ring is a ubiquitous pharmacophore. However, functionalizing pyridines at specific positions (particularly C2 and C4) often requires forcing conditions or unstable organometallics. Pyridine N-oxides offer a strategic alternative.[1][2] By introducing a highly polarized N–O bond, the electronic landscape of the ring is inverted.

This guide compares the reactivity of halopyridine N-oxides versus their free base counterparts in C–C bond formation. It focuses on two primary pathways: Pd-catalyzed cross-coupling (Suzuki-Miyaura) and Direct C–H Activation .

Key Takeaway: While free pyridines often suffer from catalyst poisoning (coordination of N to Pd), N-oxides mitigate this by reducing basicity while simultaneously activating the C2-position for both nucleophilic attack and concerted metallation-deprotonation (CMD) pathways.

Mechanistic Landscape & Electronic Profiling

To manipulate these substrates effectively, one must understand the "Push-Pull" electronic character of the N-oxide.

Electronic Activation Map

Unlike pyridine, where the nitrogen lone pair makes the ring electron-deficient but the nitrogen itself basic, the N-oxide moiety acts as both an electron donor (via back-donation) and an electron withdrawer (inductive effect).

  • C2/C6 Position: Highly activated for Nucleophilic Attack (SNAr) and C-H Activation (via coordination-assisted deprotonation).

  • C4 Position: Activated for Nucleophilic Attack (SNAr), predominantly in chloropyridine N-oxides.

  • C3/C5 Position: Remains relatively electron-rich, behaving similarly to standard arenes in electrophilic substitutions.

Reactivity Visualization

The following diagram illustrates the divergence in reactivity pathways between standard Pyridines and Pyridine N-Oxides.

ReactivityLandscape Substrate Substrate Selection Pyridine Free Pyridine (Basic N) Substrate->Pyridine NOxide Pyridine N-Oxide (Polar N-O) Substrate->NOxide CatPoison Catalyst Poisoning (Pd-N coordination) Pyridine->CatPoison High Risk C3Select C3 Selectivity (Electrophilic) Pyridine->C3Select Standard SEAr C2Direct C2 Directing Group (C-H Activation) NOxide->C2Direct High Selectivity (CMD Mechanism) OxAdd Enhanced Oxidative Addition (C-Cl Activation) NOxide->OxAdd Facilitates Suzuki (esp. 2-Cl, 4-Cl)

Figure 1: Decision matrix for substrate selection based on desired reactivity mode.

Comparative Analysis: Cross-Coupling vs. C-H Activation

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling of halopyridine N-oxides is often superior to free pyridines for chlorinated substrates.

  • Halogen Order: I > Br > Cl (Standard).

  • The "N-Oxide Effect": The electron-withdrawing nature of the N-oxide lowers the LUMO energy, facilitating the Oxidative Addition of Pd(0) into the C–Cl bond, which is typically the rate-limiting step for aryl chlorides.

  • Catalyst Interaction: While the N-oxide oxygen can coordinate to metals, it is less "poisonous" to Pd(0) phosphine complexes than the free pyridine nitrogen.

Performance Data: 2-Chloropyridine vs. 2-Chloropyridine N-Oxide

Parameter2-Chloropyridine2-Chloropyridine N-OxideAdvantage
Reaction Time 12–24 Hours4–8 HoursRate Acceleration
Catalyst Load Often 5–10 mol%1–3 mol%Efficiency
Ligand Req. Bulky, e-rich (e.g., XPhos)Standard (e.g., PPh3, dppf)Cost
Yield (Avg) 40–65% (unoptimized)75–92%Throughput
Direct C-H Arylation (The "Killer App")

This is where N-oxides truly outperform. Instead of using a pre-halogenated starting material, the N-oxide oxygen acts as a Directing Group (DG) .

  • Regioselectivity: Exclusively C2.

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The basic carbonate/acetate ligand deprotonates C2 while the Pd coordinates to the N-oxide oxygen.

  • Atom Economy: No halogen waste; uses simple arenes or aryl boronic acids.

Experimental Protocols

Protocol A: Pd-Catalyzed Direct C-H Arylation of Pyridine N-Oxide

Targeting C2-arylation without halogenated precursors.

Reagents:

  • Pyridine N-oxide (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[3]

  • Ligand: P(t-Bu)₃ · HBF₄ (15 mol%) or XPhos

  • Base: K₂CO₃ (2.0 equiv)[3][4]

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pyridine N-oxide (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.15 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a Teflon screw cap.[5]

  • Reaction: Heat the mixture to 110 °C in an oil bath with vigorous stirring.

    • Checkpoint: Monitor by TLC/LCMS at 2 hours. The N-oxide spot is polar; use 10% MeOH/DCM for TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0→10% MeOH in DCM).

  • Reduction (Optional): If the free pyridine is desired, treat the product with Zn dust (5 equiv) in Acetic Acid or Pd/C + Ammonium Formate to deoxygenate.

Protocol B: Suzuki Coupling of 4-Chloropyridine N-Oxide

High-yield coupling for electron-deficient chlorides.

Reagents:

  • 4-Chloropyridine N-oxide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ · DCM (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aq. solution)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step Workflow:

  • Degassing: Sparge the DME and 2M K₃PO₄ with Nitrogen for 15 minutes prior to use.

  • Assembly: Combine 4-Chloropyridine N-oxide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd catalyst in a reaction vial.

  • Initiation: Add DME (4 mL) and aq. K₃PO₄ (1.5 mL). Cap immediately.

  • Heating: Heat to 85 °C for 6 hours.

    • Note: 4-chloropyridine N-oxides are prone to nucleophilic displacement by hydroxide if the reaction stalls; ensure the boronic acid is of good quality to outcompete hydrolysis.

  • Extraction: Dilute with water, extract 3x with DCM (N-oxides partition better into DCM/Chloroform than EtOAc).

Mechanistic Pathway Visualization

The following diagram details the CMD (Concerted Metallation-Deprotonation) pathway unique to N-oxides, contrasting it with the standard oxidative addition path.

MechanismPath Start Pd(II) Species (Active Catalyst) Coord Coordination (Pd binds O of N-oxide) Start->Coord Ligand Exchange CMD CMD Transition State (Ligand deprotonates C2) Coord->CMD Agostic Interaction Intermed Cyclopalladated Intermediate CMD->Intermed -AcOH/HCO3 OxAdd Oxidative Addition (Ar-Br enters) Intermed->OxAdd + Ar-X RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim RedElim->Start Regenerate Pd(II) Product 2-Arylpyridine N-Oxide RedElim->Product

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle for C2-selective arylation.

References

  • Suzuki Coupling of Pyridyl Halides: BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide. Retrieved from

  • Mechanism of N-Oxide Arylation: Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed C-H Activation of Pyridine N-Oxides. Journal of the American Chemical Society.[4][6] Retrieved from

  • Experimental Procedures (NIH): Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • C-H Functionalization Selectivity: Li, X., et al. (2016). Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides. Royal Society of Chemistry.[7] Retrieved from

  • General Reactivity Review: Yevich, J. P. Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved from

Sources

biological activity of 2-Bromo-3-methoxypyridine-n-oxide derivatives vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-3-methoxypyridine-N-oxide Derivatives and Analogs

For researchers and professionals in drug development, the pyridine-N-oxide scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for discovering novel therapeutic agents. These heterocyclic compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory properties[1]. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for a diverse array of chemical modifications[2][3]. This guide provides a comparative analysis of the potential biological activities of this compound by dissecting the contributions of its core components and evaluating its structurally related analogs. While direct experimental data on this specific derivative is limited, a robust understanding of its potential can be synthesized by examining the structure-activity relationships (SAR) of bromo- and methoxy-substituted pyridine-N-oxides.

The Pyridine-N-Oxide Core: A Privileged Scaffold

The N-oxide motif is not merely an oxidative byproduct but is often critical for the biological efficacy of these compounds[4]. It can act as a bioisostere for other functional groups, modulate solubility and pharmacokinetic properties, and in some cases, participate directly in the mechanism of action. For instance, certain heterocyclic N-oxides are known to be selectively reduced in hypoxic environments, such as those found in solid tumors, to release cytotoxic free radicals[1]. This targeted activation makes them promising candidates for anticancer therapies. Furthermore, the N-oxide group enhances the reactivity of the pyridine ring, making positions 2 and 4 susceptible to nucleophilic attack, thereby facilitating the synthesis of a wide library of derivatives for screening[3].

Comparative Analysis of Structural Analogs

To construct a predictive model for the biological activity of this compound, we will analyze the influence of its key substituents—bromine and a methoxy group—by examining simpler, well-characterized analogs.

The Influence of Halogenation: Bromopyridine Analogs

The introduction of a halogen, such as bromine, onto the pyridine ring significantly impacts the molecule's electronic and lipophilic character, which in turn can profoundly influence its biological activity.

Antimicrobial and Biocidal Properties: Brominated pyridines are well-established precursors to potent biocides[5]. The inclusion of a bromine atom can enhance the antimicrobial properties of a molecule. Studies on other heterocyclic systems, such as flavonoids, have shown that the presence of bromine or chlorine atoms can lead to significant antibacterial effects[6]. For pyridine-N-oxides, the presence of strong electron-withdrawing substituents, like bromine, has been correlated with an increase in antifungal activity[7]. This is likely due to the altered electron density of the ring system, which may enhance interactions with biological targets or improve cell membrane penetration.

The Influence of Alkoxylation: Methoxypyridine Analogs

The methoxy group, while also an electron-withdrawing group via induction, can donate electron density through resonance. Its impact on biological activity is often related to its ability to form hydrogen bonds and its influence on the molecule's conformation and solubility.

Anticancer and Antiproliferative Activity: Methoxy-substituted pyridine derivatives have shown promise as anticancer agents. In a study of copper(II) complexes with N4-methoxyphenyl-thiosemicarbazones containing a pyridine moiety, the position of the methoxy group on an associated phenyl ring was found to be critical for antiproliferative activity, with IC50 values in the micromolar and even sub-micromolar range[8]. The methoxy group can enhance electron density and contribute to favorable steric and electronic interactions with protein targets in cancer cells[8]. 4-Methoxypyridine N-oxide itself is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents[9].

Structure-Activity Relationship (SAR) Synthesis for this compound

Based on the analysis of its constituent analogs, we can hypothesize the potential biological profile of this compound. The molecule combines the strong electron-withdrawing inductive effect of the bromine at the 2-position with the electronic and steric influence of the methoxy group at the 3-position.

  • Anticipated Antimicrobial Activity: The presence of the bromine at the 2-position, a known feature of biocidal precursors, suggests a strong potential for antimicrobial, particularly antifungal, activity[5][7].

  • Potential for Anticancer Activity: The methoxy group, coupled with the N-oxide core, suggests that the compound could exhibit cytotoxic or antiproliferative effects, warranting investigation in cancer cell line screening assays[8][9].

  • Modulated Reactivity and Selectivity: The combination of substituents at the 2 and 3 positions may lead to a unique electronic distribution and steric profile, potentially resulting in novel target selectivity compared to monosubstituted analogs. The N-oxide will activate the ring, but the substitution pattern will direct subsequent reactions for creating further derivatives.

Quantitative Data from Analog Studies

To provide a concrete basis for comparison, the following tables summarize reported biological activity data for various pyridine and pyridine-N-oxide derivatives.

Table 1: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound/DerivativeTest OrganismActivity Metric (MIC, µg/mL)Reference
2-Amino-3-cyanopyridine Derivative (2c)S. aureus0.039[10]
2-Amino-3-cyanopyridine Derivative (2c)B. subtilis0.039[10]
Thienopyridine Derivative (12a)E. coli19.5[11]
Thienopyridine Derivative (12a)B. mycoides< 4.8[11]
Thienopyridine Derivative (12a)C. albicans< 4.8[11]

Table 2: Anticancer Activity of Methoxy-Substituted Pyridine Analogs

Compound/DerivativeActivity Metric (IC50)Reference
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide0.1–0.2 µM[8]
N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl) ethylidene] hydrazinecarbothioamide0.1–11 µM[8]
N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.5–100 µM[8]

Visualizing the Comparative Structures and Experimental Workflow

Caption: Comparative structures of the target compound and its key analogs.

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs • this compound • Simpler Analogs purification Purification & QC • Chromatography • NMR, MS, Purity synthesis->purification primary_screen Primary Screening • Antimicrobial Assay (MIC) • Cytotoxicity Assay (IC50) purification->primary_screen secondary_screen Secondary/Confirmatory Assays • Dose-response curves • Mechanism of Action studies primary_screen->secondary_screen data_analysis Data Analysis • Calculate MIC/IC50 values • Statistical Analysis secondary_screen->data_analysis sar SAR Analysis • Compare activity of analogs • Identify key structural features data_analysis->sar

Caption: A typical workflow for screening the biological activity of novel compounds.

Experimental Protocols

To facilitate further research, the following are detailed, self-validating protocols for assessing the antimicrobial and cytotoxic activities of novel pyridine-N-oxide derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect microbial growth (typically ≤1%).
  • Microorganism: Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi).
  • Assay Medium: Use the same broth medium for the assay.
  • Controls: Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative control (medium with solvent only), and a sterility control (medium only).
  • 96-Well Plates: Use sterile, flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Inoculum Preparation: Dilute the overnight culture in fresh assay medium to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.
  • Serial Dilution: Add 100 µL of assay medium to all wells of the microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations of the test compound.
  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
  • Incubation: Cover the plates and incubate for 18-24 hours (for bacteria) or 24-48 hours (for fungi) under appropriate conditions.

3. Data Analysis:

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth. This can be assessed visually or by measuring absorbance at 600 nm using a plate reader.
  • Validation: The assay is valid if: the sterility control shows no growth, the negative control shows adequate growth, and the MIC of the positive control is within the expected range.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay for IC50)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.

1. Preparation of Materials:

  • Cell Line: Culture a relevant human cancer cell line (e.g., HeLa, A549) in an appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
  • Test Compound: Prepare a stock solution in DMSO and serially dilute it in culture medium to create a range of working concentrations.
  • MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).
  • 96-Well Plates: Use sterile, flat-bottom 96-well cell culture plates.

2. Assay Procedure:

  • Cell Seeding: Seed the cells into the 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.
  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with medium and solvent only (vehicle control) and wells with a known cytotoxic drug (positive control).
  • Incubation: Incubate the plate for 24-72 hours.
  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

3. Data Analysis:

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
  • Validation: The assay is considered valid if the vehicle control cells show robust viability and the positive control shows the expected level of cytotoxicity.

Conclusion

While this compound remains a largely uncharacterized compound, a systematic analysis of its structural components and related analogs provides a strong foundation for predicting its biological potential. The combination of a bromine atom and a methoxy group on the activated pyridine-N-oxide core suggests a high probability of significant antimicrobial and/or anticancer activity. The true therapeutic potential of this and related derivatives can only be unlocked through rigorous synthesis and screening, utilizing established protocols such as those detailed in this guide. The continued exploration of the rich chemical space offered by substituted pyridine-N-oxides is a promising avenue for the discovery of next-generation therapeutic agents.

References

  • Belmessabih, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Available at: [Link]

  • ChemBK. (2024). 2-Bromopyridine-N-oxide. Available at: [Link]

  • Peter, S., & Wanner, K. T. (Year not available). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Peter, S., & Wanner, K. T. (Year not available). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.
  • ResearchGate. (Year not available). 4‐Methoxypyridine N‐oxide. Available at: [Link]

  • Name not available. (Year not available). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.
  • Name not available. (2025).
  • ResearchGate. (2025). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available at: [Link]

  • ResearchGate. (2025). Substituent effect on the properties of pyridine-N-oxides. Available at: [Link]

  • Adams, R., & Reifschneider, W. (Year not available). The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society.
  • PubChem. (Year not available). 4-Methoxypyridine N-oxide. Available at: [Link]

  • Name not available. (Year not available). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
  • ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • Semantic Scholar. (Year not available). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

  • Name not available. (Year not available). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
  • Name not available. (2024).
  • Rusnac, R., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI.
  • Google Patents. (Year not available). EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
  • Name not available. (Year not available). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.
  • Andersson, H., et al. (Year not available). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
  • ResearchGate. (2025). synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. Available at: [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. PubMed.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab.

Sources

assessing the efficiency of different cross-coupling methods for 2-Bromo-3-methoxypyridine-n-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of cross-coupling methodologies for 2-Bromo-3-methoxypyridine-N-oxide . It is designed for researchers requiring high-fidelity protocols and mechanistic rationale for optimizing yield and selectivity.

Executive Summary & Strategic Verdict

For the functionalization of This compound , the Suzuki-Miyaura coupling is the superior primary methodology due to its balance of high yields, scalability, and ease of purification. However, the unique electronic and steric environment of this substrate—specifically the N-oxide moiety and the 3-methoxy group —requires deviations from "standard" conditions to prevent catalyst poisoning and deoxygenation.

  • Best for Scale & General Arylation: Suzuki-Miyaura (using bidentate ligands).

  • Best for Complex/Sensitive Fragments: Stille Coupling (neutral conditions).

  • Best for Alkynylation: Sonogashira (Copper-free variants preferred).

Critical Mechanistic Factors

Before selecting a protocol, three substrate-specific factors must be managed:

  • N-Oxide Coordination vs. Activation: The N-oxide oxygen is a hard Lewis base that can coordinate to Pd(II) species, potentially arresting the catalytic cycle. However, it also renders the C2 position highly electrophilic, facilitating oxidative addition.

  • Deoxygenation Risk: Monodentate phosphines (e.g.,

    
    ) can reduce the N-oxide to the pyridine under thermal conditions, consuming the ligand and altering the substrate. Ligand selection is critical. 
    
  • Steric Crowding (3-OMe): The methoxy group at C3 creates an ortho-effect, sterically hindering the approach of bulky nucleophiles or ligands. Catalysts with smaller cone angles or flexible bite angles (like dppf) are favored.

Decision Matrix: Method Selection

MethodSelection Start Substrate: This compound Target Target Moiety? Start->Target Aryl Aryl/Heteroaryl Target->Aryl Alkyne Alkyne Target->Alkyne Boronic Boronic Acid Available? Aryl->Boronic Sono METHOD C: Sonogashira (Alkynylation) Alkyne->Sono Suzuki METHOD A: Suzuki-Miyaura (High Yield, Scalable) Boronic->Suzuki Yes Stille METHOD B: Stille Coupling (Neutral, Tolerant) Boronic->Stille No / Unstable

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology based on target moiety and reagent availability.

Comparative Analysis & Protocols

Method A: Suzuki-Miyaura Coupling (Recommended)

Efficiency Score: 9/10 Key Challenge: Preventing N-oxide reduction by phosphines.

Standard conditions using


 are not recommended  due to the risk of 

reducing the N-oxide to the pyridine. Instead, use a catalyst system with a bidentate ferrocenyl ligand (

) which is more robust and less reducing.
Optimized Protocol
  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2–1.5 equiv

    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for hindered acids)
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent mixture.

    • Heat to 80–90 °C for 4–12 hours.

    • Note: The addition of water is crucial to dissolve the inorganic base and facilitate transmetalation.

Why it works: The 3-OMe group is electron-donating, which slightly deactivates the C-Br bond compared to unsubstituted pyridine-N-oxides. However, the N-oxide creates a significant dipole that re-activates the C2 position.


 has a large bite angle that accommodates the steric bulk of the 3-OMe group better than rigid systems.
Method B: Stille Coupling

Efficiency Score: 7.5/10 Key Challenge: Toxicity and purification of tin byproducts.

Stille coupling is the "fail-safe" method. It proceeds under neutral conditions, making it ideal if the boronic acid is prone to protodeboronation or if the substrate contains base-sensitive groups.

Optimized Protocol
  • Reagents:

    • Substrate: 1.0 equiv

    • Organostannane: 1.1 equiv

    • Catalyst:

      
       (2 mol%) + 
      
      
      
      (8 mol%)
    • Solvent: Toluene or DMF (anhydrous)

    • Additive:

      
       (10 mol%) – Optional, accelerates reaction ("Copper effect")
      
  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100–110 °C .

    • Workup: Wash with aqueous

      
       to precipitate tin residues as insoluble polymeric fluorides.
      

Why it works:


 (Triphenylarsine) is a "soft" ligand that stabilizes Pd(0) but is less nucleophilic than phosphines, significantly reducing the risk of N-oxide deoxygenation.
Method C: Sonogashira Coupling

Efficiency Score: 8/10 Key Challenge: Control of oxidative homocoupling (Glaser coupling).

Coupling at the C2 position of pyridine-N-oxides is generally facile. However, the presence of the N-oxide oxygen can sometimes chelate Copper (Cu), slowing the catalytic cycle.

Optimized Protocol
  • Reagents:

    • Substrate: 1.0 equiv

    • Terminal Alkyne: 1.2 equiv

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst:

      
       (2 mol%)
      
    • Base/Solvent:

      
       / THF (1:1) or DMF with 
      
      
      
      (3 equiv)
  • Procedure:

    • Degas solvents thoroughly (oxygen promotes homocoupling).

    • Add reagents under Argon.[1]

    • Stir at Room Temperature initially; heat to 60 °C only if sluggish.

    • Note: If deoxygenation is observed, switch to a Copper-free protocol using

      
       / 
      
      
      
      and
      
      
      .

Performance Data Comparison

The following data summarizes expected performance based on analogous 2-halo-3-substituted pyridine-N-oxide scaffolds found in literature [1][3][5].

FeatureSuzuki-MiyauraStille CouplingSonogashira
Typical Yield 85 – 95% 70 – 85%75 – 90%
Reaction Time 4 – 12 h12 – 24 h2 – 6 h
N-Oxide Stability High (with dppf)High (with AsPh3)Moderate
Purification Easy (Extraction)Difficult (Tin removal)Moderate
Atom Economy HighLowHigh
Primary Risk Base-sensitive groupsToxicityHomocoupling

Mechanistic Insight: The N-Oxide Effect

The N-oxide group plays a dual role.[2][3][4][5] While the 3-OMe group sterically hinders the C2 site, the N-oxide activates it. The diagram below illustrates the catalytic cycle, highlighting the critical "Danger Zone" where incorrect ligand choice leads to deoxygenation.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to 3-OMe) Pd0->OxAdd + Substrate Coord Pd(II)-Complex OxAdd->Coord TransMet Transmetalation (Boronate/Stannane) Coord->TransMet + Nucleophile Deox SIDE REACTION: Deoxygenation by PPh3 Coord->Deox If L = PPh3 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle showing the standard pathway (solid lines) and the deoxygenation side-reaction pathway (dashed red line) caused by monodentate phosphines.

References

  • Suzuki-Miyaura Coupling of Pyridine N-Oxides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Stille Coupling Methodology

    • Title: "The Stille Reaction: A Vers
    • Source:Organic Reactions[2][6][7][8][9][10][11][12][13][14]

    • URL:[Link][3]

  • Direct Arylation & Reactivity of N-Oxides

    • Title: "Regioselective Catalytic Direct Aryl
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Deoxygenation Issues with Phosphines

    • Title: "Deoxygenation of N-Oxides with Triphenylphosphine"
    • Source:Synthetic Communic
    • URL:[Link][3]

  • Sonogashira Coupling on Pyridines

    • Title: "Sonogashira Coupling of Heteroaryl Halides"
    • Source:Chemical Reviews
    • URL:[Link]

Sources

benchmarking 2-Bromo-3-methoxypyridine-n-oxide against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

2-Bromo-3-methoxypyridine-N-oxide represents a strategic evolution in pyridine chemistry. While its non-oxidized precursor (2-bromo-3-methoxypyridine) is a staple in medicinal chemistry, the N-oxide variant offers a distinct, often superior, reactivity profile.

This guide benchmarks the N-oxide against standard synthetic intermediates, highlighting its utility in regioselective C-H activation , enhanced SNAr susceptibility , and late-stage functionalization . By converting the nitrogen lone pair into a dipolar N-oxide moiety, researchers can unlock orthogonal reactivity patterns that are inaccessible with the free pyridine.

Part 1: Chemical Profile & Synthesis Benchmark

The synthesis of the N-oxide is typically achieved via oxidation of the parent pyridine.[1] This step is not merely an added cost; it is an "activation investment" that pays off in downstream efficiency.

Comparative Synthesis Efficiency
MetricParent Pyridine (2-Br-3-OMe-Py)N-Oxide Variant (Target)Notes
Primary Synthesis Methylation of 2-bromo-3-pyridinolOxidation of Parent PyridineN-oxide requires one additional step.
Typical Yield 65–75%85–95% (Oxidation step)Oxidation is highly efficient using m-CPBA.
Crystallinity ModerateHighN-oxides often crystallize better, aiding purification.
Polarity (LogP) ~1.8 (Lipophilic)~0.5 (Polar)N-oxide allows for easier removal of non-polar byproducts.
Recommended Synthesis Protocol (Self-Validating)

Objective: Preparation of this compound via m-CPBA oxidation.

  • Dissolution: Dissolve 1.0 eq of 2-bromo-3-methoxypyridine in DCM (0.2 M concentration).

    • Why: DCM solubilizes both the starting material and the oxidant while allowing easy workup.

  • Oxidation: Add 1.2 eq of m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

    • Control: Monitor by TLC (MeOH/DCM 1:10). The N-oxide will appear significantly more polar (lower Rf) than the starting material.

  • Quench & Wash: After 4-12 hours, quench with saturated aqueous NaHCO3 and Na2S2O3.

    • Validation: The thiosulfate removes excess peroxide (starch-iodide test negative), and bicarbonate removes m-chlorobenzoic acid byproduct.

  • Isolation: Extract with DCM/Isopropanol (3:1) if the product is highly water-soluble. Dry over Na2SO4 and concentrate.

Part 2: Reactivity Benchmarking (The Core)

The decision to use the N-oxide intermediate versus the free pyridine should be driven by the specific transformation required.

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

The 3-methoxy group is electron-donating, which typically deactivates the pyridine ring toward nucleophilic attack. The N-oxide moiety counteracts this, restoring and enhancing reactivity at the C2 position.

FeatureFree Pyridine Pyridine N-Oxide Winner
C2-Br Displacement Sluggish; requires high heat (>100°C) or strong bases.Facile; proceeds at lower temps (60–80°C).N-Oxide
Mechanism Standard SNAr (poor electrophile).Activated SNAr (Meisenheimer stabilization).N-Oxide
Scope Limited to strong nucleophiles (alkoxides).Tolerates weaker nucleophiles (amines, thiols).N-Oxide

Expert Insight: In the N-oxide, the positive charge on the nitrogen (in resonance forms) inductively withdraws electron density from the C2 position, making the C-Br bond significantly more electrophilic.

Scenario B: Regioselective C-H Activation

This is the "killer application" for the N-oxide. Palladium-catalyzed direct arylation on the free pyridine often suffers from N-coordination (catalyst poisoning) or poor regioselectivity.

  • Free Pyridine: C-H activation is difficult; N-atom competes for Pd binding.

  • N-Oxide: The oxygen coordinates to Pd, directing activation specifically to the C6 position (ortho to the N-oxide).

Result: The N-oxide allows for the synthesis of 2,6-disubstituted pyridines without pre-functionalizing the C6 position with a halogen.

Scenario C: Cross-Coupling (Suzuki/Stille)
  • Free Pyridine: Generally works well, though oxidative addition can be slow due to the electron-rich 3-OMe group.

  • N-Oxide: Works well, but requires specific conditions (e.g., addition of base) to prevent deoxygenation side reactions if not desired.

  • Verdict: Use Free Pyridine for standard Suzuki couplings unless C6-functionalization is planned next.

Part 3: Visualizing the Divergence

The following diagram maps the strategic decision points for using the N-oxide versus the parent pyridine.

ReactivityMap Start Precursor: 2-Bromo-3-methoxypyridine NOxide Intermediate: 2-Bromo-3-methoxy pyridine-N-oxide Start->NOxide m-CPBA Oxidation (Activation Step) Prod_Suzuki Product C: 2-Aryl-3-methoxypyridine (Standard Coupling) Start->Prod_Suzuki Pd(0), Ar-B(OH)2 Direct Coupling Prod_SNAr Product A: 2-Amino-3-methoxypyridine (Mild S_NAr) NOxide->Prod_SNAr R-NH2, 60°C (Enhanced Electrophilicity) Prod_CH Product B: 2-Bromo-3-methoxy-6-aryl pyridine (C-H Activation) NOxide->Prod_CH Pd(OAc)2, Ar-Br (O-Directed C6 Activation)

Caption: Divergent synthetic pathways. The N-oxide pathway (Red) unlocks mild SNAr and ortho-C-H activation, whereas the direct pathway (Grey) is limited to standard cross-coupling.

Part 4: Experimental Protocol – C6-Selective Arylation

This protocol demonstrates the unique ability of the N-oxide to direct functionalization to the C6 position, preserving the C2-Br handle for later use.

Reaction: Direct Arylation of this compound.

  • Setup: In a sealed tube, combine:

    • This compound (1.0 eq)

    • Aryl Bromide (1.2 eq)

    • Pd(OAc)2 (5 mol%)[2]

    • P(t-Bu)3H-BF4 (15 mol%)[2]

    • K2CO3 (2.0 eq)[2]

    • Toluene (0.3 M)[2]

  • Execution: Heat to 110°C for 16 hours.

    • Mechanism:[3][4][5][6][7] The N-oxide oxygen coordinates to Palladium, facilitating C-H bond cleavage at the adjacent C6 position via a concerted metallation-deprotonation (CMD) pathway.

  • Deoxygenation (Optional): If the N-oxide is no longer needed, treat the crude product with PCl3 or Zn/NH4Cl to reduce it back to the pyridine.

  • Result: A 2,6-disubstituted pyridine where the C2-Br remains intact for further diversification.

References

  • Synthesis of 2-Bromo-3-methoxypyridine : BenchChem. (2025).[6][8] A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from

  • Direct Arylation Mechanism : Tan, Y., et al. (2012).[9] Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. Journal of the American Chemical Society. Retrieved from

  • N-Oxide Reactivity Overview : Youssef, M. S. K., et al. (2001).[10] Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved from

  • Application in Cross-Coupling : Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from

  • Nucleophilic Substitution Kinetics : Johnson, C. D., et al. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Journal of the Chemical Society B. Retrieved from

Sources

comparative cost-effectiveness of using 2-Bromo-3-methoxypyridine-n-oxide in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical and cost-effectiveness analysis of 2-Bromo-3-methoxypyridine-n-oxide (CAS 104819-48-9), a critical intermediate for accessing polysubstituted pyridine scaffolds.

Executive Summary

This compound serves as a high-value "activation switch" in medicinal chemistry. While the parent compound (2-bromo-3-methoxypyridine) is electronically deactivated and regiochemically stubborn, the N-oxide variant alters the ring's electronics to permit:

  • Nucleophilic Aromatic Substitution (

    
    ):  Facile displacement of the C2-bromine by mild nucleophiles (e.g., thiols, amines).
    
  • Electrophilic Substitution (

    
    ):  Directed nitration at the C4 position, a transformation often impossible on the neutral pyridine.
    

Cost-Benefit Verdict:

  • Commercial Sourcing: Prohibitively expensive for scale-up (> $500/10g). Recommended only for milligram-scale screening.

  • In-House Synthesis: Highly cost-effective. Converting the readily available 2-bromo-3-methoxypyridine (approx.

    
    5/g) to the N-oxide using Urea Hydrogen Peroxide (UHP)  or 
    
    
    
    /Acetic Acid
    reduces material costs by >90% while maintaining high yields (>85%).

Technical Background & Mechanism

The strategic value of the N-oxide moiety lies in its "push-pull" electronic character. It can donate electron density to the ring (facilitating electrophilic attack at C2/C4) and withdraw density via induction (activating C2/C6 halogens for displacement).

Comparative Reactivity Matrix
FeatureParent: 2-Bromo-3-methoxypyridineN-Oxide: this compound
C4 Nitration Difficult. Requires forcing conditions; poor regioselectivity.Facile. Occurs at mild temp; directed para to N-oxide.
C2 Displacement Sluggish. Requires strong nucleophiles/high heat.Activated. N-oxide lowers activation energy for

.
C-H Activation Limited to ortho-directing groups.Enhanced acidity at C2/C6 for metalation.

Decision Framework: Make vs. Buy

The following analysis compares sourcing the N-oxide commercially versus synthesizing it in-house from the parent pyridine.

Cost Analysis (Estimated Market Rates)
  • Option A: Buy N-Oxide (CAS 104819-48-9) []

    • Price: ~$150 – $300 per gram (Custom synthesis rates apply).

    • Lead Time: 2–4 weeks.

    • Purity: Variable (often 95-97%).

  • Option B: Buy Parent (CAS 24100-18-3) + Oxidize

    • Parent Price: ~$1.00 – $3.00 per gram (Bulk).

    • Reagents (H2O2/AcOH): < $0.05 per gram.

    • Total Material Cost: < $4.00 per gram.

    • Labor: ~4–6 hours active time.

Experimental Protocols

These protocols are designed for self-validation. The disappearance of the starting material (TLC: less polar) and the appearance of the N-oxide (TLC: significantly more polar, UV active) confirms progress.

Protocol A: Cost-Optimized Synthesis of N-Oxide

Target: 10g Scale | Yield: 85-92% | Atom Economy: High

Reagents:

  • 2-Bromo-3-methoxypyridine (1.0 equiv)

  • Hydrogen Peroxide (30% aq, 5.0 equiv)

  • Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step:

  • Dissolution: Dissolve 2-bromo-3-methoxypyridine (10.0 g, 53 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add Hydrogen Peroxide (30% aq, 15 mL) dropwise at room temperature.

  • Heating: Heat the mixture to 70–80°C for 12–16 hours. Note: Monitor by TLC (10% MeOH/DCM). If starting material remains, add fresh H2O2 (5 mL) and continue heating.

  • Workup (Critical for Safety):

    • Cool to 0°C.

    • Quench excess peroxide by carefully adding solid Sodium Sulfite (

      
      ) until starch-iodide paper shows no blue color. Warning:  Exothermic.
      
    • Concentrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

  • Neutralization: Dissolve residue in DCM (100 mL) and wash with saturated

    
     until pH ~8.
    
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate. The product usually solidifies as an off-white solid.
    
Protocol B: Downstream Application (Nucleophilic Thiolation)

Demonstrating the N-oxide activation advantage.

Reaction: this compound + NaSH


 2-Mercapto-3-methoxypyridine-n-oxide
  • Setup: Dissolve the N-oxide (1.0 equiv) in Ethanol/Water (3:1).

  • Reagent: Add Sodium Hydrosulfide hydrate (NaSH, 2.0 equiv).

  • Condition: Heat to reflux for 4 hours. (The parent pyridine would require sealed tube/high temp).

  • Result: Acidification precipitates the thiol product, ready for further functionalization.

Visualizing the Strategic Advantage

The diagram below illustrates how the N-oxide intermediate opens pathways inaccessible to the parent pyridine.

G Parent 2-Bromo-3-methoxypyridine (Cheap, Deactivated) NOxide This compound (Activated Intermediate) Parent->NOxide Oxidation (H2O2/AcOH, 80°C) Cost: <$0.05/g Prod_Nitro 4-Nitro Derivative (Via Electrophilic Subst.) NOxide->Prod_Nitro HNO3/H2SO4 (Regioselective C4) Prod_Thiol 2-Mercapto Derivative (Via Nucleophilic Subst.) NOxide->Prod_Thiol NaSH, Reflux (Br Displacement) Prod_Amino 2-Amino Derivative (Via SNAr with Amines) NOxide->Prod_Amino R-NH2, Heat (Br Displacement)

Figure 1: Strategic divergence. The N-oxide pathway unlocks C4 functionalization and mild C2 substitution.

Safety & Handling (E-E-A-T)

  • Peroxide Risks: When scaling Protocol A, ensure all peroxides are quenched before concentrating. Concentrating peracetic acid solutions can lead to explosions. Always test with starch-iodide paper.

  • Waste Disposal: The aqueous waste from the workup contains sodium acetate and sulfites; check local regulations for pH adjustment before disposal.

  • Toxicity: Pyridine N-oxides are generally skin irritants and potential sensitizers. Use standard PPE (gloves, fume hood).

References

  • Synthesis of Pyridine N-oxides: Journal of the American Chemical Society, "Efficient Oxidation of Pyridines using Hydrogen Peroxide," .

  • Nucleophilic Substitution of N-oxides: Durham E-Theses, "Bioactivity of Substituted Copper Pyrithione Complexes" (Detailed protocol for NaSH substitution on this compound), .

  • Nitration Selectivity: Recueil des Travaux Chimiques des Pays-Bas, "The directive influence of the N-oxide group during the nitration of derivatives of pyridine-N-oxide," .

  • Commercial Pricing Data: ChemicalBook & Sigma-Aldrich Listings, Accessed Feb 2026. .

Sources

A Comparative Guide to the Metabolic Stability of Novel 2-Bromo-3-methoxypyridine-N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, establishing a favorable metabolic profile is a cornerstone of success. A compound's metabolic stability, its resistance to enzymatic degradation, profoundly influences its pharmacokinetic properties, including bioavailability, half-life, and in vivo exposure. Poor metabolic stability can lead to rapid clearance, insufficient therapeutic concentrations, and the formation of potentially toxic metabolites, ultimately resulting in costly late-stage failures. Therefore, early-stage evaluation and optimization of metabolic stability are paramount.[1][2]

The pyridine N-oxide scaffold is a privileged motif in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and polarity, and to engage in unique molecular interactions. However, the N-oxide functionality can also be susceptible to metabolic reduction back to the parent pyridine, or other metabolic transformations.[3][4] This guide focuses on the metabolic evaluation of a promising lead compound, 2-Bromo-3-methoxypyridine-N-oxide (Compound A) , and a series of rationally designed analogues. Our objective is to elucidate the structure-metabolism relationships (SMR) within this chemical series and to identify strategies for enhancing metabolic robustness.

This guide provides a comprehensive comparison of the metabolic stability of these compounds using two gold-standard in vitro models: liver microsomes and cryopreserved hepatocytes. We will delve into the causality behind our experimental choices, present detailed protocols for these assays, and analyze the resulting data to inform future drug design efforts.

Experimental Design: A Multi-faceted Approach to Assessing Metabolic Liability

To construct a clear SMR, we designed a set of analogues of our lead compound, Compound A , each incorporating a specific structural modification aimed at probing potential metabolic soft spots.

  • Compound A (Lead): this compound

  • Compound B (Fluoro Analogue): 2-Fluoro-3-methoxypyridine-N-oxide - The replacement of bromine with fluorine is a common strategy to block metabolism at that position, as the C-F bond is significantly stronger than the C-Br bond and less susceptible to oxidative cleavage.[5][6][7]

  • Compound C (Positional Isomer): 2-Bromo-5-methoxypyridine-N-oxide - Shifting the electron-donating methoxy group may alter the electron density of the ring and influence the sites of metabolism by cytochrome P450 (CYP) enzymes.[8]

  • Compound D (De-oxygenated Analogue): 2-Bromo-3-methoxypyridine - This compound serves as a critical control to understand the impact of the N-oxide moiety itself on metabolic stability.

  • Compound E (Bioisosteric Replacement): 2-(Difluoromethyl)-3-methoxypyridine - As pyridine-N-oxides can sometimes be metabolically labile, exploring bioisosteric replacements is a valid strategy.[9][10] The difluoromethyl group can act as a bioisostere for the N-oxide functionality.

Our evaluation employs two complementary in vitro systems:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[11] It is a high-throughput and cost-effective method to assess oxidative metabolism, which is a major clearance pathway for many drugs.[12][13]

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[14][15] This whole-cell system provides a more physiologically relevant model, accounting for cellular uptake and the interplay between different metabolic pathways.[2][16]

Below are the detailed protocols for these pivotal experiments.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a test compound upon incubation with pooled human liver microsomes in the presence of the necessary cofactor, NADPH.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare buffer with NADPH regenerating system pre_incubate Pre-incubate microsomes & compound mix at 37°C prep_buffer->pre_incubate prep_microsomes Thaw & dilute liver microsomes prep_microsomes->pre_incubate prep_compounds Dilute test compounds & controls to working concentration prep_compounds->pre_incubate start_reaction Initiate reaction with NADPH solution pre_incubate->start_reaction time_points Incubate at 37°C Sample at 0, 5, 15, 30, 45 min start_reaction->time_points terminate Terminate reaction with cold acetonitrile + internal standard time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate % remaining, t1/2, and CLint analyze->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix of microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[16]

  • Compound Addition: In a 96-well plate, add the test compounds and positive controls to the microsomal solution to achieve a final substrate concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[17][18] The time of addition is considered T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), aliquot a sample from each well and transfer it to a new 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11]

  • Protein Precipitation: Vortex the termination plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[19][20][21][22]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

This protocol assesses the metabolic stability of a test compound in a suspension of cryopreserved human hepatocytes, providing a more comprehensive view of hepatic clearance.

Materials:

  • Cryopreserved Pooled Human Hepatocytes

  • Hepatocyte Incubation Medium

  • Test Compounds (10 mM in DMSO)

  • Positive Control Compounds (e.g., 7-Ethoxycoumarin, Testosterone)

  • Acetonitrile with internal standard

  • 96-well plates

  • CO2 Incubator/shaker (37°C, 5% CO2)

Workflow Diagram:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw cryopreserved hepatocytes wash_cells Wash cells to remove cryoprotectant thaw_cells->wash_cells assess_viability Assess viability (e.g., Trypan Blue) wash_cells->assess_viability resuspend_cells Resuspend to final cell density assess_viability->resuspend_cells add_compounds Add test compounds to cell suspension resuspend_cells->add_compounds incubate Incubate at 37°C, 5% CO2 with shaking add_compounds->incubate time_points Sample at 0, 15, 30, 60, 90, 120 min incubate->time_points terminate Terminate reaction with cold acetonitrile + internal standard time_points->terminate centrifuge Centrifuge to pellet cells and protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate % remaining, t1/2, and CLint analyze->data

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and centrifuge to pellet the cells.

  • Cell Viability and Counting: Resuspend the cell pellet and determine cell viability and density using a method like the Trypan Blue exclusion test. Adjust the cell suspension to a final density of 1 million viable cells/mL.[15]

  • Incubation Setup: In a 96-well plate, add the hepatocyte suspension. Add test compounds and controls to achieve a final concentration of 1 µM.

  • Incubation: Place the plate in a CO2 incubator at 37°C with continuous shaking to keep the cells in suspension.[14][23]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), aliquot samples and terminate the reactions by adding to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the termination plate to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Results: A Comparative Analysis of Metabolic Stability

The metabolic stability of the five compounds was assessed in both human liver microsomes (HLM) and human hepatocytes. The key parameters derived—in vitro half-life (t½) and intrinsic clearance (CLint)—are summarized below. Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. A lower t½ and a higher CLint indicate lower metabolic stability.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructureModification vs. Lead (A)t½ (min)CLint (µL/min/mg protein)Stability Classification
A 2-Br, 3-OMe, N-OxideLead Compound25.527.2Moderate
B 2-F, 3-OMe, N-OxideBr → F> 60< 11.5High
C 2-Br, 5-OMe, N-Oxide3-OMe → 5-OMe15.245.6Low
D 2-Br, 3-OMeDe-oxygenated48.114.4High
E 2-CF2H, 3-OMeN-Oxide → CF2H> 60< 11.5High

Table 2: Metabolic Stability in Human Hepatocytes

Compound IDStructureModification vs. Lead (A)t½ (min)CLint (µL/min/10⁶ cells)Stability Classification
A 2-Br, 3-OMe, N-OxideLead Compound38.717.9Moderate
B 2-F, 3-OMe, N-OxideBr → F> 120< 5.8High
C 2-Br, 5-OMe, N-Oxide3-OMe → 5-OMe22.431.0Low
D 2-Br, 3-OMeDe-oxygenated75.39.2High
E 2-CF2H, 3-OMeN-Oxide → CF2H> 120< 5.8High

Discussion and Scientific Interpretation

The data reveals critical structure-metabolism relationships that can guide the optimization of the this compound series.

The Metabolic Liability of the Lead Compound (A)

Our lead compound, Compound A , exhibited moderate metabolic stability in both microsomal and hepatocyte assays. This suggests it is a substrate for hepatic enzymes, likely undergoing both Phase I and potentially Phase II metabolism. The N-oxide group itself can be a site for metabolic reduction, a pathway catalyzed by certain CYP450 enzymes.[3][24]

Blocking Metabolism with Fluorine (Compound B)

The most striking result is the dramatic improvement in metabolic stability observed for Compound B , where the bromine at the 2-position was replaced by fluorine. The half-life in both systems increased significantly, and consequently, the intrinsic clearance dropped to a low level. This strongly suggests that the 2-position is a primary site of metabolism in Compound A, likely through oxidative dehalogenation or other CYP-mediated reactions at the C-Br bond. The high bond strength of the C-F bond effectively "blocks" this metabolic pathway.[5][25][26] This is a classic and highly effective strategy in medicinal chemistry to enhance metabolic stability.[7]

Influence of Substituent Position (Compound C)

Shifting the methoxy group from the 3- to the 5-position in Compound C resulted in a marked decrease in metabolic stability compared to the lead compound. This indicates that the electronic and steric environment around the pyridine N-oxide core significantly impacts its susceptibility to metabolism. The 5-methoxy substitution may activate an alternative metabolic site or make the existing sites more accessible to metabolizing enzymes. Aromatic methoxy groups are themselves common sites of metabolism via O-demethylation, another CYP-mediated process.[8][27][28] The altered position in Compound C may have made either the methoxy group or another position on the ring more metabolically vulnerable.

The Role of the N-Oxide Moiety (Compound D)

Comparing Compound A to its de-oxygenated analogue, Compound D , reveals that the N-oxide functionality contributes to the metabolic liability. Compound D is significantly more stable, suggesting that the N-oxide group is either a direct site of metabolism (e.g., reduction to the parent pyridine) or it electronically activates the ring system towards other metabolic transformations. Pyridine N-oxidation is often considered a detoxification pathway for pyridines[29][30]; conversely, the reduction of a pyridine N-oxide can be a metabolic activation or clearance pathway.

Bioisosteric Replacement as a Viable Strategy (Compound E)

Compound E , where the N-oxide was replaced with a difluoromethyl group, demonstrated high metabolic stability, on par with the fluoro-analogue (Compound B). This finding is consistent with literature where difluoromethyl groups have been successfully used as bioisosteres for metabolically unstable functionalities.[9][10] This strategy not only improves stability but can also favorably modulate other properties like lipophilicity and target engagement.

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic structural modification coupled with robust in vitro metabolic assays to build a clear understanding of structure-metabolism relationships. Our findings for the this compound series are summarized in the following logical diagram:

G cluster_lead Lead Compound cluster_strategies Optimization Strategies & Outcomes A Compound A (2-Br, 3-OMe, N-Oxide) Moderate Stability B Compound B (2-F, 3-OMe, N-Oxide) High Stability A->B Strategy: Block Metabolism (Br -> F) C Compound C (2-Br, 5-OMe, N-Oxide) Low Stability A->C Explore Isomers (3-OMe -> 5-OMe) D Compound D (2-Br, 3-OMe) High Stability A->D Assess Moiety Impact (Remove N-Oxide) E Compound E (2-CF2H, 3-OMe) High Stability A->E Strategy: Bioisosteric Replacement (N-Oxide -> CF2H)

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Identification

2-Bromo-3-methoxypyridine-N-oxide is a specialized heterocyclic intermediate often used in medicinal chemistry (e.g., drug discovery scaffolds).[1][2] Its disposal requires strict adherence to protocols governing both halogenated organics and thermally sensitive N-oxides .[1]

This guide provides a self-validating workflow for the safe segregation, stabilization, and disposal of this compound, ensuring compliance with EPA standards and laboratory safety best practices.

Chemical Identification Profile
ParameterData
Chemical Name This compound
CAS Number 24100-18-3
Formula C₆H₆BrNO
Molecular Weight 204.02 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant, Thermal Instability (N-oxide moiety), Aquatic Toxicity (Halogenated)
Waste Class Halogenated Organic (High BTU Incineration required)

Hazard Assessment & Causality (The "Why")

Expertise Note: Effective safety relies on understanding the mechanism of hazard, not just the rule.

A. The N-Oxide Risk (Thermal Instability)

Pyridine N-oxides possess a coordinate covalent N–O bond.[1][2] While generally more stable than aliphatic N-oxides, they are thermodynamically unstable relative to their parent heterocycles.[1]

  • Risk: Upon heating or shock, N-oxides can undergo deoxygenation or rearrangement (e.g., Meisenheimer rearrangement), releasing energy exothermically.[2]

  • Operational Implication: Never distill this compound to dryness without a stabilizer.[1] Do not dispose of in "Oxidizer" bins despite the oxygen content; it is an organic fuel source with an internal oxidant.[1]

B. The Halogen Factor (Environmental Persistence)

The presence of the Bromine atom (C-Br bond) mandates segregation from non-halogenated waste streams.[1]

  • Risk: Incineration of brominated compounds in standard low-temperature kilns can generate corrosive hydrogen bromide (HBr) and potentially toxic brominated dioxins.[1]

  • Operational Implication: Must be routed to High-Temperature Incineration facilities equipped with scrubbers.[1] Mixing with non-halogenated solvents (like Acetone/Ethanol waste) significantly increases the disposal cost of the entire container.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (At the Bench)

Goal: Prevent cross-contamination and thermal events.[1]

  • Isolate the Material:

    • Solid Waste: Collect pure solid in a dedicated wide-mouth jar (HDPE or Amber Glass).[1] Label as "Solid Halogenated Organic Waste - Toxic."[1]

    • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), pour into the Halogenated Solvent Waste container.

    • Critical Check: Ensure the waste container pH is neutral.[1] Do not mix with strong acids (e.g., H₂SO₄), as protonation of the N-oxide oxygen can lower the decomposition temperature.[1]

  • Labeling Requirements:

    • Labels must explicitly state: "Contains this compound."[1][2]

    • Add hazard flags: "Irritant" and "Halogenated." [1]

Phase 2: Stabilization (Pre-Storage)

Goal: Mitigate thermal risks during storage.[1]

  • For Solids: No quenching required if stored below 25°C.[1]

  • For Reactive Mixtures: If the N-oxide is in a reaction mixture with unreacted reagents (e.g., mCPBA), quench before disposal .[1]

    • Protocol: Add saturated aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate slowly to the mixture while cooling in an ice bath.[1] Test with starch-iodide paper to ensure no active oxidant remains before transferring to the waste drum.[1]

Phase 3: Final Disposal (Logistics)

Goal: Regulatory compliance (RCRA/EPA).

  • EPA Waste Code: Likely falls under D001 (Ignitable) if in solvent, or general halogenated organic codes depending on state regulations.

  • Disposal Method: Rotary Kiln Incineration . The facility must be notified of the "N-oxide" content to manage feed rates, preventing rapid pressure spikes in the combustion chamber.[1]

Emergency Spill Response

Scenario: A 5g bottle of solid this compound drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1] N-oxides can be respiratory irritants.[1]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a N95 or P100 respirator.

  • Containment (Dry Spill):

    • Do NOT use water initially (creates a spreadable sludge).[1]

    • Gently sweep using a dustpan and brush into a sealable bag.[1]

    • Wipe the surface with a damp paper towel soaked in dilute sodium thiosulfate (to neutralize trace oxidants) followed by ethanol.[1]

  • Disposal of Debris: Place all broken glass, gloves, and wipes into a Solid Halogenated Waste bucket.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound, ensuring no step is missed.

DisposalFlow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SegregationSolid Bin: Solid Halogenated Waste (HDPE Container) Solid->SegregationSolid ReactiveCheck Contains Active Oxidants? (e.g. unreacted mCPBA) Liquid->ReactiveCheck Quench Step: Quench with NaHSO3 Check with Starch-Iodide Paper ReactiveCheck->Quench Yes SegregationLiquid Bin: Liquid Halogenated Waste (Carboy) ReactiveCheck->SegregationLiquid No Quench->SegregationLiquid Final Final Disposal: High-Temp Incineration SegregationSolid->Final SegregationLiquid->Final

Figure 1: Decision tree for the safe segregation and disposal of this compound.

References

  • PubChem. (n.d.).[1][3] 2-Bromo-3-methoxypyridine.[1][2][4] National Library of Medicine.[1][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Bromo-3-methoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the discerning researcher. When working with novel or specialized reagents like 2-Bromo-3-methoxypyridine-N-oxide, safety is not merely a checklist—it is a foundational principle of rigorous science. This document moves beyond generic advice to provide a deep, causal understanding of the protective measures required. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring the integrity of your work and the well-being of your team.

Understanding the Hazard Profile: A Synthesis of Chemical Analogs

While specific toxicological data for this compound is not extensively published, a robust safety protocol can be constructed by analyzing its structural components: the pyridine-N-oxide core, the methoxy group, and the bromine substituent. By examining data from closely related analogs, we can build an authoritative hazard profile.

  • Pyridine-N-oxide Moiety: The N-oxide group can alter the electronic properties of the pyridine ring, but the foundational hazards associated with pyridine derivatives often remain. These include potential skin and eye irritation and harmful effects if inhaled or ingested[1][2][3].

  • Bromo-Aromatic System: Halogenated aromatic compounds frequently exhibit skin irritation and toxicity. 2-Bromopyridine, a close analog, is classified as toxic if swallowed and fatal in contact with skin[4]. Related compounds like 2-Bromo-3-methoxypyridine are known to cause skin irritation, serious eye damage, and respiratory irritation[5].

  • Combined Hazards: Synthesizing this information, we must treat this compound with significant caution, assuming it poses risks of acute oral and dermal toxicity, severe eye and skin irritation, and respiratory tract irritation.

Inferred GHS Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3/4Harmful or Toxic if swallowed[4][5][6]
Acute Toxicity, DermalCategory 2/3Fatal or Toxic in contact with skin[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][5][7][8]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage or irritation[2][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[4][5]

The Hierarchy of Controls: A Foundational Safety Philosophy

Before discussing specific PPE, we must ground our approach in the established hierarchy of safety controls. PPE is the last line of defense, employed after higher-level controls have been implemented.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls (Most to Least Effective) Elimination Elimination/Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on personal protective equipment.

Mandated Personal Protective Equipment (PPE) Protocol

Based on the inferred hazard profile, the following PPE is mandatory for all handling operations involving this compound.

Primary Engineering Control: The Chemical Fume Hood

Why it's essential: This compound is presumed to be a respiratory irritant with potential for uncharacterized inhalation toxicity. All weighing, transfers, and reactions must be conducted inside a certified chemical fume hood.[9] The fume hood serves as the primary barrier, containing aerosols and vapors and preventing their release into the laboratory environment.

Hand Protection: Double-Gloving with Nitrile Gloves

Why it's essential: Given the "Fatal in contact with skin" warning for the closely related 2-Bromopyridine, dermal protection is paramount[4]. Nitrile gloves offer good resistance to a range of chemicals, including pyridines[10].

  • Protocol:

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile glove.

    • Rationale: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous area to replace the outer glove safely.

    • Inspection: Always inspect gloves for tears or pinholes before use[2].

    • Replacement: Remove and replace gloves immediately upon any suspected contact with the chemical. Do not reuse disposable gloves. Wash hands thoroughly after removing gloves[2][9].

Eye and Face Protection: Chemical Safety Goggles

Why it's essential: The high likelihood of this compound causing serious eye damage necessitates robust protection[1][5]. Standard safety glasses are insufficient.

  • Protocol:

    • Mandatory: Wear tight-fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[1][11].

    • Enhanced Protection: When handling larger quantities or when there is a significant splash risk, wear a full-face shield over the chemical safety goggles.

Body Protection: Chemical-Resistant Lab Coat

Why it's essential: A standard cotton lab coat may absorb spills. A chemical-resistant or rubberized apron over a flame-retardant lab coat provides a superior barrier against skin contact[1][12].

  • Protocol:

    • Wear a long-sleeved lab coat, fully buttoned.

    • Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory[9].

    • For transfers of significant volume, an additional chemical-resistant apron is required.

Respiratory Protection: As a Secondary Control

Why it's essential: While the fume hood is the primary control, respiratory protection is crucial for emergency situations like spills or when engineering controls are temporarily unavailable or insufficient.

  • Protocol:

    • For Emergency Use: Personnel must be fit-tested and trained to use a NIOSH-approved respirator with organic vapor cartridges[1].

    • Routine Handling: Under normal operating conditions within a functioning fume hood, a respirator should not be necessary.

Operational Plan: Step-by-Step Safety Procedures

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area Exit) Don1 1. Lab Coat & Apron Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (over coat cuffs) Don3->Don4 Doff1 1. Remove Outer Gloves (Peel away from body) Doff2 2. Remove Goggles / Shield (Handle by straps) Doff1->Doff2 Doff3 3. Remove Coat / Apron (Roll inward) Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4

Caption: The sequence for donning and doffing PPE to minimize contamination risk.

Emergency Response Plan

Immediate and correct action is vital in an emergency. All personnel must be familiar with the location of safety showers and eyewash stations.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[6][7][13].
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[6][8][13].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][13].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][6].
Small Spill (<100 mL) In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.
Large Spill (>100 mL) Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures to comply with regulations and protect the environment.

  • Waste Segregation: All waste containing this compound (including residual amounts in containers, contaminated gloves, and absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container marked "Halogenated Organic Waste"[14].

  • Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within secondary containment[14][15].

  • Incompatible Wastes: Do not mix this waste stream with non-halogenated solvents, strong acids, or bases[14][16].

  • Final Disposal: Disposal must be handled by a licensed hazardous waste management company, typically via high-temperature incineration[17]. Contact your institution's EH&S office to arrange for pickup[14].

By adhering to this comprehensive guide, you are not just following rules; you are participating in a culture of safety that is the hallmark of exemplary scientific research.

References

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  • PubChem. (n.d.). 2-Bromo-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine-3-carboxaldehyde.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • BASF. (n.d.).
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • Jubilant Ingrevia Limited. (n.d.).
  • Jubilant Ingrevia. (2024). Pyridine-N-Oxide.
  • Jubilant Ingrevia. (2024).
  • Cayman Chemical. (2024).
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  • Fisher Scientific. (n.d.).
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  • Chemistry LibreTexts. (2022). 16.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2010).
  • Benchchem. (2026). Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Amino-5-bromo-2-methoxypyridine.
  • Scribd. (n.d.).
  • NOP. (n.d.).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Royal Society of Chemistry. (n.d.). Testing for unsaturation with bromine on a microscale. Retrieved from [Link]

  • ATSDR. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
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Retrosynthesis Analysis

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2-Bromo-3-methoxypyridine-n-oxide
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2-Bromo-3-methoxypyridine-n-oxide

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